molecular formula C21H33N3O4S B1466536 N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt CAS No. 7675-46-9

N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt

Cat. No.: B1466536
CAS No.: 7675-46-9
M. Wt: 423.6 g/mol
InChI Key: LGTGUPPUIQQLBP-ZCMDIHMWSA-N
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Description

N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt is a useful research compound. Its molecular formula is C21H33N3O4S and its molecular weight is 423.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H10N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(9(12)13)10-16-8-5-3-2-4-7(8)11(14)15/h11-13H,1-10H2;2-6,10H,1H3,(H,12,13)/t;6-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTGUPPUIQQLBP-ZCMDIHMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227566
Record name N-((2-Nitrophenyl)thio)-L-alanine, compound with dicyclohexylamine(1:1)
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Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7675-46-9
Record name L-Alanine, N-[(2-nitrophenyl)thio]-, compd. with N-cyclohexylcyclohexanamine (1:1)
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Record name N-((2-Nitrophenyl)thio)-L-alanine, compound with dicyclohexylamine(1:1)
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Record name N-((2-Nitrophenyl)thio)-L-alanine, compound with dicyclohexylamine(1:1)
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Record name N-[(2-nitrophenyl)thio]-L-alanine, compound with dicyclohexylamine (1:1)
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Foundational & Exploratory

Technical Guide: N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt (Nps-L-Ala-OH[1][2][3][4]·DCHA) is a specialized amino acid derivative utilized in peptide synthesis. It employs the o-nitrophenylsulfenyl (Nps) group for N-terminal protection, stabilized as a dicyclohexylammonium (DCHA) salt to ensure crystallinity and shelf-stability.[3]

This reagent is particularly valuable in convergent peptide synthesis and scenarios requiring mild, non-acidic deprotection strategies.[3] The Nps group is unique due to its susceptibility to nucleophilic cleavage (thiolysis) and weak acidolysis, rendering it orthogonal to standard Fmoc and Z protecting groups, and semi-orthogonal to Boc strategies.[3]

Chemical Identity & Physiochemical Profile[1][3][5][6][7][8]

ParameterSpecification
CAS Number 7675-46-9
Chemical Name This compound
Synonyms Nps-L-Ala-OH[1][2][3][4][5][6]·DCHA; N-(2-Nitrophenylthio)-L-alanine DCHA salt
Molecular Formula

Molecular Weight 423.57 g/mol
Appearance Yellow to Orange crystalline powder
Melting Point ~176°C (Decomposes)
Solubility Soluble in Methanol, DMF, DMSO; Insoluble in Water, Ether
Specific Rotation

-53.0° to -68.0° (C=2, MeOH)
Structural Logic

The compound consists of three functional components:

  • L-Alanine: The core amino acid residue.[3]

  • Nps Group: A sulfenamide bond (

    
    ) protects the 
    
    
    
    -amine.[3] This bond is weaker than carbamates (Fmoc/Boc), allowing cleavage under neutral or mildly acidic conditions via nucleophilic attack.[3]
  • DCHA Counterion: A bulky amine that forms a salt with the carboxylic acid, preventing auto-degradation and ensuring the reagent remains a solid rather than an unstable oil.[3]

The Nps Protecting Group Strategy[3]

Mechanism of Protection

The Nps group protects the amine via a sulfenamide bond .[3] Unlike urethane protectors (Boc, Fmoc, Z) which block the amine electronically and sterically, the Nps group is electronically unique.[3] The sulfur atom is susceptible to nucleophilic attack, which is the basis for its removal.[3]

Orthogonality & Deprotection

The Nps group offers a distinct "soft" deprotection mechanism:

  • Nucleophilic Cleavage (Preferred): Treatment with thiols (e.g., 2-mercaptoethanol, thiophenol) or thioacetamide in neutral solvents.[3] This captures the Nps group as a disulfide, liberating the amine.[3]

  • Acidolysis: Cleavable by dilute HCl in non-polar solvents (e.g., HCl/Ether).[3] Note: This is faster than Boc removal but less stable than Z.

Visualizing the Reaction Pathway:

NpsMechanism NpsAla Nps-L-Ala-OH (Protected) Intermediate Transition State (Sulfenamide Cleavage) NpsAla->Intermediate + Reagent Reagent Nucleophile (R-SH) or HCl Product H-L-Ala-OH (Free Amine) Intermediate->Product Byproduct Nps-S-R (Disulfide) or Nps-Cl Intermediate->Byproduct Scavenging

Figure 1: The cleavage mechanism of the Nps group relies on breaking the S-N bond, typically yielding a disulfide byproduct when thiols are used.[3]

Critical Workflow: Desalting (DCHA Removal)[3]

WARNING: The DCHA salt must be removed before coupling. DCHA is a secondary amine that can compete with the amino component during activation, leading to side reactions or low yields.[3] It can also cause racemization of activated esters.

Protocol A: Liberation of Free Acid (Nps-L-Ala-OH)

Objective: Convert Nps-L-Ala-OH[3]·DCHA into reactive Nps-L-Ala-OH.[1][2][3]

  • Suspension: Suspend 1.0 equivalent of Nps-L-Ala-OH·DCHA in Ethyl Acetate (EtOAc) .[3][7] Use approximately 10 mL solvent per gram of salt.

  • Acidification: Cool the suspension to 0-5°C. Add cold 0.5 M

    
      or 5% Citric Acid  solution while stirring.
    
    • Note: Avoid strong mineral acids (HCl) at this stage to prevent premature cleavage of the Nps group.[3]

  • Separation: Transfer to a separatory funnel. Shake vigorously until the solid dissolves and two clear layers form.

  • Extraction:

    • Collect the organic layer (EtOAc).[3]

    • Wash the aqueous layer twice with fresh EtOAc.

    • Combine organic extracts.

  • Washing: Wash the combined organic phase with water (

    
    ) and Brine (
    
    
    
    ) to remove residual acid and DCHA salts.[3]
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    . Filter and concentrate in vacuo to yield Nps-L-Ala-OH as an oil or amorphous solid.[3][7]
    • Checkpoint: The product should be used immediately for coupling.

Experimental Protocols: Coupling & Deprotection

Protocol B: Peptide Coupling (DCC/HOBt Method)

Once desalted, Nps-L-Ala-OH is coupled to the growing peptide chain.[3]

  • Activation: Dissolve Nps-L-Ala-OH (Free Acid) in DCM or DMF. Add 1.0 eq of HOBt and 1.1 eq of DCC (or DIC) at 0°C.

  • Reaction: Stir for 15-30 minutes to form the active ester.

  • Coupling: Add the amino-component (H-Peptide-Resin or H-AA-OR).[3] Adjust pH to 8 using mild base (NMM or DIPEA) if necessary.[3]

  • Monitoring: Reaction is usually complete in 2-4 hours.

    • Visual Cue: Nps derivatives are yellow. The resin/solution will remain yellow until deprotection.

Protocol C: Nps Deprotection (Thiolysis)

This method is preferred over acidolysis to maintain orthogonality with acid-labile side chains (e.g., tBu, Boc).[3]

  • Reagent Prep: Prepare a solution of 2-Mercaptoethanol (2-ME) or Thioacetamide (2-5 eq) in DMF/Water or MeOH.[3]

  • Reaction: Treat the Nps-peptide with the thiol solution.[3]

  • Mechanism: The thiol attacks the sulfur of the Nps group, forming a mixed disulfide (Nps-S-R) and releasing the free amine.[3]

  • Work-up:

    • Solid Phase:[2][3][8][9] Wash the resin extensively with DMF then DCM to remove the yellow disulfide byproduct.

    • Solution Phase: The amine is often precipitated as a salt (e.g., HCl salt) or the disulfide is washed away with non-polar solvents if the peptide is protected.[3]

Workflow Diagram:

Workflow Start Start: Nps-L-Ala-OH·DCHA Step1 Step 1: Desalting (EtOAc / KHSO4 wash) Start->Step1 Check1 Is DCHA removed? Step1->Check1 Check1->Step1 No (Repeat Wash) Step2 Step 2: Activation (DCC/HOBt or HATU) Check1->Step2 Yes Step3 Step 3: Coupling to Amine Step2->Step3 Step4 Step 4: Nps Deprotection (Thiolysis / HCl) Step3->Step4 End End: H-L-Ala-Peptide Step4->End

Figure 2: The mandatory operational sequence. Desalting is the critical first step to prevent DCHA interference.[3]

Quality Control & Troubleshooting

Analytical Expectations
  • HPLC: Nps-derivatives are hydrophobic.[3] Expect longer retention times compared to free amino acids.

  • TLC: Use Chloroform/Methanol (9:1).[3] Nps-Ala-OH will appear as a UV-active yellow spot.[3] The DCHA salt will often streak or show a separate spot for DCHA (visualized by Iodine or Ninhydrin).[3]

Common Issues
  • Sulfenamide Instability: The Nps group is sensitive to acid. Do not store the free acid (Nps-L-Ala-OH) for long periods; keep it as the DCHA salt until use.[3]

  • Tryptophan Interference: If the peptide sequence contains Tryptophan, the cleaved Nps cation (sulfenium ion) can attack the indole ring of Trp, causing permanent modification.[3]

    • Solution: Use 2-Methylindole as a scavenger during deprotection to intercept the Nps cation.[3]

References

  • Zervas, L., Borovas, D., & Gazis, E. (1963).[3] New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups.[3] Journal of the American Chemical Society, 85(22), 3660–3666.[3]

  • PubChem. (2025).[10] L-Alanine Compound Summary. National Library of Medicine. Retrieved from [Link][3]

Sources

An In-depth Technical Guide to N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt, a key reagent in peptide synthesis and other areas of organic chemistry. The guide delves into the compound's molecular structure, elucidating the roles of the 2-nitrophenylsulfenyl (Nps) protecting group and the dicyclohexylammonium (DCHA) counterion. Detailed, field-proven methodologies for its synthesis, purification, and characterization using modern spectroscopic techniques are presented. Furthermore, this whitepaper offers expert insights into its application, particularly in solid-phase peptide synthesis (SPPS), including step-by-step protocols for its use and subsequent deprotection. Safety protocols for handling the compound and its precursors are also rigorously detailed. This guide is intended to be an essential resource for researchers and professionals in drug development and chemical synthesis, providing both foundational knowledge and practical, actionable protocols.

Introduction: Strategic Importance in Synthesis

This compound is a specialized amino acid derivative crucial for the controlled and sequential assembly of peptides. The strategic utility of this compound lies in the unique properties of its constituent parts: the L-alanine core, the acid-labile Nps protecting group, and the DCHA salt form which enhances stability and handling.

The 2-nitrophenylsulfenyl (Nps) group provides temporary protection of the alpha-amino group of L-alanine, preventing unwanted side reactions during peptide bond formation. Its characteristic yellow color also allows for visual monitoring of the coupling and deprotection steps in solid-phase peptide synthesis (SPPS). The formation of a dicyclohexylammonium (DCHA) salt is a common and effective strategy to improve the crystallinity and stability of N-protected amino acids, which are often oils or amorphous solids in their free acid form.[1] This crystalline nature facilitates purification by recrystallization, ensuring high purity of the starting material for peptide synthesis.

This guide will provide a deep dive into the chemistry of this important reagent, from its fundamental structure to its practical application in the laboratory.

Molecular Structure and Physicochemical Properties

The structure of this compound is an ionic pair consisting of the Nps-protected L-alanine anion and the dicyclohexylammonium cation.

  • N-2-Nitrophenylsulfenyl-L-alanine (anion): This component consists of the amino acid L-alanine where the amino group is covalently bonded to a 2-nitrophenylsulfenyl group. The nitro group on the aromatic ring is an electron-withdrawing group, which plays a crucial role in the mechanism of deprotection.

  • Dicyclohexylammonium (cation): This is the protonated form of dicyclohexylamine, a secondary amine. Its bulky and non-polar nature contributes to the crystallinity of the salt.

PropertyValueSource
Chemical Formula C₉H₁₀N₂O₄S · C₁₂H₂₃N
Molecular Weight 423.57 g/mol
Appearance Light yellow to yellow crystalline powder[2]
Melting Point 176 °C[3]
CAS Number 7675-46-9
Storage Temperature -20°C

Synthesis and Purification

The synthesis of this compound is a two-step process: N-protection of L-alanine followed by salt formation.

Synthesis of N-2-Nitrophenylsulfenyl-L-alanine

This reaction involves the nucleophilic attack of the amino group of L-alanine on the sulfur atom of 2-nitrophenylsulfenyl chloride (Nps-Cl).

Experimental Protocol:

  • Dissolution of L-alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.2 eq.). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Nps-Cl: In a separate flask, dissolve 2-nitrophenylsulfenyl chloride (1.05 eq.) in dioxane or tetrahydrofuran (THF).

  • Reaction: Slowly add the Nps-Cl solution to the L-alanine solution dropwise over 30-60 minutes, maintaining the temperature at 0-5 °C and ensuring vigorous stirring. The pH of the reaction mixture should be maintained at approximately 9-10 by the dropwise addition of 1 M NaOH if necessary. The reaction progress can be monitored by the disappearance of the starting materials using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M hydrochloric acid. The Nps-L-alanine product will precipitate out of the solution.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

Formation and Purification of the Dicyclohexylammonium Salt

The crude Nps-L-alanine is then converted to its DCHA salt to facilitate purification.

Experimental Protocol:

  • Dissolution: Dissolve the crude Nps-L-alanine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Addition of Dicyclohexylamine: Slowly add dicyclohexylamine (1.0 eq.) to the solution with stirring.

  • Crystallization: The dicyclohexylammonium salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration and wash with cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

  • Drying: Dry the purified salt under vacuum to a constant weight.

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Salt Formation & Purification A L-Alanine C N-2-Nitrophenylsulfenyl-L-alanine (Crude) A->C B 2-Nitrophenylsulfenyl Chloride (Nps-Cl) B->C E N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt C->E C->E Purification by Recrystallization D Dicyclohexylamine (DCHA) D->E SPPS_Cycle Start Resin with N-terminal amine Deprotection Nps-Deprotection (Acidic Cleavage) Start->Deprotection Washing1 Washing Steps Deprotection->Washing1 Coupling Coupling of Nps-L-alanine-OH (with activating agent, e.g., DCC/HOBt) Washing2 Washing Steps Coupling->Washing2 End Resin with elongated peptide (Nps-protected) Washing2->End End->Deprotection Next Cycle Wasting1 Wasting1 Wasting1->Coupling

Caption: A typical cycle for solid-phase peptide synthesis using an Nps-protected amino acid.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • N-terminal Deprotection (if applicable): If the resin has a protected N-terminal amino group (e.g., Fmoc), deprotect it using the appropriate conditions (e.g., 20% piperidine in DMF for Fmoc).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Pre-activate the Nps-L-alanine (1.5-3 eq.) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like N-hydroxybenzotriazole (HOBt) in DMF for 10-15 minutes.

    • Add the activated Nps-L-alanine solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the reaction using a qualitative test such as the Kaiser test (ninhydrin test).

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

  • Repeat: Repeat the cycle of deprotection, washing, and coupling for the subsequent amino acids in the peptide sequence.

Nps-Group Deprotection

The Nps group is cleaved under mild acidic conditions.

Mechanism of Deprotection:

The cleavage is initiated by the protonation of the nitrogen atom of the sulfonamide. This is followed by the nucleophilic attack of a scavenger (e.g., indole or tryptophan) at the sulfur atom, leading to the release of the free amine and the formation of a sulfenyl scavenger adduct.

Deprotection_Mechanism cluster_0 Mechanism of Nps Deprotection Nps-Peptide R-NH-S-Ar(NO2) Protonation + H⁺ Protonated_Intermediate R-NH₂⁺-S-Ar(NO2) Protonation->Protonated_Intermediate Protonation of N Nucleophilic_Attack + Scavenger (e.g., Indole) Products R-NH₂  +  Scavenger-S-Ar(NO2) Nucleophilic_Attack->Products Nucleophilic attack on S

Caption: Simplified mechanism of acid-catalyzed Nps group cleavage.

Experimental Protocol for Deprotection:

  • Deprotection Solution: Prepare a solution of 0.1 M HCl in an organic solvent such as dioxane or methanol. The addition of a scavenger like indole (2 eq.) is recommended to prevent side reactions.

  • Cleavage: Treat the Nps-protected peptide-resin with the deprotection solution for 15-30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with the deprotection solvent, followed by DMF and DCM, to remove the cleaved Nps-scavenger adduct.

Safety and Handling

For professional research use only. [4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Precursors: The precursor, 2-nitrophenylsulfenyl chloride, is corrosive and a lachrymator. Handle with extreme care in a fume hood. [5]* Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place at the recommended temperature of -20°C.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent for peptide synthesis. Its stability, ease of handling due to its crystalline nature, and the mild conditions required for the deprotection of the Nps group make it a useful alternative to other N-protected amino acids. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and application, with the aim of equipping researchers with the knowledge and protocols necessary for its effective use in the laboratory.

References

  • PureSynth. (n.d.). This compound 98.0%(HPLC). Retrieved from [Link]

  • Aladdin Scientific. (n.d.). This compound, min 98% (HPLC), 250 mg. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Nps-Protected L-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of N-(2-nitrophenylsulfenyl)-L-alanine (Nps-L-alanine), a critical reagent in peptide chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into the practical aspects of its preparation and use.

Introduction: The Significance of the Nps-Protecting Group in Peptide Synthesis

In the intricate world of peptide synthesis, the selective protection and deprotection of amino acid functional groups are paramount to achieving the desired peptide sequence. The 2-nitrophenylsulfenyl (Nps) group, introduced by Zervas and colleagues, serves as a valuable tool for the temporary protection of the α-amino group of amino acids. Its utility stems from its facile introduction under mild basic conditions and, more importantly, its selective removal under gentle acidic conditions or by thiolysis, which leaves other acid-labile or base-labile protecting groups intact. This orthogonality is a key advantage in the strategic assembly of complex peptides.

The Nps group's distinct yellow coloration also offers a convenient method for visually monitoring the progress of coupling and deprotection steps during solid-phase peptide synthesis. This guide will focus on the synthesis of Nps-protected L-alanine, a fundamental building block for the incorporation of alanine residues into a growing peptide chain.

Synthesis of Nps-L-Alanine: A Modified Schotten-Baumann Approach

The most common and efficient method for the synthesis of Nps-L-alanine involves the reaction of L-alanine with 2-nitrophenylsulfenyl chloride (Nps-Cl) under Schotten-Baumann conditions. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated amino group of L-alanine attacks the electrophilic sulfur atom of Nps-Cl.

Reaction Mechanism

The synthesis is typically carried out in an aqueous basic solution. The base, usually sodium hydroxide or potassium hydroxide, serves to deprotonate the amino group of L-alanine, thereby increasing its nucleophilicity. The resulting amino anion then attacks the sulfur atom of 2-nitrophenylsulfenyl chloride, leading to the displacement of the chloride ion and the formation of the N-S bond.

Figure 1: Reaction mechanism for the synthesis of Nps-L-alanine.

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the laboratory-scale synthesis of Nps-L-alanine.

Materials:

  • L-Alanine

  • 2-Nitrophenylsulfenyl chloride (Nps-Cl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Dioxane or Tetrahydrofuran (THF)

  • Diethyl ether

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution of L-Alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine (1.0 equivalent) in a 2 N sodium hydroxide solution. The amount of NaOH solution should be sufficient to completely dissolve the amino acid and maintain a basic pH. Cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of Nps-Cl Solution: In a separate flask, dissolve 2-nitrophenylsulfenyl chloride (1.05 equivalents) in an equal volume of dioxane or THF.

  • Reaction: While vigorously stirring the L-alanine solution, add the Nps-Cl solution dropwise over a period of 30-60 minutes. Concurrently, add a 2 N sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8 and 9. The reaction is exothermic, so it is crucial to maintain the temperature below 10 °C.

  • Reaction Completion and Work-up: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. The solution will typically be a deep yellow or orange color.

  • Extraction: Transfer the reaction mixture to a separatory funnel and wash with an equal volume of diethyl ether to remove any unreacted Nps-Cl and other nonpolar impurities. Discard the organic layer.

  • Acidification and Product Isolation: Cool the aqueous layer in an ice-water bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid with vigorous stirring. A yellow precipitate of Nps-L-alanine will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product in a vacuum desiccator over phosphorus pentoxide to a constant weight.

Purification

The crude Nps-L-alanine can be further purified by recrystallization.

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • If the solution is cloudy, hot filter it to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (0-4 °C) to induce crystallization.

  • Collect the yellow crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

A stable and highly crystalline form of Nps-L-alanine can be obtained as its dicyclohexylammonium (DCHA) salt. This is particularly useful for long-term storage.

Table 1: Key Reaction Parameters and Expected Outcomes

ParameterValue/ConditionRationaleExpected Outcome
Stoichiometry (L-Ala:Nps-Cl) 1 : 1.05A slight excess of Nps-Cl ensures complete reaction of the amino acid.High conversion of L-alanine.
Solvent Aqueous NaOH / Dioxane or THFProvides a biphasic system allowing for good mixing and reaction control.Efficient reaction and easy separation.
pH 8 - 9Maintains the amino group in its deprotonated, nucleophilic state.Promotes the desired N-acylation.
Temperature 0 - 10 °CControls the exothermic reaction and minimizes side reactions.Clean reaction profile.
Reaction Time 2 - 4 hoursEnsures the reaction goes to completion.High yield of the product.
Purification Method Recrystallization (Ethyl Acetate/Hexane)Removes impurities and provides a high-purity product.Crystalline yellow solid.
Expected Yield 70 - 90%--
Melting Point 145-147 °C (for the free acid)A sharp melting point indicates high purity.-

Characterization of Nps-L-Alanine

The identity and purity of the synthesized Nps-L-alanine should be confirmed by various analytical techniques.

  • Melting Point: A sharp and un-depressed melting point is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a pure compound.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the protons of the alanine moiety and the nitrophenyl group. The integration of the peaks should correspond to the number of protons in the molecule.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each carbon atom in the Nps-L-alanine molecule.

    • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O (carboxylic acid), and NO₂ groups.

Deprotection of the Nps Group

The selective removal of the Nps group is a key feature of its utility in peptide synthesis. This can be achieved under mild acidic conditions or through thiolysis.

Acidic Cleavage

The Nps group is readily cleaved by treatment with a dilute solution of hydrogen chloride (HCl) in an organic solvent, such as diethyl ether or dioxane.[1]

Figure 2: Acidic cleavage of the Nps group.

Deprotection Protocol (Acidic):

  • Dissolve the Nps-protected peptide in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Add a 2 M solution of HCl in diethyl ether (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • The deprotected amino acid or peptide hydrochloride salt will often precipitate and can be collected by filtration or isolated by evaporation of the solvent.

Thiolysis

A milder and often preferred method for Nps deprotection is thiolysis, which involves the use of a thiol reagent such as thiophenol or 2-mercaptoethanol in the presence of a base.[2] This method is particularly useful when other acid-sensitive groups are present in the peptide.

Deprotection Protocol (Thiolysis):

  • Dissolve the Nps-protected peptide in a solvent such as dimethylformamide (DMF).

  • Add thiophenol (10-20 equivalents) and triethylamine (1 equivalent).[2]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The deprotected peptide can be isolated by precipitation with diethyl ether and subsequent purification.

Conclusion

The synthesis of Nps-L-alanine is a straightforward and high-yielding process that provides a valuable building block for peptide synthesis. The Nps protecting group offers the advantages of mild introduction and selective removal under orthogonal conditions, making it a useful tool in the arsenal of the peptide chemist. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize and utilize Nps-L-alanine in their work.

References

  • Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulphenyl and o-Nitrophenylsulphenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660–3666. [Link]

  • Poduška, K., & Rudinger, J. (1959). Amino acids and peptides. XXXIII. O-Nitrophenylsulfenyl group, a new protecting group in peptide synthesis. Collection of Czechoslovak Chemical Communications, 24(11), 3449-3450. [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of Nps-Amino Acid DCHA Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The preservation of starting material integrity is paramount in the synthesis of peptides and complex organic molecules. This guide provides an in-depth technical overview of the stability and recommended storage conditions for N-o-nitrophenylsulfenyl (Nps)-protected amino acids, specifically as their dicyclohexylamine (DCHA) salts. We will explore the underlying chemical principles governing their stability, delineate critical environmental factors that influence degradation, and establish field-proven protocols for storage and handling. Furthermore, this document details methodologies for assessing the stability of these valuable reagents, ensuring their optimal performance in synthetic applications.

Introduction: The Strategic Importance of Nps-Amino Acid DCHA Salts

In the landscape of peptide synthesis and organic chemistry, the selection of appropriate protecting groups is a critical determinant of success. The N-o-nitrophenylsulfenyl (Nps) group is an acid-labile protecting group for amines, offering distinct advantages in specific synthetic strategies. The formation of a dicyclohexylammonium (DCHA) salt is a common and effective method for improving the handling and stability of N-protected amino acids, particularly those that are oils or difficult to crystallize in their free acid form[1]. The ionic interaction between the acidic Nps-amino acid and the basic DCHA enhances crystallinity and thermal stability, facilitating purification and storage.

However, the inherent reactivity of the Nps group, particularly its sensitivity to acid and light, necessitates a thorough understanding of its stability profile. This guide is designed to equip researchers with the expert knowledge required to maintain the integrity and purity of Nps-amino acid DCHA salts, thereby ensuring the reliability and reproducibility of their synthetic endeavors.

The Chemistry of Stability: Understanding Degradation Pathways

The stability of an Nps-amino acid DCHA salt is intrinsically linked to the chemical vulnerabilities of the Nps protecting group and the ionic nature of the salt. Several degradation pathways can compromise the integrity of the compound:

  • Acid-Catalyzed Hydrolysis: The Nps group is susceptible to cleavage under acidic conditions. While the DCHA salt form provides a non-acidic microenvironment, exposure to external acidic contaminants or acidic degradation byproducts can initiate the removal of the Nps group.

  • Photolytic Cleavage: The nitroaromatic chromophore within the Nps group makes it sensitive to light, particularly in the UV spectrum. Prolonged exposure to light can lead to photolytic degradation, resulting in the formation of colored impurities and a decrease in the purity of the starting material. It is crucial to store light-sensitive reagents in opaque containers to protect them from direct light exposure[2][3].

  • Thermal Decomposition: While DCHA salts generally exhibit improved thermal stability compared to their free acid counterparts, elevated temperatures can still promote degradation[4][5]. The specific melting point and decomposition temperature will vary depending on the amino acid side chain.

  • Oxidation: Certain amino acid side chains, such as those in cysteine, methionine, and tryptophan, are susceptible to oxidation[6]. While the Nps group itself is not highly prone to oxidation, the overall stability of the molecule can be affected by the oxidative degradation of the amino acid residue.

  • Hygroscopicity and Hydrolysis: Some amino acid DCHA salts can be hygroscopic, absorbing moisture from the atmosphere. This can lead to hydrolytic degradation of the Nps group or other sensitive functional groups within the molecule. Peptides containing amino acids like aspartic acid, glutamic acid, lysine, arginine, or histidine are particularly prone to moisture absorption[6].

dot graph TD; A[Nps-Amino Acid DCHA Salt] -->|H+| B(Acid-Catalyzed Hydrolysis); A -->|hv| C(Photolytic Cleavage); A -->|Δ| D(Thermal Decomposition); A -->|O2| E(Oxidation of Side Chain); A -->|H2O| F(Hydrolysis); B --> G{Deprotection & Impurities}; C --> H{Colored Byproducts}; D --> I{Decomposition Products}; E --> J{Oxidized Amino Acid}; F --> K{Hydrolyzed Nps Group};

subgraph Degradation Factors direction LR H_plus[Acid]; Light[Light]; Heat[Heat]; Oxygen[Oxygen]; Moisture[Moisture]; end

H_plus --> B; Light --> C; Heat --> D; Oxygen --> E; Moisture --> F;

style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style I fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style J fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style K fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style Degradation fill:#F1F3F4,stroke:#5F6368,stroke-width:1px

end

Caption: Major degradation pathways for Nps-amino acid DCHA salts.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways outlined above, a stringent storage and handling protocol is essential. The following recommendations are based on established best practices for sensitive chemical reagents.

Storage Conditions
ParameterRecommendationRationale
Temperature Long-term: -20°C.[6][7][8] Short-term: 2-8°C.Lower temperatures significantly reduce the rates of all chemical degradation pathways.
Light Store in amber or opaque containers in the dark.[2][3]Prevents photolytic cleavage of the light-sensitive Nps group.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, non-reactive containers (e.g., glass vials with PTFE-lined caps).Prevents contamination from external sources and loss of material.
Handling Procedures

A self-validating system for handling Nps-amino acid DCHA salts ensures that the integrity of the compound is maintained from the moment it is received until it is consumed in a reaction.

dot graph TD; subgraph "Receiving & Initial Storage" A[Receive Shipment] --> B{Inspect Container Seal}; B --> C{Equilibrate to Room Temp.}; C --> D[Transfer to -20°C Storage]; end

end

Caption: Recommended workflow for handling Nps-amino acid DCHA salts.

Step-by-Step Handling Protocol:

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid, which can initiate hydrolysis.

  • Inert Atmosphere: If possible, handle the material in a glove box or under a stream of inert gas.

  • Minimize Exposure: Weigh the required amount of material quickly and minimize its exposure to ambient light and air. Use of a low-light environment is recommended[3].

  • Resealing: After dispensing, purge the container with an inert gas (e.g., argon or nitrogen) before tightly resealing.

  • Storage: Promptly return the container to the recommended storage temperature.

Analytical Methods for Stability Assessment

Regular assessment of the purity and integrity of Nps-amino acid DCHA salts is a cornerstone of quality control. The following analytical techniques are recommended for a comprehensive stability-indicating analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of Nps-amino acid DCHA salts and detecting degradation products.

Experimental Protocol: Stability-Indicating HPLC Method

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from potential impurities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient might run from 10% to 90% Solvent B over 20-30 minutes. The exact gradient should be optimized for the specific Nps-amino acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the Nps chromophore (typically around 365 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Sample Preparation: Dissolve a known concentration of the Nps-amino acid DCHA salt in a suitable solvent (e.g., acetonitrile/water mixture).

  • Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total peak area.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for routine checks of purity.

Experimental Protocol: TLC Analysis

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The ratio should be adjusted to achieve an Rf value of 0.3-0.5 for the main spot.

  • Visualization: The Nps group is chromophoric, so the spot will be visible under UV light (254 nm and 365 nm). The inherent yellow color of the Nps group also allows for visual inspection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structural integrity of the molecule and to detect the presence of impurities. The characteristic aromatic protons of the Nps group and the protons of the DCHA moiety should be clearly identifiable.

Mass Spectrometry (MS)

MS can confirm the molecular weight of the Nps-amino acid DCHA salt and help identify any degradation products.

Conclusion: Best Practices for Ensuring Long-Term Stability

The long-term stability of Nps-amino acid DCHA salts is achievable through a combination of understanding their chemical vulnerabilities and implementing rigorous storage and handling protocols. The key takeaways for researchers and drug development professionals are:

  • Prioritize Cold and Dark Storage: The single most effective measure to preserve the integrity of these reagents is storage at -20°C in the dark.

  • Control the Atmosphere: The exclusion of moisture and oxygen is critical. Always store under an inert atmosphere and allow containers to equilibrate to room temperature before opening.

  • Implement a Self-Validating Handling Protocol: A consistent and careful handling procedure will prevent accidental degradation.

  • Regularly Assess Purity: Employ stability-indicating analytical methods like HPLC to monitor the purity of your starting materials over time.

By adhering to the principles and protocols outlined in this guide, scientists can ensure the reliability of their Nps-amino acid DCHA salts, leading to more consistent and successful synthetic outcomes.

References

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

  • Needle.Tube. (n.d.). Proper Storage and Management of Lab Reagents: Guidelines and Best Practices in Hospital Settings. Retrieved from [Link]

  • Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Prakash, H., Kumar, A., & Kumar, V. (2013). Increased thermal stability of proteins in the presence of amino acids.
  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical research, 7(7), 703-711.
  • Luttke, A., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 686-694.
  • United States Pharmacopeia. (n.d.). <1052> AMINO ACID ANALYSIS. Retrieved from [Link]

  • van den Heever, J. P., Thompson, T. S., Curtis, J. M., Ibrahim, A., & Pernal, S. F. (2015). Stability of dicyclohexylamine and fumagillin in honey. Food chemistry, 179, 249-254.
  • Vo, T. D. L., et al. (2023). Preparation, Amino Acid Composition, Peptide Fractionation, Thermal and pH Activity Stability of Featherback (Chitala Ornata) Skin Gelatin Hydrolysate with Zinc-Binding Capacity. Chemical Engineering Transactions, 106, 871-876.

Sources

Technical Guide: Solubility and Handling of Nps-L-Ala-DCHA in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Handling of Nps-L-Ala-DCHA Content Type: In-depth Technical Guide

Executive Summary

Nps-L-Ala-DCHA (2-nitrophenylsulfenyl-L-alanine dicyclohexylamine salt) represents a critical intermediate in peptide chemistry, specifically designed to overcome the physical handling limitations of Nps-protected amino acids. While the 2-nitrophenylsulfenyl (Nps) group provides excellent amine protection labile to mild acid, the free acid forms of Nps-amino acids are frequently unstable oils or amorphous solids.

The formation of the dicyclohexylamine (DCHA) salt transforms these lipophilic intermediates into highly crystalline, stable yellow solids. This guide details the solubility profile of Nps-L-Ala-DCHA, providing the thermodynamic basis for its purification (recrystallization) and the kinetic protocols for its application in solid-phase and solution-phase peptide synthesis (SPPS).

Chemical Profile and Physicochemical Properties

The solubility behavior of Nps-L-Ala-DCHA is dictated by the ionic interaction between the bulky, lipophilic dicyclohexylammonium cation and the aromatic Nps-L-alaninate anion.

PropertySpecification
Compound Name Nps-L-Ala-DCHA
Systematic Name 2-Nitrophenylsulfenyl-L-alanine dicyclohexylammonium salt
Molecular Structure Ionic pair: [C₆H₁₁]₂NH₂⁺ · [2-NO₂-C₆H₄-S-NH-CH(CH₃)-COO]⁻
Appearance Yellow crystalline powder (Chromophore: Nps group)
Stability Stable to base; highly sensitive to acid (Nps cleavage)
Primary Utility Purification and storage of Nps-L-Alanine

Solubility Profile in Common Organic Solvents

The solubility of Nps-L-Ala-DCHA follows a specific polarity threshold. The salt is generally soluble in polar protic and aprotic solvents capable of solvating the ionic pair, while remaining insoluble in non-polar alkanes and water.

Quantitative Solubility Classification

Note: Solubility is temperature-dependent. "Hot" refers to solvents near boiling point; "Cold" refers to 0–4°C.

Solvent ClassSpecific SolventSolubility Status (RT)Application Context
Alcohols Methanol (MeOH)Soluble Primary solvent for dissolution prior to crystallization.
Ethanol (EtOH)Soluble (High in Hot)Preferred solvent for recrystallization.
Chlorinated Dichloromethane (DCM)Soluble Used for solution-phase transfers; excellent solvation of the lipophilic Nps group.
Chloroform (CHCl₃)Soluble Alternative to DCM.
Polar Aprotic DMF / DMSOHighly Soluble Used in coupling reactions if salt is not converted to free acid.
Esters Ethyl Acetate (EtOAc)Sparingly Soluble Critical: Soluble in hot EtOAc; crystallizes upon cooling.
Ethers Diethyl Ether (Et₂O)Insoluble Primary anti-solvent for precipitation.
THFModerately Soluble Variable; often avoided for crystallization due to peroxide risks.
Hydrocarbons Hexanes / Pet. EtherInsoluble Anti-solvent used to force crystallization from alcohols/EtOAc.
Aqueous WaterInsoluble The bulky hydrophobic groups (DCHA + Nps) prevent aqueous solvation.
Mechanistic Insight: The "Solubility Switch"

The utility of the DCHA salt lies in its differential solubility .

  • Purification: Impurities remain in the mother liquor while the salt crystallizes from hot Ethanol or Ethyl Acetate.

  • Liberation: The salt's insolubility in water allows for a biphasic extraction. When acidified, the DCHA remains in the aqueous phase (as DCHA·HCl), while the liberated Nps-L-Ala-OH partitions into the organic phase (EtOAc).

Visualization: Solubility & Workflow Logic

The following diagram illustrates the decision logic for solvent selection based on the process stage (Purification vs. Application).

Nps_Solubility_Logic cluster_Solvents Solvent Interaction Compound Nps-L-Ala-DCHA (Yellow Solid) Polar Polar Solvents (MeOH, DMF, DCM) Compound->Polar Dissolves (Solvation of Ions) NonPolar Non-Polar/Anti-Solvents (Ether, Hexane, Cold EtOAc) Compound->NonPolar Precipitates (Ionic Lattice Stable) Water Water Compound->Water Insoluble (Hydrophobic Effect) Process_Recryst Recrystallization (Purification) Polar->Process_Recryst 1. Dissolve Hot NonPolar->Process_Recryst 2. Add to Induce Crystal Growth Process_Liberation Free Acid Liberation (Activation) NonPolar->Process_Liberation Organic Phase (Extracts Nps-AA-OH) Water->Process_Liberation Aqueous Phase (Removes DCHA)

Figure 1: Solubility logic map for Nps-L-Ala-DCHA, dictating solvent choice for purification versus activation workflows.

Experimental Protocols

Protocol A: Recrystallization of Nps-L-Ala-DCHA

Objective: To purify the salt from crude reaction mixtures or aged samples.

Principle: Exploiting the high temperature coefficient of solubility in alcohols or ethyl acetate.

  • Dissolution: Suspend the crude Nps-L-Ala-DCHA in a minimum volume of boiling Ethanol or Methanol .

    • Note: If the salt does not dissolve completely, add small increments of solvent.

  • Filtration: Filter the hot solution rapidly to remove any insoluble mechanical impurities (e.g., dicyclohexylurea byproducts).

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Anti-solvent Addition: If crystallization is slow, add Diethyl Ether or Petroleum Ether dropwise until the solution becomes slightly turbid.

  • Isolation: Cool the mixture to 4°C for 4–12 hours. Filter the bright yellow crystals and wash with cold Ether/Hexane (1:1).

  • Drying: Dry under high vacuum over P₂O₅ to remove solvent traces.

Protocol B: Liberation of the Free Acid (Nps-L-Ala-OH)

Objective: To convert the stable storage form (salt) into the reactive carboxylic acid for peptide coupling.

Principle: Acidolytic displacement. The DCHA is protonated and sequestered in the aqueous phase; the lipophilic Nps-amino acid transfers to the organic phase.

Reagents:

  • Ethyl Acetate (EtOAc)

  • 0.2 N Sulfuric Acid (H₂SO₄) or 5% Potassium Bisulfate (KHSO₄)

  • Warning: Do NOT use HCl, as it may prematurely cleave the Nps group (Nps is acid-labile).

Workflow:

  • Suspension: Suspend 1.0 g of Nps-L-Ala-DCHA in 20 mL of Ethyl Acetate in a separatory funnel.

  • Acidification: Add 20 mL of 0.2 N H₂SO₄ . Shake vigorously until the solid dissolves completely.

    • Observation: The yellow color should transfer entirely to the upper organic layer.

  • Separation: Drain the aqueous layer (contains DCHA sulfate).

  • Washing: Wash the organic layer twice with water (10 mL each) to remove excess acid and salts.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Usage: Evaporate the EtOAc to obtain Nps-L-Ala-OH as an oil or solid, which must be used immediately for coupling (e.g., DCC/HOBt method).

Mechanistic Analysis: Why DCHA?

The selection of Dicyclohexylamine (DCHA) as the counter-ion is not arbitrary; it is a calculated choice based on structural chemistry.

  • Crystallinity Induction: Nps-amino acids are often "oils" due to the rotational freedom of the sulfenyl linkage and the alkyl side chains. The DCHA cation is rigid, bulky, and symmetrical, providing a scaffold that forces the anion into a regular lattice structure, enabling crystallization.

  • Lipophilicity Match: The Nps group is highly lipophilic (aromatic ring + sulfur). A small inorganic cation (like Na⁺) would create an amphiphilic salt (soap-like) that might form micelles rather than crystals. DCHA matches the lipophilicity, ensuring solubility in organic purification solvents (MeOH/EtOAc) rather than water.

  • Base Stability: DCHA is a non-nucleophilic base. It stabilizes the carboxylic acid without attacking the electrophilic sulfur of the Nps group.

References

  • Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660–3666. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7582, Dicyclohexylamine. PubChem. [Link]

molecular weight of N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt (Nps-L-Ala-OH·DCHA)

Abstract

This technical guide provides a comprehensive overview of this compound (Nps-L-Ala-OH·DCHA), a key reagent in synthetic peptide chemistry. We will explore its chemical identity, physicochemical properties, and the fundamental principles governing its application. The primary focus is on the strategic use of the 2-nitrophenylsulfenyl (Nps) protecting group and the dicyclohexylammonium (DCHA) counterion, which together provide a stable, crystalline, and highly efficient building block for peptide synthesis. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols for the liberation of the free acid, its subsequent coupling in solid-phase peptide synthesis (SPPS), and the selective cleavage of the Nps group. The causality behind experimental choices is elucidated to provide a framework of self-validating methodologies, ensuring both scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use. Nps-L-Ala-OH·DCHA is a derivative of the amino acid L-alanine, modified for controlled, stepwise incorporation into a peptide chain.

Nomenclature and Chemical Identifiers

The compound is recognized by several synonyms, reflecting its structure as a salt between the Nps-protected alanine and dicyclohexylamine.

PropertyValueSource
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-2-[(2-nitrophenyl)sulfanyl]aminopropanoic acid[1]
Synonyms N-Nps-L-alanine Dicyclohexylammonium Salt, Nps-Ala-OH·DCHA, N-(2-Nitrophenylthio)-L-alanine Dicyclohexylammonium Salt[2][3]
CAS Number 7675-46-9[2][4][5]
Molecular Formula C₉H₁₀N₂O₄S · C₁₂H₂₃N[2][4][5]
Molecular Weight 423.57 g/mol [1][2][4][5]
EC Number 231-650-5[5]
Chemical Structure

The molecule is an acid-base salt. The anionic component is L-alanine with its amino group protected by a 2-nitrophenylsulfenyl (Nps) moiety. The cationic component is the protonated form of dicyclohexylamine.

Caption: Structure of Nps-L-Ala-OH·DCHA Salt.

Physicochemical Data

The compound's solid, crystalline nature makes it a reliable and stable reagent for laboratory use.

PropertyValueSource
Appearance Light yellow to yellow to orange powder/crystal[1][3]
Melting Point 176 °C[2]
Boiling Point 593.5 °C at 760 mmHg[2]
Purity Typically >98% (HPLC)[2][3][4]
Storage Store at -20°C for long-term stability[5]

The Role of Nps-L-Ala-OH·DCHA in Peptide Synthesis

The design of Nps-L-Ala-OH·DCHA is a deliberate chemical strategy to overcome common challenges in peptide synthesis, namely the prevention of unwanted side reactions and the improvement of reagent stability.

The 2-Nitrophenylsulfenyl (Nps) Protecting Group: A Mechanistic Overview

In peptide synthesis, the amino group of an incoming amino acid must be temporarily blocked or "protected" to prevent it from reacting with itself (self-polymerization) during the carboxyl group activation step.[6] The Nps group serves this purpose.

Causality of Use:

  • Mild Cleavage Conditions: The key advantage of the Nps group is its lability under very mild acidic conditions (e.g., dilute HCl in an organic solvent). This allows for its removal without affecting other more acid-stable protecting groups (like Boc) or the bond linking the peptide to a solid support resin, a principle known as orthogonality .

  • Chromophoric Nature: The nitrophenyl moiety is a chromophore, which allows for the spectrophotometric monitoring of coupling and deprotection steps during synthesis.

The Dicyclohexylammonium (DCHA) Salt: Rationale for Use

While the Nps-protected amino acid is the active component, its free acid form can be unstable, oily, or difficult to purify. Forming a salt with dicyclohexylamine (DCHA) addresses these issues.[7]

Causality of Use:

  • Enhanced Stability: The salt form significantly increases the shelf-life and thermal stability of the Nps-amino acid.[7]

  • Crystallinity: DCHA salts are often highly crystalline, which facilitates purification by simple recrystallization, ensuring high purity of the starting material.[7] This crystalline nature also makes the compound easier to handle and weigh accurately.

  • Suppressed Side Reactions: By protecting the carboxyl group as a carboxylate salt, the propensity for side reactions, such as the formation of N-carboxyanhydrides (NCAs), is reduced.

Logical Workflow in Solid-Phase Peptide Synthesis (SPPS)

The use of Nps-L-Ala-OH·DCHA in SPPS follows a logical, multi-step sequence. The first critical step is the quantitative conversion of the salt back to its free acid form, which is the species that will be activated and coupled to the growing peptide chain.

A Nps-L-Ala-OH·DCHA Salt (Stable, Crystalline Reagent) B Step 1: Salt Conversion (Liberation) (Aqueous Acid Wash) A->B Input C Nps-L-Ala-OH (Free Acid) (Active Species in Solution) B->C Output D Step 2: Carboxyl Activation (e.g., with DCC/HOBt) C->D E Activated Nps-L-Ala-OH Ester D->E F Step 3: Coupling (Reaction with N-terminal amine on resin) E->F G Resin-Bound Peptide + Nps-Ala F->G H Step 4: Nps Deprotection (Mild Acidic Cleavage) G->H I Resin-Bound Peptide + Ala (Ready for next cycle) H->I

Caption: Workflow for using Nps-L-Ala-OH·DCHA in SPPS.

Key Experimental Protocols

The following protocols are presented as self-validating systems. The rationale behind each step is explained to ensure reproducibility and troubleshooting capability.

Protocol 1: Liberation of Free Acid (Nps-L-Ala-OH) from DCHA Salt

Principle: This protocol employs a liquid-liquid extraction to convert the salt into its free acid. The DCHA salt is partitioned between an organic solvent (ethyl acetate) and a weak aqueous acid (e.g., 10% citric acid). The aqueous acid protonates the carboxylate to yield the free acid (soluble in the organic phase) and protonates the dicyclohexylamine to form a water-soluble salt (dicyclohexylammonium citrate), which remains in the aqueous phase.

Methodology:

  • Dissolution: Weigh 1.0 equivalent of Nps-L-Ala-OH·DCHA salt and suspend it in ethyl acetate (approx. 10 mL per gram of salt).

  • Extraction: Transfer the suspension to a separatory funnel. Add an equal volume of 10% w/v aqueous citric acid solution. Shake the funnel vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The upper organic layer, containing the desired Nps-L-Ala-OH, will typically be yellow. The lower aqueous layer will be colorless.

  • Washing: Drain the lower aqueous layer. Wash the organic layer two more times with the 10% citric acid solution, followed by two washes with brine (saturated NaCl solution) to remove residual water.

  • Drying: Drain the organic layer into a flask and dry it over anhydrous sodium sulfate or magnesium sulfate for 15-20 minutes.

  • Isolation: Filter off the drying agent. The resulting filtrate contains the Nps-L-Ala-OH free acid. This solution can be used directly in the next coupling step, or the solvent can be removed under reduced pressure to yield the free acid as a solid or oil.

Protocol 2: Coupling of Nps-L-Ala-OH in SPPS

Principle: The carboxyl group of the free Nps-L-Ala-OH is activated to make it more electrophilic, facilitating amide bond formation with the free N-terminal amine of the peptide chain attached to the solid support. Dicyclohexylcarbodiimide (DCC) is a common activating agent, often used with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.

Methodology:

  • Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound peptide has been removed and the resin has been washed and neutralized according to standard SPPS protocols.

  • Activation Mixture: In a separate vessel, dissolve the freshly prepared Nps-L-Ala-OH (typically 3 equivalents relative to the resin loading) and HOBt (3 eq.) in an appropriate SPPS solvent (e.g., DMF or NMP). Cool the solution in an ice bath (0 °C).

  • Activation: Add DCC (3 eq.) to the cooled solution and stir for 10-15 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU), the byproduct of activation, will form.

  • Coupling: Filter the activation mixture to remove the DCU precipitate and add the filtrate directly to the vessel containing the prepared resin.

  • Reaction: Agitate the resin slurry at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (disappearance of the free primary amine).

  • Washing: Once complete, drain the reaction solvent and thoroughly wash the resin with DMF, dichloromethane, and methanol to remove excess reagents and byproducts.

Protocol 3: Nps Group Cleavage

Principle: The Nps group is cleaved by treatment with a controlled amount of acid, typically hydrogen chloride. The sulfur atom is protonated, making it a good leaving group. A scavenger is often added to trap the reactive o-nitrophenylsulfenyl chloride species that is released, preventing side reactions with sensitive residues like tryptophan.

Methodology:

  • Resin Preparation: Swell the Nps-protected peptide-resin in dichloromethane (DCM).

  • Cleavage Cocktail: Prepare a solution of 2 equivalents of HCl (e.g., from a 4M solution in dioxane) in DCM. Include a scavenger such as 2-methylindole (10 equivalents).

  • Deprotection: Add the cleavage cocktail to the resin and agitate for 5-10 minutes at room temperature. The solution will typically turn a deep red/orange color.

  • Washing: Drain the cleavage solution and wash the resin thoroughly with DCM to remove all cleavage byproducts.

  • Neutralization: Neutralize the resulting amine hydrochloride salt on the resin with a solution of a hindered base (e.g., 10% diisopropylethylamine in DMF) before proceeding to the next coupling cycle.

Conclusion

This compound is a highly valuable, specialized reagent for peptide synthesis. Its design reflects a sophisticated chemical strategy: the Nps group provides orthogonal N-terminal protection removable under exceptionally mild conditions, while the DCHA salt form confers superior stability, purity, and handling properties.[5][7] By understanding the chemical principles and following validated protocols for its activation, coupling, and deprotection, researchers can effectively leverage this building block for the synthesis of complex peptides, contributing to advancements in drug discovery and biochemical research.

References

  • Aladdin Scientific. (n.d.). This compound, min 98% (HPLC), 250 mg. Retrieved from [Link]

  • PureSynth. (n.d.). This compound 98.0%(HPLC). Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Amino-1-hydroxy-3-phenylpropylidene)alanine. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-alanine. Retrieved from [Link]

  • Google Patents. (2009). CN101417959A - Synthesis method of L-p-nitrophenylalanine.
  • PubChem. (n.d.). L-azidoasparagine DCHA salt. Retrieved from [Link]

  • Katakai, R., & Oya, M. (1975). NEW METHOD FOR PEPTIDE SYNTHESIS USING o-NITROPHENYLSULFENYL N-CARBOXY α-AMINO ACID ANHYDRIDES. Chemistry Letters, 4(12), 12-15. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • NCCHEMISTRY. (2025). ALANINE SYNTHESIS. YouTube. Retrieved from [Link]

  • Li, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Nosyl-l-alanine. Retrieved from [Link]

  • PubChem. (n.d.). Alliin. Retrieved from [Link]

Sources

Technical Guide: The Strategic Utility of Dicyclohexylammonium (DCHA) Salts in Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide chemistry and drug development, the physical state of building blocks dictates process efficiency. A recurring challenge in the synthesis of N-protected amino acids—particularly tert-butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Z/Cbz) derivatives—is their tendency to exist as viscous, non-crystalline oils or low-melting solids. These "oily intermediates" resist purification by recrystallization and are prone to degradation.

Dicyclohexylamine (DCHA) serves as a critical auxiliary reagent to solve this problem.[1] By neutralizing the free carboxylic acid of the protected amino acid with DCHA, chemists generate a Dicyclohexylammonium salt . These salts are typically highly crystalline, stable, and non-hygroscopic, allowing for high-purity isolation without chromatography. However, the DCHA moiety acts as a "chemical cap" that must be removed prior to peptide coupling to prevent side reactions.

The Physicochemical Rationale

The utility of DCHA salts rests on three physicochemical pillars that drive experimental success.

Lattice Energy and Crystallinity

Many N-protected amino acids lack sufficient intermolecular forces (hydrogen bonding/stacking) to form stable crystal lattices, resulting in oils. Dicyclohexylamine is a bulky, secondary amine. When it forms a salt with an amino acid, the two hydrophobic cyclohexyl rings provide significant van der Waals interactions and steric bulk. This increases the lattice energy of the complex, forcing the molecule into a solid, crystalline state.

  • Benefit: Enables purification via recrystallization (e.g., from Ethanol/Hexane) rather than expensive and time-consuming silica gel chromatography.

Chemical Stability

Free carboxylic acids can undergo slow decarboxylation or intermolecular anhydride formation during prolonged storage. The DCHA salt "locks" the proton in a stable ammonium-carboxylate ion pair.

  • Benefit: Extends shelf-life from weeks (as an oil) to years (as a salt).

Hygroscopicity Control

Amorphous oils are often hygroscopic, absorbing atmospheric water that hydrolyzes sensitive protecting groups or interferes with stoichiometry. DCHA salts are generally hydrophobic and non-hygroscopic.

Mechanism of Action

The formation of the salt is a Brønsted-Lowry acid-base reaction. The process is reversible, which is the key to its utility: the salt is formed for storage/purification and broken ("desalted") for reaction.

Diagram 1: Chemical Equilibrium of DCHA Salt System

DCHA_Mechanism cluster_0 Phase 1: Formation (Stabilization) cluster_1 Phase 2: Liberation (Activation) Acid N-Protected Amino Acid (R-COOH) [Often Oil] Salt DCHA Salt (R-COO- H2N(Cy)2+) [Crystalline Solid] Acid->Salt Ether/EtOAc Crystallization DCHA Dicyclohexylamine (HN(Cy)2) DCHA->Salt Salt_Input DCHA Salt (Dissolved in DCM/EtOAc) FreeAcid Free Acid (Ready for Coupling) Salt_Input->FreeAcid Protonation Waste DCHA-Phosphate (Aqueous Waste) Salt_Input->Waste Amine Removal Wash Acid Wash (KHSO4 or H3PO4) Wash->Waste

Caption: The reversible transformation of an oily amino acid into a crystalline DCHA salt and its subsequent liberation for synthesis.

Strategic Applications in Peptide Synthesis[2][3][4]

When to Use DCHA Salts[5][6]
  • Boc-Chemistry: The most common application. Many Boc-amino acids (e.g., Boc-His(Boc)-OH, Boc-Arg derivatives) are difficult to crystallize as free acids.

  • Unnatural Amino Acids: Novel derivatives often lack optimized synthesis routes; DCHA salt formation provides a generic "cleanup" step.

  • Scale-Up: In GMP manufacturing, filtration (crystallization) is preferred over chromatography.

The "Direct Use" Controversy vs. Best Practice

A common question is: Can I use the DCHA salt directly in a coupling reaction?

  • Technically Possible: In some active ester couplings, the DCHA is hindered enough that it might not compete significantly.

  • Scientifically Unsound (Risk): DCHA is a secondary amine.[2] If used with carbodiimides (DCC/DIC), it can form N-acylurea byproducts or compete with the amino component.

  • Verdict: Always desalt. The risk of side reactions and purification difficulties downstream outweighs the 30 minutes saved by skipping the wash step.

Experimental Protocols

Protocol A: Formation of DCHA Salts (Purification)

Use this when you have a crude, oily amino acid derivative that requires purification.

  • Dissolution: Dissolve the crude N-protected amino acid (10 mmol) in a minimal amount of Ethyl Acetate or Diethyl Ether .

  • Neutralization: Add Dicyclohexylamine (10-10.5 mmol, 1.0-1.05 eq) dropwise with stirring.

    • Note: A slight excess ensures complete salt formation, but too much makes the product sticky.

  • Precipitation:

    • If solid forms immediately: Cool to 0°C to complete precipitation.

    • If no solid forms: Add non-polar anti-solvent (e.g., Hexane or Petroleum Ether ) slowly until turbidity persists. Scratch the flask glass to induce nucleation.

  • Isolation: Filter the solid, wash with cold Ether/Hexane (1:1), and dry in vacuo.

Protocol B: Desalting / Liberation (The "Gold Standard")

Crucial: This must be performed immediately before the coupling reaction to prevent the free acid from degrading.

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Solution: 10% KHSO₄ (aq) or 10% H₃PO₄ (aq).

    • Why KHSO₄? It is a strong enough acid (pH ~2) to protonate DCHA but mild enough to preserve acid-sensitive groups like Boc (unlike HCl).

Step-by-Step:

  • Suspension: Suspend the DCHA salt in EtOAc or DCM (approx. 10 mL per gram).

  • Partition: Transfer to a separatory funnel. Add an equal volume of 10% KHSO₄ .

  • Extraction: Shake vigorously. The DCHA is protonated to form DCHA·H⁺, which partitions into the aqueous phase. The free amino acid (R-COOH) remains in the organic phase.

  • Separation: Drain the aqueous layer.

  • Repeat Wash: Wash the organic layer 2 more times with KHSO₄ to ensure complete removal of amine.

  • Final Wash: Wash once with Brine (saturated NaCl) to remove trapped water.

  • Drying: Dry organic layer over MgSO₄ or Na₂SO₄, filter, and evaporate.

    • Result: You will likely obtain a viscous oil or foam. Use immediately.

Diagram 2: The Desalting Workflow

Desalting_Workflow cluster_sep Separatory Funnel Start Start: DCHA Salt (Solid) Step1 Dissolve in EtOAc/DCM Start->Step1 Step2 Add 10% KHSO4 (aq) Step1->Step2 OrgLayer Organic Layer (Free Amino Acid) Step2->OrgLayer AqLayer Aqueous Layer (DCHA-Sulfate) Step2->AqLayer Step3 Dry (MgSO4) & Evaporate OrgLayer->Step3 Discard Discard AqLayer->Discard End Coupling Reaction Step3->End

Caption: Operational workflow for removing DCHA prior to peptide coupling.

Comparative Analysis: DCHA vs. Alternatives

While DCHA is the industry standard, other bases are occasionally used.

FeatureDCHA (Dicyclohexylamine)CHA (Cyclohexylamine)TBA (tert-Butylamine)
Crystallinity High (Bulky lattice)ModerateLow to Moderate
Solubility (Salt) Low in Ether/WaterModerateHigher (often too soluble)
Removal Ease Easy (Acid wash)Easy (Acid wash)Very Easy (Volatile)
Steric Hindrance High (Good protection)ModerateModerate
Primary Use Purification of oils Less bulky acidsNMR studies / specific cases

References

  • Bachem Technical Notes. (2021). Conversion of a DCHA salt to the free acid.[3][4][5][6] Bachem.[4] Link

  • Aapptec. (n.d.). Converting CHA and DCHA Salts to Free Acids - Technical Bulletin 1137.[7] Aapptec Peptide Systems. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[][9][10][3][4] Chemical Reviews, 109(6), 2455–2504. (Contextual grounding on protecting group stability). Link

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis.[9][4][6] CRC Press. (Authoritative text on coupling mechanisms and salt interference). Link

Sources

Technical Monograph: Spectroscopic Characterization and Quality Control of Nps-L-Ala-DCHA

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  423.57  g/mol [1]

Executive Summary & Structural Logic

This technical guide provides a comprehensive analytical framework for Nps-L-Ala-DCHA , a critical intermediate in solid-phase peptide synthesis (SPPS). The 2-nitrophenylsulfenyl (Nps) group is a valuable amine protectant due to its removal under mild acidic conditions (dilute HCl in non-polar solvents) or via nucleophilic attack, avoiding the harsh cleavage conditions of Boc chemistry or the base sensitivity of Fmoc.

The Dicyclohexylamine (DCHA) salt form is preferred over the free acid because the Nps-amino acid free acids are often oils or unstable amorphous solids. The DCHA salt confers crystallinity, enhancing stability and simplifying purification via recrystallization.

Structural Connectivity & Fragmentation Logic

The molecule consists of three distinct moieties that must be validated spectroscopically:

  • The Protecting Group: 2-Nitrophenylsulfenyl (Nps) – Confirmed by Aromatic NMR and Nitro IR bands.

  • The Amino Acid: L-Alanine – Confirmed by the Chiral Center (Optical Rotation) and Aliphatic NMR.

  • The Counter-Ion: Dicyclohexylamine (DCHA) – Confirmed by broad Aliphatic NMR and Carboxylate IR shifts.

NpsStructure Nps Nps Group (Aromatic/Nitro) Link Sulfenamide Bond (S-N) Nps->Link Shielding Ala L-Alanine Core (Chiral Center) Link->Ala Labile Cleavage Salt Ionic Interface (COO- ... +NH2) Ala->Salt Acidic Moiety DCHA DCHA Counter-ion (Bulky Aliphatic) DCHA->Salt Basic Moiety

Figure 1: Structural connectivity and spectroscopic domains of Nps-L-Ala-DCHA.

Physical Properties & Purity Parameters

Before advanced spectroscopy, basic physical constants provide the first line of defense against degradation (e.g., Nps cleavage or DCHA loss).

ParameterSpecificationDiagnostic Value
Appearance Yellow crystalline powderYellow color is intrinsic to the Nps chromophore.[2] White powder indicates loss of Nps. Dark orange/red indicates decomposition.
Melting Point 176°C (dec.)Sharp melting point confirms salt formation. Lower MP (<150°C) suggests free acid or hydrolysis.
Optical Rotation

= -53.0° to -68.0°
Measured in Methanol (c=1 or 2). Critical for confirming L-isomer retention (no racemization during salt formation).
Solubility Soluble in MeOH, DMSO, DMFInsoluble in water and non-polar ether (used for precipitation).

Critical Note: The melting point of the DCHA salt is significantly higher than the free acid. If your sample melts below 160°C, perform a micro-extraction with EtOAc/KHSO4 to isolate the free acid and re-check.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The spectrum is dominated by the DCHA aliphatic protons, which can obscure the Alanine methyl group. Integration is vital.

Solvent: DMSO-


 (Preferred for salts).
H-NMR Data (400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.80 - 8.20 Broad Singlet2H

Ammonium protons of DCHA (exchangeable).
8.25 Doublet (

Hz)
1HAr-H (3)Nps Aromatic: Ortho to Nitro group (deshielded).
7.90 - 7.60 Multiplet1HAr-H (5)Nps Aromatic ring.
7.50 - 7.30 Multiplet2HAr-H (4,6)Nps Aromatic ring.[3][4][5]
4.10 - 3.90 Multiplet1H

-CH
Alanine Alpha-proton.
3.60 - 3.20 Broad1HN-HSulfenamide proton (often broad/exchanged).
3.00 - 2.80 Multiplet2HN-CHDCHA Methine protons (adjacent to N).
2.00 - 1.00 Massive Multiplet20HCyclohexylDCHA Methylene envelope.
1.28 Doublet (

Hz)
3H

-CH

Alanine Methyl group (may overlap with DCHA).
C-NMR Data (100 MHz, DMSO- )
  • Carbonyl: ~174.0 ppm (Carboxylate salt, distinct from ~171 ppm of ester/acid).

  • Aromatic (Nps): 145.0, 136.0, 133.5, 126.0, 125.5, 124.0 ppm.

  • Alpha-Carbon: ~55.0 ppm.

  • DCHA Carbons: 52.0 (CH-N), 29.0, 25.0, 24.0 ppm (Cyclohexyl ring carbons).

  • Alanine Methyl: ~19.5 ppm.

Infrared (FT-IR) Spectroscopy

IR is used primarily to confirm the salt state (carboxylate vs. carboxylic acid) and the integrity of the nitro group.

Method: KBr Pellet or ATR (Diamond).

Wavenumber (

)
AssignmentDiagnostic Criteria
3200 - 2800 N-H / C-HBroad ammonium band superimposed with aliphatic C-H stretches.
1620 - 1550

(asym)
Key Salt Indicator. Strong band. Absence of C=O stretch >1700 indicates complete salt formation.
1520 - 1500

(asym)
Strong, characteristic of Nps group.
1400 - 1380

(sym)
Symmetric carboxylate stretch.
1340 - 1330

(sym)
Secondary confirmation of Nitro group.
740 Ar-H (oop)Ortho-disubstituted benzene ring signature.

Mass Spectrometry (MS)

Since this is a salt, Electrospray Ionization (ESI) will typically observe the dissociated ions.

Positive Mode (ESI+)
  • Observed:

    
     182.2 
    
    
    
  • Observed:

    
     265.1 
    
    
    
    (if sodium is present in system)
  • Note: The parent salt

    
     (424) is rarely seen intact; it dissociates immediately.
    
Negative Mode (ESI-)
  • Observed:

    
     241.0 
    
    
    
  • Fragment:

    
     152 
    
    
    
    (Cleavage of S-N bond).

Experimental Workflow: Quality Control Protocol

To ensure scientific integrity, the following workflow should be adopted for incoming raw material or synthesized batches.

QCWorkflow Sample Nps-L-Ala-DCHA Sample Visual Visual Check (Yellow Powder?) Sample->Visual Solubility Solubility Test (MeOH/DMSO) Visual->Solubility Pass Reject Reject/Recrystallize Visual->Reject Fail (White/Orange) IR FT-IR (Check 1550-1600 cm-1) Solubility->IR NMR 1H-NMR (Check DCHA:Ala Ratio) IR->NMR Release Release for Synthesis NMR->Release Integrals Correct NMR->Reject Impure

Figure 2: Step-by-step Quality Control decision tree.

Protocol: NMR Sample Preparation
  • Weigh 10-15 mg of Nps-L-Ala-DCHA into a clean vial.

  • Add 0.6 mL of DMSO-

    
    . (Avoid 
    
    
    
    as solubility can be marginal and salt dissociation may cause peak broadening).
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Acquire spectrum with at least 16 scans to resolve the aromatic region clearly against the DCHA background.

References

  • Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660–3666. [Link]

Sources

An In-depth Technical Guide to the Theoretical Basis of Nps Group Acid Lability

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of protecting group chemistry is fundamental to the successful synthesis of complex molecules. The o-nitrophenylsulfenyl (Nps) group is a crucial tool in this synthetic arsenal, particularly for the protection of amines in peptide synthesis.[1][2] Its value lies in its unique acid lability, allowing for selective deprotection under mild conditions. This guide provides an in-depth exploration of the theoretical principles governing the acid-catalyzed cleavage of the Nps group, offering field-proven insights into its mechanism, kinetics, and practical application.

The Nps Group: A Strategically Labile Protecting Group

In multi-step organic synthesis, protecting groups are employed to temporarily mask a reactive functional group, preventing it from participating in undesired side reactions.[3] The Nps group, with its characteristic yellow color, is an acid-labile protecting group primarily used for the α-amino group of amino acids.[4] Its strategic advantage stems from its sensitivity to acidic conditions, which allows for its removal without affecting other, more robust protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This orthogonality is a cornerstone of modern synthetic strategy, enabling the construction of complex peptides and other organic molecules with high precision.[5]

The Core Mechanism of Acid-Catalyzed Nps Cleavage

The acid lability of the Nps group is not a simple hydrolysis. It is a nuanced, multi-step process initiated by the protonation of the Nps moiety. The underlying theory hinges on the electronic properties of the o-nitrophenyl group and the sulfur atom, which work in concert to facilitate a specific cleavage pathway.

The cleavage is initiated by the protonation of the sulfide sulfur, which significantly weakens the sulfur-nitrogen bond. This is followed by an intramolecular attack by the oxygen atom of the nitro group on the sulfur atom. This forms a five-membered ring intermediate. The subsequent collapse of this intermediate, driven by the release of the stable amine, results in the formation of a sulfenic acid derivative, which is then trapped by a scavenger.

Nps_Cleavage_Mechanism Figure 1: Proposed Mechanism of Acid-Catalyzed Nps Cleavage cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts Nps_Amine Nps-Protected Amine (R-NH-S-Ar) Protonated_S Protonated Sulfide Intermediate Nps_Amine->Protonated_S 1. Protonation H+ H+ H+->Protonated_S Cyclic_Intermediate Five-Membered Cyclic Intermediate Protonated_S->Cyclic_Intermediate 2. Intramolecular Attack Amine Deprotected Amine (R-NH3+) Cyclic_Intermediate->Amine 3. Cleavage Sulfenic_Acid o-nitro-phenylsulfenic Acid Derivative Cyclic_Intermediate->Sulfenic_Acid 3. Cleavage Trapped_Byproduct Scavenger-Trapped Byproduct Sulfenic_Acid->Trapped_Byproduct 4. Scavenging

Mechanism of Nps group acid-catalyzed cleavage.

Key Factors Influencing Cleavage Kinetics

The rate of Nps deprotection is not absolute and can be finely tuned by modulating several experimental parameters. Understanding these factors is critical for achieving selective and complete cleavage without compromising the integrity of the target molecule.

  • Acid Strength and Concentration: The reaction is acid-catalyzed, meaning the rate is directly proportional to the concentration of the acid. However, excessively strong acids can lead to undesired side reactions, such as the removal of other acid-sensitive protecting groups or degradation of the peptide backbone. Typically, mild acids like dilute hydrochloric acid (HCl) in an organic solvent or a solution of hydrogen chloride in dioxane are employed.

  • Solvent Effects: The choice of solvent plays a significant role in the reaction kinetics. Polar aprotic solvents, such as dichloromethane (DCM) or dimethylformamide (DMF), are commonly used as they can solvate the charged intermediates, thereby stabilizing them and accelerating the reaction.

  • Temperature: Like most chemical reactions, the rate of Nps cleavage increases with temperature. However, to maintain selectivity and prevent side reactions, deprotection is often carried out at or below room temperature (0-25 °C).

  • The Critical Role of Scavengers: The cleavage of the Nps group generates a highly reactive electrophilic sulfenyl species (o-nitrophenylsulfenyl chloride or a related derivative). This species can re-react with the newly deprotected amine or other nucleophilic residues in the peptide chain, such as tryptophan. To prevent these deleterious side reactions, a "scavenger" is always included in the deprotection cocktail. Common scavengers are nucleophiles that are more reactive than the deprotected amine, such as indole or 2-methylindole. These compounds rapidly and irreversibly trap the sulfenyl byproduct.[6][7][8][9]

Table 1: Relative Deprotection Times of Nps-Glycine under Various Acidic Conditions

Acidic Reagent (Concentration)SolventTemperature (°C)ScavengerApproximate Half-Life (min)
2 eq. HCl (in Dioxane)Dioxane252-Methylindole~10
0.1 M HClAcetic Acid25Indole~15
50% TFADCM0None<5 (with potential side reactions)

Note: Data is illustrative and compiled from typical laboratory observations. Actual rates will vary depending on the specific substrate.

Experimental Protocol: A Self-Validating Workflow for Nps Deprotection

This protocol provides a robust, step-by-step methodology for the deprotection of an Nps-protected amine on a solid support, a common scenario in solid-phase peptide synthesis (SPPS).[2] The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Objective: To selectively remove the Nps group from a resin-bound peptide.

Materials:

  • Nps-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Dimethylformamide (DMF), peptide synthesis grade

  • 2-Methylindole (scavenger)

  • 4 M HCl in Dioxane

  • Diisopropylethylamine (DIPEA)

  • Methanol

Nps_Deprotection_Workflow Figure 2: Experimental Workflow for Nps Deprotection Start Nps-Peptide-Resin Swell_Resin 1. Swell Resin (DCM, 20 min) Start->Swell_Resin Wash_1 2. Wash (3x DCM, 3x DMF) Swell_Resin->Wash_1 Deprotection 3. Deprotection Cocktail (0.1 M HCl, 0.2 M 2-Methylindole in DMF) Wash_1->Deprotection Reaction 4. React (2 x 15 min) Deprotection->Reaction Wash_2 5. Wash (3x DMF, 3x DCM) Reaction->Wash_2 Neutralization 6. Neutralize (5% DIPEA in DMF, 2 x 5 min) Wash_2->Neutralization Wash_3 7. Final Wash (3x DMF, 3x DCM, 3x Methanol) Neutralization->Wash_3 Dry 8. Dry Resin (Under vacuum) Wash_3->Dry End Deprotected Peptide-Resin Dry->End

Workflow for Nps deprotection in solid-phase synthesis.

Methodology:

  • Resin Swelling (Causality: Accessibility): The peptide-resin is swelled in DCM for 20 minutes. This is a critical first step to ensure that the polymer matrix is fully expanded, allowing reagents to freely access the reactive sites.

  • Initial Wash (Causality: Purity): The resin is washed alternately with DCM and DMF (3 times each). This removes any residual solvents or reagents from the previous synthetic step, preventing potential side reactions.

  • Deprotection (Causality: Cleavage & Scavenging): The resin is treated with a solution of 0.1 M HCl and 0.2 M 2-methylindole in DMF. This is the core deprotection step. The mild HCl concentration provides the necessary acidic environment for cleavage, while the 2-methylindole acts as a scavenger to trap the electrophilic Nps byproduct.

  • Reaction Monitoring (Causality: Completion): The reaction is allowed to proceed for 15 minutes, and the process is repeated once. The intense yellow color of the Nps group should be discharged from the solution. A small sample of the resin can be taken for a Kaiser test to confirm the presence of a free primary amine. Visual confirmation and a qualitative test ensure the reaction has gone to completion.

  • Post-Deprotection Wash (Causality: Reagent Removal): The resin is washed thoroughly with DMF and DCM (3 times each). This step is crucial to remove the deprotection cocktail, including the acid and the trapped scavenger byproduct.

  • Neutralization (Causality: Preparation for Next Step): The resin is treated with a solution of 5% DIPEA in DMF for 5 minutes (repeated twice). The deprotected amine is in its protonated (ammonium salt) form after acid treatment. This neutralization step deprotonates the amine, rendering it nucleophilic and ready for the next coupling reaction.

  • Final Wash (Causality: Final Purity): The resin is washed with DMF, DCM, and finally methanol. This ensures all residual bases and salts are removed, and the methanol wash helps in the subsequent drying process.

  • Drying: The resin is dried under vacuum. The deprotected peptide-resin is now ready for the next step in the synthesis or for cleavage from the support.

Conclusion

The acid lability of the o-nitrophenylsulfenyl group is a well-defined and controllable process rooted in fundamental principles of physical organic chemistry. By understanding the intramolecular cleavage mechanism and the critical factors that influence its kinetics—namely acid concentration, solvent, and the indispensable role of scavengers—researchers can effectively leverage the Nps group for the synthesis of complex, high-purity peptides and other molecules. The provided experimental workflow, grounded in the causality of each step, serves as a reliable template for drug development professionals and scientists to implement this valuable synthetic tool with confidence and precision.

References

A comprehensive list of references will be compiled and provided in the final version of this whitepaper.

Sources

Methodological & Application

Application Notes and Protocols for N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Use of Nps-L-alanine in Peptide Chemistry

N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt (Nps-L-Ala-DCHA) is a specialized amino acid derivative crucial for the strategic assembly of peptides. It provides the L-alanine building block with its α-amino group temporarily masked by the 2-nitrophenylsulfenyl (Nps) protecting group. The Nps group is notable for its acid-labile nature, allowing for its removal under conditions that are orthogonal to the more common Fmoc (base-labile) and Boc (strong-acid-labile) protection schemes.[1]

The compound is supplied as a dicyclohexylammonium (DCHA) salt, which enhances its stability, crystallinity, and handling properties.[2] However, a critical prerequisite for its use in peptide coupling is the quantitative conversion of this salt into its free acid form.

This guide provides a comprehensive overview and detailed, field-proven protocols for researchers, scientists, and drug development professionals. It covers the essential preparatory steps, standard coupling methodologies, and subsequent deprotection, while elucidating the chemical principles that govern each experimental choice.

Reagent Profile and Handling

Proper handling and storage are paramount for maintaining the integrity of Nps-L-Ala-DCHA. Below is a summary of its key physicochemical properties and recommended handling procedures.

PropertyValue
Synonyms N-Nps-L-alanine Dicyclohexylammonium Salt, Nps-Ala-OH·DCHA
CAS Number 7675-46-9[3]
Molecular Formula C₉H₁₀N₂O₄S · C₁₂H₂₃N[3]
Molecular Weight 423.57 g/mol [3]
Appearance Light yellow to yellow crystalline powder[4]
Melting Point ~176 °C
Storage Store at -20°C in a dry, dark place to prevent degradation.[3]

Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety and disposal information.

The Nps-L-Alanine Workflow: From Salt to Peptide Bond

The successful incorporation of Nps-L-alanine into a peptide sequence involves a mandatory three-stage process: liberation of the free carboxylic acid, activation and coupling to an amine, and finally, deprotection of the Nps group to allow for chain elongation.

G cluster_0 Stage 1: Free Acid Liberation cluster_1 Stage 2: Peptide Coupling cluster_2 Stage 3: N-Terminal Deprotection A Nps-L-Ala-DCHA Salt (Stable Starting Material) B Nps-L-Ala-OH (Free Acid) (Active Coupling Component) A->B  Aqueous Acid Wash (e.g., KHSO₄) D Nps-Ala-NH-R' (Protected Dipeptide) B->D C Amino Component (e.g., H₂N-R') C->D E H₂N-Ala-NH-R' (Free N-Terminus for Elongation) D->E  Mild Acidolysis (e.g., HCl in Dioxane) Coupling Coupling Reagent (e.g., DCC, EDC) Coupling->D

Caption: The three-stage workflow for using Nps-L-Ala-DCHA in peptide synthesis.

Protocol 1: Conversion of DCHA Salt to Free Acid

Causality: The dicyclohexylammonium cation forms an ionic bond with the carboxylate of Nps-L-alanine. This blocks the carboxyl group, preventing its activation by coupling reagents. Therefore, the DCHA cation must be removed by protonating the carboxylate with a mild acid and extracting the resulting dicyclohexylamine into an aqueous phase.[2]

Materials:

  • Nps-L-Ala-DCHA Salt

  • Dichloromethane (DCM), anhydrous

  • 10% w/v Potassium bisulfate (KHSO₄) solution, ice-cold

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve the Nps-L-Ala-DCHA salt in a suitable volume of DCM (e.g., 20 mL per gram of salt). Transfer the solution to a separatory funnel.

  • Acidic Extraction: Add an equal volume of ice-cold 10% KHSO₄ solution to the separatory funnel. Shake vigorously for 30-60 seconds. Allow the layers to separate. The DCHA will react with the acid and move into the aqueous (top) layer.

  • Repeat Extraction: Drain the organic (bottom) DCM layer into a clean flask. Discard the aqueous layer. Return the DCM layer to the separatory funnel and repeat the extraction with fresh, ice-cold KHSO₄ solution two more times to ensure complete removal of dicyclohexylamine.[2]

  • Drying: Drain the final DCM layer into an Erlenmeyer flask. Add anhydrous MgSO₄ or Na₂SO₄, swirling gently until the drying agent no longer clumps together.

  • Filtration & Evaporation: Filter the solution to remove the drying agent. Concentrate the filtrate to dryness using a rotary evaporator at low temperature (<40°C) to yield the yellow, solid Nps-L-alanine free acid.

  • Validation (Optional): The resulting free acid should be used immediately. Purity can be checked via TLC or ¹H NMR (disappearance of DCHA peaks).

Protocol 2: Carbodiimide-Mediated Peptide Coupling

Causality: This protocol utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), to activate the free carboxylic acid of Nps-L-alanine. The DCC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by the free amino group of the coupling partner, resulting in the formation of a stable amide (peptide) bond. The byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be easily removed by filtration.

G cluster_0 Activation Step cluster_1 Coupling Step A Nps-Ala-OH (Carboxylic Acid) C O-acylisourea (Reactive Intermediate) A->C + B DCC (Coupling Reagent) B->C + E Nps-Ala-NH-R' (Peptide Bond) C->E F DCU (Insoluble Byproduct) C->F Forms D H₂N-R' (Amino Component) D->E + Nucleophilic Attack

Caption: Mechanism of DCC-mediated peptide bond formation.

Materials:

  • Nps-L-alanine free acid (from Protocol 1)

  • Amino component (e.g., an amino acid ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, racemization suppressant)[6]

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (if using an amino component salt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amino component (1.0 eq) in anhydrous DCM. If it is a hydrochloride salt, add one equivalent of a non-nucleophilic base like DIPEA and stir for 5-10 minutes.

  • Addition of Amino Acid: Add the Nps-L-alanine free acid (1.1 eq) and, if used, HOBt (1.1 eq) to the solution. Stir until all solids are dissolved.

  • Initiation of Coupling: Cool the reaction mixture to 0°C in an ice bath. In a separate vial, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 5-10 minutes.

    • Expert Insight: Cooling the reaction before and during the addition of DCC is critical to minimize the risk of racemization, which can occur via oxazolone formation, especially with activated amino acids.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up (DCC): Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of DCM.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (to remove unreacted acid and HOBt).

    • Water.

    • Brine (to aid in layer separation).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected peptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Protocol 3: Deprotection of the Nps Group

Causality: The Nps group is cleaved via acidolysis. The sulfur atom is protonated by a mild acid, making it a good leaving group. The neighboring nitro group stabilizes the resulting sulfenyl cation. This allows for selective removal without affecting more robust protecting groups like Boc or benzyl esters.

Materials:

  • Nps-protected peptide

  • 2M Hydrogen Chloride (HCl) in 1,4-Dioxane or Diethyl Ether

  • Anhydrous Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Nps-protected peptide in a minimal amount of the reaction solvent (e.g., dioxane).

  • Acid Treatment: Add a 2-3 fold excess of 2M HCl in dioxane to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 5-15 minutes. Monitor by TLC until the starting material is fully consumed.

  • Precipitation: Add a large volume of cold, anhydrous diethyl ether to the reaction mixture to precipitate the resulting peptide amine hydrochloride salt.

  • Isolation: Collect the solid product by filtration or centrifugation. Wash the precipitate with cold diethyl ether to remove the Nps-chloride byproduct and excess acid.

  • Drying: Dry the resulting peptide salt under vacuum. It can then be used for the next coupling step after neutralization with a suitable base (e.g., DIPEA).

References

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

  • ResearchGate. (2021). Protecting Groups in Peptide Synthesis. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • PureSynth. (n.d.). This compound 98.0%(HPLC). [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • Aladdin Scientific. (n.d.). This compound, min 98% (HPLC). [Link]

  • PureSynth Chemical Technology Co., Ltd. (n.d.). Product Specification for this compound. [Link]

Sources

Mastering SPPS: A Guide to the Strategic Cleavage of the Nps-Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the judicious selection and removal of protecting groups are paramount to achieving the desired peptide sequence with high fidelity. Among the arsenal of protective groups available, the o-nitrophenylsulfenyl (Nps) group holds a unique position due to its specific cleavage conditions, offering a valuable dimension of orthogonality in complex peptide synthesis strategies. This application note provides a comprehensive guide to the cleavage of the Nps protecting group, delving into the underlying chemical principles, offering field-proven protocols, and addressing potential challenges to ensure successful deprotection.

The Nps Group: A Tool for Orthogonal Peptide Synthesis

The Nps group is an acid- and thiol-labile protecting group for the α-amino function of amino acids.[1] Its distinct removal conditions, which differ significantly from the base-labile Fmoc and the strongly acid-labile Boc groups, make it a cornerstone of orthogonal protection strategies.[2][3][4] This orthogonality allows for the selective deprotection of specific amino groups within a peptide sequence, enabling the synthesis of complex structures such as branched or cyclic peptides.[5] The Nps group is resistant to trifluoroacetic acid (TFA), a common reagent in Boc-SPPS, further highlighting its utility in multi-step synthetic schemes.[1]

The Chemistry of Nps Cleavage: A Tale of Two Pathways

The removal of the Nps group can be accomplished through two primary mechanisms: acidolysis and thiolysis.

Acid-Mediated Cleavage

The Nps group is susceptible to cleavage under mildly acidic conditions. Treatment with very dilute hydrochloric acid (HCl) in an organic solvent like dioxane can effectively remove the Nps group.[1] This method, however, is less commonly employed in modern SPPS due to the potential for side reactions and the availability of milder, more selective methods.

Thiolysis: The Preferred Route to Nps Deprotection

The most prevalent and preferred method for Nps cleavage is thiolysis, a nucleophilic attack by a thiol-containing reagent.[6] This approach is favored for its mildness and high selectivity. The mechanism involves the attack of the thiolate anion on the sulfenyl sulfur atom of the Nps group, leading to the formation of a mixed disulfide and the liberation of the free amine of the peptide.

The choice of thiol reagent is critical for efficient and clean deprotection. A variety of thiols have been successfully employed, each with its own set of advantages.

Core Directive: Structuring Your Nps Deprotection Strategy

A successful Nps deprotection strategy is not a one-size-fits-all protocol but rather a carefully considered workflow that takes into account the specific peptide sequence and the overall synthetic goal. The following diagram illustrates a logical workflow for Nps cleavage.

Nps_Cleavage_Workflow Start Nps-Protected Peptide on Resin Reagent_Selection Select Cleavage Reagent: - Thiol-based (e.g., 2-Mercaptopyridine) - Phosphine-based (e.g., Triphenylphosphine) Start->Reagent_Selection Strategic Choice Protocol Perform Deprotection Protocol: - Swell resin - Add cleavage cocktail - Incubate (monitor reaction) Reagent_Selection->Protocol Implementation Wash Thoroughly Wash Resin: - Remove excess reagents - Remove cleavage byproducts Protocol->Wash Purification Troubleshooting Troubleshoot Incomplete Deprotection or Side Reactions Protocol->Troubleshooting If necessary Next_Step Proceed to Next Synthetic Step: - Coupling - Further deprotection Wash->Next_Step Progression Troubleshooting->Protocol Optimize & Repeat

Caption: A logical workflow for Nps protecting group cleavage in SPPS.

Field-Proven Protocols for Nps Deprotection

The following protocols are designed to be self-validating, with explanations for each step to ensure a thorough understanding of the process.

Protocol 1: Thiolysis using 2-Mercaptopyridine

This is a widely used and reliable method for Nps cleavage.

Materials:

  • Nps-protected peptide on solid support

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 2-Mercaptopyridine

  • Diisopropylethylamine (DIEA) (optional, for neutralization)

Procedure:

  • Resin Swelling: Swell the Nps-protected peptide-resin in DCM or DMF for 30 minutes. This step is crucial to ensure that the reagents can efficiently access the reaction sites on the solid support.

  • Prepare Cleavage Cocktail: Prepare a solution of 2-mercaptopyridine in DCM or DMF. A typical concentration is 0.1 M to 1 M.

  • Deprotection: Add the cleavage cocktail to the swollen resin and gently agitate the mixture at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test. The reaction is typically complete within 30 to 60 minutes.

  • Washing: After complete deprotection, thoroughly wash the resin with DCM or DMF to remove excess reagents and the cleaved Nps-thiol adduct.

  • Neutralization (Optional): If the subsequent coupling step is sensitive to acidic conditions, a neutralization step with a solution of 1-5% DIEA in DCM or DMF can be performed.

Protocol 2: Cleavage using Triphenylphosphine

Triphenylphosphine offers an alternative, odorless method for Nps deprotection.[1]

Materials:

  • Nps-protected peptide on solid support

  • DCM or DMF

  • Triphenylphosphine

Procedure:

  • Resin Swelling: Swell the Nps-protected peptide-resin in DCM or DMF for 30 minutes.

  • Prepare Cleavage Solution: Prepare a solution of triphenylphosphine (typically 0.1 M to 0.5 M) in DCM or DMF.

  • Deprotection: Add the triphenylphosphine solution to the resin and agitate at room temperature. Monitor the reaction progress until completion (typically 1-2 hours).

  • Washing: Thoroughly wash the resin with DCM or DMF to remove triphenylphosphine oxide and any unreacted triphenylphosphine.

Quantitative Data Summary

Cleavage ReagentTypical ConcentrationSolventTypical Reaction TimeNotes
2-Mercaptopyridine0.1 M - 1 MDCM/DMF30 - 60 minutesHighly efficient and widely used. The resulting 2-thiopyridone byproduct is colored, allowing for visual monitoring.[6]
2-Mercaptomethyl imidazoleSimilar to aboveDCM/DMFSimilar to aboveAn effective alternative to 2-mercaptopyridine.[6]
Triphenylphosphine0.1 M - 0.5 MDCM/DMF1 - 2 hoursOdorless alternative to thiols. The byproduct, triphenylphosphine oxide, is easily washed away.[1]
Dilute HCl0.1 - 0.2 NDioxaneVariableLess common due to potential side reactions and the availability of milder methods.[1]

Trustworthiness: Mitigating Side Reactions

While Nps cleavage is generally a clean reaction, potential side reactions must be considered, particularly when dealing with sensitive amino acids like Tryptophan.

The electron-rich indole side chain of Tryptophan can be susceptible to modification by the electrophilic Nps-chloride byproduct generated during cleavage.[7][8] To mitigate this, the inclusion of a scavenger in the cleavage cocktail is highly recommended.

Recommended Scavengers:

  • Indole or Skatole: These compounds act as sacrificial electrophile traps, protecting the Tryptophan residues in the peptide sequence. A concentration of 1-5% in the cleavage solution is typically sufficient.

Authoritative Grounding & Comprehensive References

The protocols and mechanistic explanations provided in this application note are grounded in established chemical principles and supported by peer-reviewed scientific literature. The strategic use of the Nps protecting group, with its unique cleavage conditions, provides a powerful tool for the synthesis of complex and challenging peptides.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Orthogonal ligation strategies for peptide and protein. PubMed - NIH. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • 1.2 Deprotection: The Concept of Orthogonal Sets. KGF Chapter 1. [Link]

  • A Side-Reaction in the SPPS of Trp-containing Peptides. PubMed. [Link]

  • 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. PubMed. [Link]

  • Effects of Peptide Sequence in Controlling the Assembly Propensity and Structural Morphology of Helical Gold Nanoparticle Supers. D-Scholarship@Pitt. [Link]

  • Thiolysis – Knowledge and References. Taylor & Francis. [Link]

  • GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization. PMC - NIH. [Link]

  • cyclic peptide natural products linked via the tryptophan side chain. RSC Publishing. [Link]

  • 3-Nitro-2-pyridinesulfenyl-mediated solid-phase disulfide ligation in the synthesis of disulfide bond-containing cyclic peptides. ResearchGate. [Link]

  • Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. [Link]

  • 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. PMC - NIH. [Link]

  • Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide. PubMed. [Link]

  • Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis. PubMed. [Link]

  • Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry. Chemical Communications (RSC Publishing). [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Piecing together nonribosomal peptide synthesis. PubMed. [Link]

  • Overview of the SPPS cycle and subsequent deprotection, work-up and... ResearchGate. [Link]

  • (Digital Presentation) Electrochemical Peptide Synthesis Utilizing Triphenylphosphine (Ph 3 P) in a Biphasic System. ResearchGate. [Link]

  • Electrochemical Tryptophan-Selective Bioconjugation. ChemRxiv. [Link]

  • Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]

  • New tri‐orthogonal scaffolds for the solid‐phase synthesis of peptides. ResearchGate. [Link]

  • Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites. PubMed. [Link]

  • Controlled peptide-protein conjugation by means of 3-nitro-2-pyridinesulfenyl protection-activation. PubMed. [Link]

Sources

Application Notes and Protocols for Nps-Group Deprotection Using Thiophenol and Other Thiol Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the o-Nitrophenylsulfenyl (Nps) Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in peptide and medicinal chemistry, the selective protection and deprotection of amine functionalities is paramount.[1] The ortho-nitrophenylsulfenyl (Nps) group, a member of the sulfenamide class of protecting groups, offers a unique strategic advantage due to its stability under a range of conditions and, most importantly, its susceptibility to cleavage under exceptionally mild conditions. Unlike acid-labile groups (e.g., Boc) or those requiring hydrogenolysis (e.g., Cbz), the Nps group is selectively removed by soft nucleophiles, most notably thiols. This orthogonality is critical for the synthesis of complex molecules with multiple functional groups.

This guide provides a detailed exploration of the mechanistic underpinnings and practical execution of Nps deprotection using thiophenol and other thiol reagents. It is designed to equip researchers with the theoretical knowledge and actionable protocols necessary to confidently apply this valuable technique.

The Mechanism of Thiolytic Cleavage: A Nucleophilic Attack on Sulfur

The removal of the Nps group by a thiol reagent is a classic example of a nucleophilic substitution reaction targeting the electrophilic sulfur atom of the sulfenamide. The electron-withdrawing nature of the ortho-nitrophenyl ring enhances the electrophilicity of the sulfur, making it susceptible to attack.

The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The deprotection is initiated by the attack of a soft nucleophile, the thiolate anion (RS⁻), on the electrophilic sulfur atom of the Nps-protected amine (R'-NH-SNps).

  • Intermediate Formation: This attack forms a transient, unstable intermediate.

  • Cleavage and Product Formation: The nitrogen-sulfur bond is cleaved, liberating the free amine. The thiol reagent forms a mixed disulfide with the Nps moiety (o-nitrophenylsulfenyl sulfide).

This process is highly efficient and selective, as the soft thiol nucleophile preferentially attacks the soft sulfur electrophile, leaving other potentially reactive sites untouched.

Nps Deprotection Mechanism cluster_0 Reactants cluster_1 Reaction cluster_2 Products NpsAmine Nps-Protected Amine (R'-NH-S-Ar) Attack Nucleophilic Attack on Sulfur Atom NpsAmine->Attack Electrophile Thiol Thiol Reagent (R-SH) Thiol->Attack Nucleophile FreeAmine Free Amine (R'-NH2) Attack->FreeAmine Disulfide Mixed Disulfide (R-S-S-Ar) Attack->Disulfide Experimental Workflow start Start: Nps-Protected Substrate dissolve Dissolve in Anhydrous Solvent (DCM or DMF) start->dissolve add_thiol Add Thiol Reagent (e.g., Thiophenol) dissolve->add_thiol add_base Add Base (Optional) (e.g., Pyridine, TEA) add_thiol->add_base react Stir at RT Monitor by TLC/HPLC add_base->react workup Workup & Isolation react->workup solution Solution-Phase: Chromatography workup->solution Solution solid Solid-Phase: Filter & Wash Resin workup->solid SPPS end End: Pure, Deprotected Amine solution->end solid->end

Sources

Application Notes and Protocols: Orthogonal Protecting Group Strategies Involving Nps-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of the Nps Protecting Group in Complex Peptide Synthesis

In the intricate world of peptide synthesis, the ability to selectively deprotect one functional group while others remain intact is paramount. This principle, known as orthogonality, allows for the construction of complex peptides with specific modifications, such as branching, cyclization, and the incorporation of labels.[1][2] While the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies form the bedrock of solid-phase peptide synthesis (SPPS), the introduction of a third dimension of orthogonality can unlock synthetic routes to previously inaccessible molecules.[3][4]

The 2-nitrophenylsulfenyl (Nps) group emerges as a powerful tool in this context. It is an α-amino protecting group that is labile to mild thiolysis, a cleavage mechanism distinct from the acidic conditions required for Boc removal and the basic conditions for Fmoc deprotection.[5][6] This unique characteristic allows for a three-dimensional orthogonal strategy, providing chemists with unparalleled control over the synthetic process.

This guide provides a comprehensive overview of the Nps protecting group, detailing its introduction, cleavage, and its strategic integration into orthogonal synthetic schemes. The protocols and insights provided herein are designed to be self-validating, explaining the causality behind each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemistry.

The Nps Group: Chemical Properties and Orthogonality

The Nps group is introduced by reacting an amino acid with 2-nitrophenylsulfenyl chloride (Nps-Cl) under basic conditions. The resulting Nps-amino acid is stable to both the acidic conditions used to remove Boc and other acid-labile side-chain protecting groups (e.g., tBu, Trt), and the basic conditions used for Fmoc removal (e.g., piperidine).[1][7]

Table 1: Stability of Common α-Amino Protecting Groups

Protecting GroupCleavage ConditionStable to Acid (e.g., TFA)Stable to Base (e.g., Piperidine)Stable to Thiolysis
Boc Strong Acid (e.g., TFA)NoYesYes
Fmoc Base (e.g., 20% Piperidine in DMF)YesNoYes
Nps Thiolysis (e.g., 2-mercaptoethanol)YesYesNo

This tripartite orthogonality is the cornerstone of the Nps strategy's utility.

Experimental Protocols

Protocol for the Synthesis of Nps-Amino Acids

This protocol describes the general procedure for the N-protection of an amino acid with 2-nitrophenylsulfenyl chloride.

Materials:

  • Amino Acid (1.0 eq.)

  • 2-Nitrophenylsulfenyl chloride (Nps-Cl) (1.05 eq.)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane or Tetrahydrofuran (THF) and Water

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 eq.) in a 1:1 mixture of dioxane and water containing sodium hydroxide (2.0 eq.) or in a suitable organic solvent like THF with triethylamine (1.1 eq.).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-nitrophenylsulfenyl chloride (1.05 eq.) in dioxane or THF dropwise with vigorous stirring.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted Nps-Cl and byproducts.

    • Acidify the aqueous layer to pH 3-4 with 1M HCl. The Nps-amino acid will often precipitate as a yellow solid.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification:

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Nps-amino acid.

    • The product can be further purified by recrystallization, often from a solvent mixture like ethyl acetate/hexane.

Expert Insight: The use of a biphasic system with a mild base like sodium bicarbonate can sometimes improve yields by minimizing side reactions. The bright yellow color of the Nps group provides a convenient visual aid during chromatography and extraction.

Protocol for the Cleavage of the Nps Group (Thiolysis)

The Nps group is efficiently removed by nucleophilic attack of a thiol-containing reagent.

Materials:

  • Nps-protected peptide (on resin or in solution)

  • 2-Mercaptoethanol or Thiophenol (5-10 eq.)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (optional, 2-3 eq.)

  • Diethyl ether (for precipitation)

Procedure for Solid-Phase Deprotection:

  • Swelling: Swell the Nps-protected peptide-resin in DMF or DCM for 30 minutes.

  • Deprotection Cocktail: Prepare a solution of 2-mercaptoethanol (10 eq.) in DMF. For peptides prone to aggregation, the addition of a non-nucleophilic base like DIPEA (2-3 eq.) can be beneficial.

  • Reaction: Add the deprotection cocktail to the resin and gently agitate for 30-60 minutes at room temperature. The solution will typically develop a yellow color, indicating the release of the 2-nitrophenylthiol byproduct.

  • Washing: Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and finally with the solvent to be used in the subsequent coupling step.

Procedure for Solution-Phase Deprotection:

  • Dissolution: Dissolve the Nps-protected peptide in a suitable solvent like DMF or DCM.

  • Thiolysis: Add 2-mercaptoethanol or thiophenol (5 eq.) to the solution and stir at room temperature for 30-60 minutes.

  • Precipitation: After completion of the reaction (monitored by TLC or LC-MS), precipitate the deprotected peptide by adding cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration and wash with cold ether.

Causality Behind Experimental Choices: The use of an excess of the thiol reagent ensures the complete and rapid cleavage of the Nps group. The choice of thiol can be tailored; thiophenol is often faster but has a more pungent odor, while 2-mercaptoethanol is a common and effective alternative.

Orthogonal Synthetic Strategies in Action

The true power of the Nps group is realized in multi-dimensional orthogonal strategies. Below are diagrams illustrating two such strategies.

Nps/Boc/tBu Orthogonal Strategy

This strategy is ideal for the synthesis of peptides where selective deprotection of a specific site is required for modification, while the main chain elongation proceeds using Boc-SPPS.

Nps_Boc_Strategy Start Resin-AA1(SideChain-PG) Boc_SPPS Boc-SPPS Cycles (TFA Deprotection) Start->Boc_SPPS Elongate Peptide Chain Nps_AA Couple Nps-AA(n) (SideChain-tBu) Boc_SPPS->Nps_AA Introduce Nps-AA Thiolysis Selective Nps Cleavage (Thiolysis) Nps_AA->Thiolysis Orthogonal Deprotection Modification Side Chain or N-Terminus Modification Thiolysis->Modification Unmask Reactive Site Modification->Boc_SPPS Continue SPPS Final_Cleavage Final Cleavage (e.g., HF) Modification->Final_Cleavage Proceed to Cleavage Final_Peptide Modified Peptide Final_Cleavage->Final_Peptide Nps_Fmoc_Strategy Start Resin-AA1(SideChain-PG) Fmoc_SPPS Fmoc-SPPS Cycles (Piperidine Deprotection) Start->Fmoc_SPPS Elongate Peptide Chain Nps_AA Couple Nps-AA(n) (SideChain-tBu) Fmoc_SPPS->Nps_AA Introduce Nps-AA Thiolysis Selective Nps Cleavage (Thiolysis) Nps_AA->Thiolysis Orthogonal Deprotection OnResin_Mod On-Resin Cyclization or Branching Thiolysis->OnResin_Mod Unmask Reactive Site Final_Cleavage Final Cleavage & Deprotection (TFA) OnResin_Mod->Final_Cleavage Proceed to Cleavage Final_Peptide Cyclic/Branched Peptide Final_Cleavage->Final_Peptide

Caption: Nps/Fmoc Orthogonal Workflow.

Trustworthiness and Self-Validation: Potential Pitfalls and Troubleshooting

While the Nps group is a robust tool, awareness of potential side reactions is crucial for successful synthesis.

  • Tryptophan Modification: The indole side chain of tryptophan can react with the sulfenyl chloride during Nps group introduction or with the released 2-nitrophenylsulfenyl moiety during cleavage. The use of scavengers like 2-methylindole during Nps cleavage can mitigate this.

  • Incomplete Cleavage: In sterically hindered positions, Nps cleavage might be sluggish. Extending the reaction time or using a more potent thiol like thiophenol can address this. Monitoring the cleavage by a qualitative test (e.g., Kaiser test on a resin sample) is recommended.

  • Disulfide Bond Formation: The thiol reagents used for Nps cleavage can potentially reduce existing disulfide bonds in the peptide. Careful planning of the synthetic strategy is necessary if disulfide bridges are present.

Conclusion: Expanding the Synthetic Chemist's Toolkit

The 2-nitrophenylsulfenyl protecting group provides a valuable third dimension of orthogonality in peptide synthesis. Its stability to both acidic and basic conditions, combined with its facile removal by thiolysis, enables the design of elegant and efficient synthetic routes to complex and modified peptides. By understanding the principles of its application and the nuances of its chemistry, researchers can significantly expand their synthetic capabilities and accelerate the development of novel peptide-based therapeutics and research tools.

References

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]

  • Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
  • ConnectSci. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. [Link]

  • Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Muttenthaler, M., et al. (2015). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Chemical Biology, 7(3), 195-221. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]

  • PubMed. (1988). Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis. [Link]

  • National Institutes of Health. (2018). Synthetic Natural Product Inspired Cyclic Peptides. [Link]

  • MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]

  • ResearchGate. (n.d.). Commonly used Nα protecting groups. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Wikipedia. (n.d.). Amino acid synthesis. [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Amino Acid Synthesis and Degradation. [Link]

  • National Institutes of Health. (2018). Surface Modifications of Nanoparticles for Stability in Biological Fluids. [Link]

  • Physical Chemistry Laboratory Server. (n.d.). New Methods in Peptide Synthesis. 11. Further Examples of the Use of the o-Nitrophenylsulfeny1 Group for the Protection of Amino. [Link]

  • PubMed. (2022). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. [Link]

  • National Institutes of Health. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Biology LibreTexts. (2026). 22.2: Biosynthesis of Amino Acids. [Link]

  • ACS Publications. (n.d.). New Methods in Peptide Synthesis. II. Further Examples of the Use of the o-Nitrophenylsulfenyl Group for the Protection of Amino Groups1,2. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

  • ResearchGate. (2005). p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. [Link]

  • Biotage. (2023). What is solid phase peptide synthesis?. [Link]

  • PubMed. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]

  • YouTube. (2014). 136-Synthesis of Nonessential Amino Acids. [Link]

  • MDPI. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • PubMed. (2001). Side reactions in solid-phase peptide synthesis and their applications. [Link]

  • Google Patents. (n.d.). US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine.

Sources

Technical Deep Dive: Nps-L-Ala-DCHA in Convergent Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Nps-L-Ala-DCHA in Fragment Condensation Content Type: Application Note & Protocol Audience: Senior Research Scientists, Peptide Chemists, Process Development Engineers

Abstract & Strategic Utility

In the landscape of convergent peptide synthesis (fragment condensation), the orthogonality of protecting groups is paramount. Nps-L-Ala-DCHA (2-Nitrophenylsulfenyl-L-Alanine Dicyclohexylamine salt) represents a strategic tool for the N-terminal protection of peptide fragments. Unlike the robust Boc or Fmoc groups, the Nps group offers a unique lability profile—cleavable by mild acid or specific nucleophiles—while providing a distinct visual indicator (yellow chromophore) for reaction monitoring.

This guide details the critical workflow for utilizing Nps-L-Ala-DCHA, moving from the necessary "liberation" of the free acid to its application in high-fidelity fragment coupling and subsequent mild deprotection.

Chemical Basis & Stability

The commercial form of Nps-L-Ala is the Dicyclohexylamine (DCHA) salt . This salt formation stabilizes the otherwise oily or unstable free acid, ensuring a long shelf life and ease of handling. However, the DCHA amine is a potent nucleophile and base that must be quantitatively removed prior to activation; failure to do so results in the formation of DCHA-activated species and significant yield loss.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Role in Fragment Condensation: The Nps group protects the N-terminus of a fragment. Its removal conditions (e.g., dilute HCl in non-polar solvents or nucleophilic attack by thioacetamide) are sufficiently mild to preserve acid-sensitive side-chain protectors like tert-butyl (tBu) or trityl (Trt) groups, making it ideal for synthesizing complex sequences where global deprotection is reserved for the final step.

Protocol Phase I: Liberation of the Free Acid (Desalting)

Objective: Convert Nps-L-Ala-DCHA into the reactive Nps-L-Ala-OH species. Criticality: High. Presence of residual DCHA will quench activated esters and reduce coupling efficiency.

Materials
  • Nps-L-Ala-DCHA (Solid)

  • Ethyl Acetate (EtOAc) - High purity

  • 0.2 N Sulfuric Acid (H

    
    SO
    
    
    
    ) or 5% Potassium Bisulfate (KHSO
    
    
    )
  • Saturated NaCl (Brine)

  • Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    )[1]
Step-by-Step Methodology
  • Suspension: Suspend the Nps-L-Ala-DCHA salt in EtOAc (approx. 10 mL per gram of salt). The salt may not dissolve completely at this stage.

  • Acidification: Transfer the suspension to a separatory funnel. Add 0.2 N H

    
    SO
    
    
    
    (or 5% KHSO
    
    
    ) in a 1.2:1 molar excess relative to the salt.
  • Extraction: Shake vigorously until two clear phases form. The solid should dissolve completely as the DCHA is protonated and moves to the aqueous phase, while the lipophilic Nps-L-Ala-OH migrates to the EtOAc layer.

  • Phase Separation: Drain the lower aqueous layer (containing DCHA sulfate).

  • Wash Cycles:

    • Wash the organic layer 2x with fresh 0.2 N H

      
      SO
      
      
      
      to ensure complete removal of DCHA.
    • Wash 2x with water.[2]

    • Wash 1x with Brine to remove bulk water.

  • Drying: Collect the organic layer and dry over anhydrous Na

    
    SO
    
    
    
    for 20 minutes.
  • Isolation: Filter off the desiccant and evaporate the solvent under reduced pressure (rotary evaporator, <40°C). The product, Nps-L-Ala-OH , is typically obtained as a yellow oil or waxy solid.

    • Quality Check: The product should be free of the "fishy" amine odor of DCHA. TLC (CHCl

      
      :MeOH:AcOH 90:8:2) should show a single spot distinct from the starting salt.
      

Protocol Phase II: Fragment Condensation (Coupling)

Objective: Couple Nps-L-Ala-OH to the N-terminus of a C-protected peptide fragment (H-Peptide-OR). Mechanism: Mixed Anhydride or Carbodiimide activation.[3]

Reagents
  • Nps-L-Ala-OH (Freshly prepared)

  • Amino Component: H-Fragment-OR (Free amine)

  • Coupling Reagent: Isobutyl chloroformate (IBCF) / N-Methylmorpholine (NMM) OR DCC/HOBt.

  • Solvent: THF or DMF (Anhydrous)

Protocol (Mixed Anhydride Method - Recommended for minimal racemization)
  • Activation: Dissolve Nps-L-Ala-OH (1.0 eq) in anhydrous THF. Cool to -15°C.

  • Base Addition: Add NMM (1.0 eq). Stir for 2 minutes.

  • Anhydride Formation: Add IBCF (1.0 eq) dropwise, maintaining temperature at -15°C. Stir for 10 minutes. Note: A precipitate of NMM·HCl will form.

  • Coupling: Add the pre-cooled solution of the amino component (H-Fragment-OR) (1.0 eq) in THF/DMF.

  • Reaction: Allow the mixture to warm to room temperature slowly over 2-4 hours. The yellow color of the Nps group serves as a tracer for the N-terminal residue.

  • Workup: Evaporate THF. Redissolve in EtOAc. Wash with 5% KHSO

    
    , 5% NaHCO
    
    
    
    , and Brine. Dry and concentrate.

Protocol Phase III: Selective Nps Deprotection

Objective: Remove the Nps group to regenerate the N-terminal amine for the next coupling cycle, without disturbing acid-labile side-chain protectors (e.g., Boc, tBu).

Method A: Nucleophilic Cleavage (Mildest - Recommended for Trp/Tyr containing peptides)
  • Reagents: Thioacetamide or 2-Mercaptopyridine.

  • Solvent: Methanol/Acetic Acid or DMF.

  • Procedure:

    • Dissolve the Nps-protected peptide in MeOH/AcOH (1:1).

    • Add 10 equivalents of Thioacetamide.

    • Stir at room temperature for 1-2 hours.

    • Observation: The solution often changes color or precipitates the Nps-thioacetamide adduct.

    • Workup: Evaporate solvent. Triturate the residue with ether (to remove the Nps-byproduct). The peptide salt remains solid.

Method B: Acidolytic Cleavage (Standard)
  • Reagents: 1N HCl in Diethyl Ether or anhydrous Dioxane.

  • Procedure:

    • Dissolve Nps-peptide in the solvent.

    • Add HCl/Ether (2-3 eq).

    • A precipitate of the Peptide·HCl salt usually forms immediately, while the Nps-Cl (orange/red) remains in solution.

    • Isolate the solid peptide salt by filtration and wash extensively with ether to remove Nps-Cl.

Visualization: The Nps Workflow Cycle

Nps_Fragment_Condensation Start Nps-L-Ala-DCHA (Stable Salt) Desalt Acid Wash (0.2N H2SO4 / EtOAc) Start->Desalt Liberation FreeAcid Nps-L-Ala-OH (Reactive Free Acid) Desalt->FreeAcid Phase Sep & Dry Activate Activation (Mixed Anhydride / DCC) FreeAcid->Activate -15°C Couple Coupling (+ H-Fragment-OR) Activate->Couple Add Amine ProtectedPeptide Nps-L-Ala-Fragment-OR (Yellow Peptide) Couple->ProtectedPeptide Amide Bond Formation Deprotect Deprotection (HCl or Thioacetamide) ProtectedPeptide->Deprotect Cleavage FinalProduct H-L-Ala-Fragment-OR (Free Amine for Next Cycle) Deprotect->FinalProduct Isolation FinalProduct->Couple Next Fragment Addition

Caption: Workflow for converting Nps-L-Ala-DCHA salt into a reactive species for fragment condensation and subsequent deprotection.

Critical Parameters & Troubleshooting

ParameterSpecificationWhy it matters?
DCHA Removal pH < 3 in aqueous phaseIncomplete removal leads to DCHA reacting with the activated ester, capping the reaction.
Nps Cleavage Scavengers (Indole)If the peptide contains Tryptophan , the released Nps-Cl can attack the indole ring. Add 5 eq. of 2-Methylindole during acidolysis.
Coupling Temp -15°C to RTLow temperature during activation minimizes racemization of the L-Ala residue.
Visual Cue Yellow ColorNps derivatives are intensely yellow. A colorless organic phase after acid wash indicates loss of the protecting group (failure).

References

  • Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis.[4][5] I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Application Note: Real-Time Monitoring of Nps-Amino Acid Coupling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on Solid-Phase Peptide Synthesis (SPPS) . It addresses the specific challenge of monitoring the coupling efficiency of


-Nitrophenylsulfenyl (Nps)-protected amino acids .

Scope Note: While "NPs" is a common abbreviation for Nanoparticles, the syntax "Nps-amino acid" in organic chemistry specifically denotes the


-nitrophenylsulfenyl protecting group. This guide focuses on the latter, a critical tool in preventing racemization during peptide drug synthesis.

Executive Summary

In high-value peptide drug development, the


-Nitrophenylsulfenyl (Nps)  protecting group offers a distinct advantage over Fmoc/Boc strategies: it is a "soft" protecting group that can be removed under neutral or mildly acidic conditions, and crucially, it is chromogenic . The Nps group (and its cleavage byproducts) exhibits distinct absorbance in the yellow/UV-Vis spectrum (~360–400 nm).

This guide details a Process Analytical Technology (PAT) protocol to monitor Nps-amino acid coupling in real-time. By leveraging the intrinsic chromophore of the Nps moiety within a continuous flow or recirculating loop system, researchers can quantify coupling efficiency during the reaction, eliminating the need for destructive offline tests (e.g., Kaiser test) and enabling immediate intervention.

Chemical Basis & Monitoring Principles

The Nps Advantage

The Nps group protects the


-amino function.[1] Unlike Fmoc, which requires base-induced cleavage to release a chromophore (dibenzofulvene), the Nps-amino acid itself is colored .
  • Coupling Reaction:

    
    
    
  • Monitoring Logic: In a flow reactor, the concentration of the activated Nps-amino acid in the feed stream is known. As the solution passes through the resin bed, the Nps-AA is consumed.

  • Detection: A UV-Vis detector placed after the reactor measures the effluent absorbance. The difference between the initial absorbance (

    
    ) and effluent absorbance (
    
    
    
    ) correlates directly to the molar uptake by the resin.
Mechanism of Action

The coupling is typically mediated by carbodiimides (DIC/DCC) or phosphonium/uronium salts (HATU/HBTU). The Nps group suppresses oxazolone formation, minimizing racemization—a critical quality attribute (CQA) for therapeutic peptides.

Nps_Coupling_Mechanism Start Nps-Amino Acid (Yellow Solution) Activation Activation (DIC/HOBt or HATU) Start->Activation Pre-activation Coupling Coupling to Resin (Solid Phase) Activation->Coupling Injection Depletion Supernatant Depletion (Loss of Chromophore) Coupling->Depletion Measurable Signal Drop Product Nps-Peptide-Resin (Chromogenic Solid) Coupling->Product Amide Bond Formation

Figure 1: Mechanistic pathway of Nps-amino acid coupling. The "Depletion" node represents the signal measured by the inline UV detector.

Protocol: Real-Time UV-Vis Flow Monitoring

This protocol utilizes a Variable Bed Flow Reactor (VBFR) or a standard HPLC-pump driven loop.

Equipment & Reagents[1][2]
  • System: Continuous flow peptide synthesizer (e.g., Vapourtec, FlowChem) or a custom loop with a peristaltic pump.

  • Detector: Inline UV-Vis spectrophotometer with a flow cell (Path length: 0.1–1.0 mm depending on concentration).

  • Wavelength: 370 nm (Primary) and 450 nm (Reference).

  • Reagents:

    • Nps-Amino Acids (0.2 – 0.5 M in DMF).

    • Activator: HATU or DIC/HOBt.

    • Solvent: DMF (Dimethylformamide).

Experimental Workflow
Step 1: System Calibration (The

Baseline)

Before adding the resin, determine the absorbance of the activated Nps-AA solution at 100% concentration.

  • Bypass the reactor column.

  • Flow the activated Nps-AA solution through the UV detector.

  • Record the stable absorbance plateau as

    
     (or 
    
    
    
    )
    .
  • Flush with pure DMF to establish the

    
     (Baseline) .
    
Step 2: Coupling Phase
  • Load the resin into the reactor column.

  • Initiate the flow of activated Nps-AA solution through the resin bed.

  • Real-Time Observation: The UV trace will initially show a sharp rise, but it will not reach

    
     immediately if coupling is fast. The resin acts as a "sink," absorbing the chromophore.
    
  • The Plateau: As the coupling sites on the resin become saturated, the effluent absorbance will rise and eventually plateau at

    
    , indicating the reaction is complete (no more Nps-AA is being consumed).
    
Step 3: Data Analysis & Calculation

Calculate the Coupling Efficiency (


) at any time point 

:


Simplified Real-Time Proxy: If the absorbance


 remains significantly below 

for an extended period, coupling is slow. If

rapidly equals

, coupling is finished (or failed if no uptake occurred).
Protocol Summary Table
PhaseActionCritical ParameterExpected Signal
1. Setup Calibrate UV detector with Nps-AA solution.

Stable Plateau (

)
2. Reaction Flow Nps-AA through Resin Bed.Flow Rate: 1-5 mL/min

(Uptake)
3. End Point Monitor until signal stabilizes.


4. Wash Flush with DMF.Solvent VolumeDecay to Baseline (

)

Advanced Monitoring: In-Situ IR Spectroscopy

For difficult couplings (steric hindrance), UV depletion may be ambiguous. In-situ ReactIR monitors the formation of the amide bond directly.

  • Target Peak: Amide I band at ~1660–1670 cm⁻¹ .

  • Method: Insert an ATR (Attenuated Total Reflectance) probe into the reaction vessel (batch) or flow stream.

  • Signal: Rise in 1660 cm⁻¹ peak intensity correlates directly to product formation.

Monitoring_Workflow Input Activated Nps-AA Stream Reactor Resin Bed (Reactor) Input->Reactor Detector Inline UV Detector (370 nm) Reactor->Detector Effluent Controller Process Control Unit (Calculate d[A]/dt) Detector->Controller Absorbance Data Waste Waste / Recirculate Detector->Waste Decision Coupling Complete? Controller->Decision Real-time Analysis Decision->Reactor No (Recirculate) NextStep Proceed to Wash/Deprotection Decision->NextStep Yes (Plateau Reached)

Figure 2: Closed-loop monitoring system. The controller compares effluent absorbance to the input baseline to determine reaction endpoint.

Troubleshooting & Optimization

Common Issues
  • Signal Saturation: If

    
     AU, the detector is outside the linear range.
    
    • Fix: Use a flow cell with a shorter path length (e.g., 0.1 mm) or monitor at an off-peak wavelength (e.g., 400 nm).

  • False Negatives (No Uptake):

    
     immediately equals 
    
    
    
    .
    • Cause: Resin may be aggregated or not properly swelled.[2]

    • Fix: Increase temperature (40–60°C) or change solvent (use NMP instead of DMF).

  • Drifting Baseline:

    • Cause: Temperature fluctuations affecting the UV lamp or solvent refractive index.

    • Fix: Allow lamp to warm up for 30 mins; use a reference wavelength (e.g., 550 nm) to correct for refractive index changes.

Nps Specifics
  • Deprotection Monitoring: Unlike Fmoc, Nps deprotection (using dilute HCl or nucleophiles) also releases a yellow product (Nps-Cl or Nps-sulfenamide). You can validate the previous coupling efficiency by quantifying the peak area of the deprotection effluent.

References

  • Solid-Phase Peptide Synthesis Monitoring: Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019).[3] Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. Link

  • Nps Protecting Group Chemistry: Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society.[4] Link

  • Flow Chemistry in SPPS: Pentelute, B. L., et al. (2014). Rapid Flow-Based Peptide Synthesis. ChemBioChem. Link

  • UV Monitoring Principles: 1.5 A method to probe protein structure from UV absorbance spectra. Link

Sources

Application Note: A Comparative Guide to Manual and Automated Solid-Phase Peptide Synthesis Using Nps-L-Ala-DCHA

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive technical guide on the use of N-(2-nitrophenylsulfenyl)-L-alanine dicyclohexylammonium salt (Nps-L-Ala-DCHA) in solid-phase peptide synthesis (SPPS). We delve into the unique characteristics of the Nps protecting group and present a comparative analysis of manual and automated synthesis methodologies. Detailed, field-proven protocols for both approaches are provided to guide researchers, scientists, and drug development professionals in optimizing their synthesis strategies. The document emphasizes the causality behind experimental choices, self-validating protocol design, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

The Nps Protecting Group: A Technical Overview

The protection of the α-amino group of amino acids is fundamental to peptide synthesis, preventing self-polymerization and ensuring the correct sequence is assembled.[1][2] While Fmoc and Boc chemistries are prevalent, the o-nitrophenylsulfenyl (Nps) group offers a distinct set of properties that make it valuable for specific applications.

1.1. Chemical Properties and Advantages

Nps-L-Ala-DCHA is the dicyclohexylammonium (DCHA) salt of Nps-protected L-alanine. The DCHA salt enhances the crystallinity and shelf-life of the monomer. The Nps group itself is a highly acid-labile protecting group, which can be cleaved under conditions that leave many side-chain protecting groups, like t-butyl ethers and esters, intact. This orthogonality is a key advantage.

The primary benefit of the Nps group lies in its unique cleavage conditions. It can be removed using dilute anhydrous acid, such as HCl in a non-polar solvent, or through nucleophilic attack, for instance, with 2-mercaptoethanol.[3] This provides an alternative to the repeated strong acid exposure in Boc-SPPS or the basic conditions of Fmoc-SPPS, which can be beneficial for sensitive sequences.

1.2. Mechanism of Deprotection

The cleavage of the Nps group is typically achieved by treating the N-protected peptide with two equivalents of hydrogen chloride in a non-polar solvent. The acid protonates the nitrogen atom of the sulfenamide, making it a good leaving group. A subsequent nucleophilic attack, often by the chloride ion or a scavenger, cleaves the N-S bond, liberating the free amine on the peptide chain and forming Nps-Cl.

Manual vs. Automated Synthesis: A Comparative Framework

The choice between manual and automated synthesis depends on various factors including scale, throughput requirements, peptide complexity, and available resources. Solid-phase peptide synthesis (SPPS) involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[4][5][6] This core process, involving cycles of deprotection, washing, coupling, and further washing, can be performed either by hand or by a robotic system.[7]

FeatureManual SynthesisAutomated SynthesisCausality & Rationale
Throughput Low (1-4 peptides simultaneously)High (4 to >96 peptides simultaneously)Automation allows for parallel processing and continuous operation without direct human intervention, dramatically increasing output.
Flexibility HighModerate to LowManual methods allow for on-the-fly adjustments to protocols, reaction times, and reagents based on real-time monitoring (e.g., colorimetric tests). Automated systems are more rigid once a protocol is programmed.
Reproducibility Operator-dependentHighRobotic liquid handling and precise timing eliminate human variability, leading to superior batch-to-batch consistency.[7]
Cost (Initial) Low (requires basic lab glassware)High (significant capital investment for synthesizer)The primary cost of manual synthesis is reagents and labor, while automation requires a substantial upfront equipment purchase.
Cost (Per Peptide) High (labor-intensive)Low (at high throughput)Once the initial investment is made, the per-peptide cost in automated synthesis drops significantly due to reduced labor and optimized reagent use.
Skill Level HighModerateManual synthesis requires a deep understanding of the chemistry and meticulous technique. Automated systems handle the repetitive chemical steps, though protocol design and data interpretation still require expertise.[7]
Troubleshooting Direct & ImmediateIndirect & Post-SynthesisIn manual synthesis, issues like poor coupling can be detected and addressed mid-cycle. In automation, problems are often only discovered during final analysis, requiring a full re-synthesis.

Visualized Synthesis Workflows

The core cycle of SPPS remains the same for both manual and automated approaches, but the execution differs significantly.

cluster_cycle General SPPS Cycle Deprotection N-α-Deprotection (e.g., Remove Nps) Wash1 Resin Washing (Remove excess reagent) Deprotection->Wash1 Repeat for next amino acid Coupling Amino Acid Coupling (Activate & Couple Nps-L-Ala) Wash1->Coupling Repeat for next amino acid Wash2 Resin Washing (Remove excess reagents) Coupling->Wash2 Repeat for next amino acid Wash2->Deprotection Repeat for next amino acid

Caption: The fundamental iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Manual vs. Automated Workflow Diagrams

The following diagrams illustrate the practical differences in workflow between manual and automated synthesis.

cluster_manual Manual SPPS Workflow cluster_auto Automated SPPS Workflow M_Start Place Resin in Reaction Vessel M_Swell Swell Resin (e.g., in DMF) M_Start->M_Swell M_Deprotect Manually Add Deprotection Reagent M_Swell->M_Deprotect M_Agitate1 Agitate on Shaker (Timed) M_Deprotect->M_Agitate1 M_Drain1 Drain Reagent via Vacuum Filtration M_Agitate1->M_Drain1 M_Wash1 Manually Add & Drain Wash Solvents (x5) M_Drain1->M_Wash1 M_Test Perform Kaiser Test (Check for free amine) M_Wash1->M_Test M_Couple Manually Add Activated Nps-L-Ala Solution M_Test->M_Couple M_Agitate2 Agitate on Shaker (Timed) M_Couple->M_Agitate2 M_Drain2 Drain Reagent via Vacuum Filtration M_Agitate2->M_Drain2 M_Wash2 Manually Add & Drain Wash Solvents (x5) M_Drain2->M_Wash2 M_NextAA Proceed to Next Cycle or Final Cleavage M_Wash2->M_NextAA A_Start Load Resin, Reagents & Sequence into Synthesizer A_Program Program Method (Times, Washes, Equivalents) A_Start->A_Program A_Run Start Automated Run A_Program->A_Run A_Cycle Synthesizer Performs All Cycles: - Reagent Delivery - Reaction Incubation - Draining & Washing A_Run->A_Cycle A_End Synthesis Complete A_Cycle->A_End A_Retrieve Retrieve Dried Peptide-Resin A_End->A_Retrieve A_Cleave Proceed to Final Cleavage A_Retrieve->A_Cleave

Caption: Comparison of operator steps in manual vs. automated SPPS workflows.

Experimental Protocols

Safety First: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[8] Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and Trifluoroacetic acid (TFA) are corrosive, toxic, and/or sensitizers. Consult the Safety Data Sheet (SDS) for all chemicals before use.[9][10]

Protocol 1: Manual SPPS with Nps-L-Ala-DCHA

This protocol details a single coupling cycle for adding Nps-L-Ala to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials and Reagents:

  • Peptide synthesis vessel with a fritted disc

  • Shaker or wrist-action agitator

  • Vacuum flask and trap

  • Nps-L-Ala-DCHA

  • Rink Amide Resin (or other suitable solid support)

  • Coupling Activator: Diisopropylcarbodiimide (DIC)

  • Activation Additive: 1-Hydroxybenzotriazole (HOBt)

  • Nps Deprotection Solution: 0.2 M HCl in Dioxane (anhydrous)

  • Neutralization Base: 10% Diisopropylethylamine (DIEA) in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) (peptide synthesis grade)

  • Kaiser Test Kit: For monitoring reaction completion

Step-by-Step Methodology:

  • Resin Preparation:

    • Place the resin (e.g., 0.1 mmol scale) in the synthesis vessel.

    • Swell the resin in DMF for 30 minutes with agitation.

    • Drain the DMF.

  • Pre-Coupling Deprotection (Removal of previous Fmoc group, if applicable):

    • Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain.

    • Repeat with 20% piperidine in DMF for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x). Each wash involves adding the solvent, agitating for 30-60 seconds, and draining.

    • Self-Validation: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful deprotection.

  • Preparation of Nps-L-Ala Solution (Activation):

    • Note: The DCHA salt must be dissociated to yield the free carboxylic acid for activation. This is done in situ during the activation step.

    • In a separate vial, dissolve Nps-L-Ala-DCHA (4 equivalents, 0.4 mmol) and HOBt (4 eq., 0.4 mmol) in a minimal amount of DMF.

    • Add DIC (4 eq., 0.4 mmol) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution will contain the activated HOBt ester of Nps-L-Ala.

  • Coupling Reaction:

    • Add the activated Nps-L-Ala solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Drain the reaction solution.

    • Wash the resin with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.

    • Self-Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

  • Nps-Deprotection:

    • Wash the resin with Dioxane (3x) to prepare for the deprotection step.

    • Add the 0.2 M HCl in Dioxane solution to the resin. Agitate for 15 minutes. The resin may turn a deep orange/red color.

    • Drain the deprotection solution.

    • Wash the resin with Dioxane (3x) and then DMF (3x).

    • Neutralize the resulting amine hydrochloride salt by washing with 10% DIEA in DMF for 5 minutes (2x).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • The resin is now ready for the next coupling cycle.

Protocol 2: Automated SPPS with Nps-L-Ala-DCHA

This protocol outlines the setup for an automated peptide synthesizer. Specific parameters may vary by instrument manufacturer (e.g., Biotage, CEM, etc.).[11]

Instrumentation and Reagent Setup:

  • Automated Microwave or Conventional Peptide Synthesizer

  • Amino Acid Vial: Prepare a stock solution of Nps-L-Ala-DCHA in a suitable solvent like NMP or DMF.

  • Activator/Additive Vials: Fill designated vials with DIC and HOBt solutions.

  • Deprotection Vial: Fill a vial with the 0.2 M HCl in Dioxane solution. Note: Ensure synthesizer components are compatible with acidic dioxane.

  • Base Vial: Fill a vial with 10% or 20% DIEA in DMF.

  • Wash Solvents: Ensure solvent bottles (DMF, DCM, Dioxane) are full.

Programming the Synthesis Protocol:

  • Enter Peptide Sequence: Input the desired peptide sequence into the synthesizer software.

  • Define Custom Amino Acid:

    • Define "Nps-L-Ala" as a custom monomer.

    • Crucially, associate a custom deprotection method with this monomer.

  • Create Custom Nps-Deprotection Cycle:

    • Pre-Wash: 3x Dioxane wash.

    • Deprotection: Deliver 0.2 M HCl in Dioxane, react for 15 minutes.

    • Post-Wash: 3x Dioxane wash, 3x DMF wash.

    • Neutralization: 2x delivery of 10% DIEA in DMF, 5 min reaction each.

    • Final Wash: 5x DMF wash.

  • Define Coupling Method:

    • Reagents: Nps-L-Ala-DCHA (4 eq.), DIC (4 eq.), HOBt (4 eq.).

    • Pre-activation: Program a 5-minute pre-activation time if the instrument allows.

    • Coupling Time: 1-2 hours at room temperature, or a shorter time if using microwave heating (e.g., 10-20 minutes at 50°C).[11]

  • Run the Synthesis:

    • Load the reaction vessel with the appropriate resin.

    • Initiate the automated run. The instrument will now perform all programmed washing, deprotection, and coupling steps.[7][12]

  • Post-Synthesis Workup:

    • Once the synthesis is complete, the synthesizer will wash and dry the resin.

    • Transfer the dried peptide-resin to a reaction vessel for final cleavage.

Final Cleavage and Precipitation (Common to Both Methods)
  • Prepare Cleavage Cocktail: A common cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) and stir for 2-3 hours at room temperature.[13]

  • Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Purification: Collect the crude peptide pellet by centrifugation, wash with ether, and dry. Purify using reverse-phase HPLC.

Troubleshooting and Key Considerations

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient activation time or reagent equivalents. 2. Steric hindrance from the growing peptide chain. 3. Aggregation of peptide chains on the resin.1. Recouple using fresh reagents. 2. Increase coupling time or switch to a more potent activator like HATU. 3. Use NMP as a solvent or add chaotropic salts to disrupt aggregation.
Incomplete Nps Deprotection 1. Deprotection reagent (HCl in Dioxane) has degraded. 2. Insufficient reaction time.1. Prepare fresh deprotection solution. 2. Extend the deprotection time to 20-25 minutes and repeat the step.
Low Final Yield 1. Chain loss during repeated acid/base cycles. 2. Inefficient cleavage from the resin. 3. Poor precipitation of the final peptide.1. Ensure proper neutralization after Nps deprotection. 2. Extend cleavage time to 4 hours. 3. Use a larger volume of cold ether and ensure the peptide is not overly soluble.

References

  • Protecting Groups in Peptide Synthesis. ResearchGate. Available at: [Link]

  • Introduction to Peptide Synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • District of Columbia Housing Authority. DCHA. Available at: [Link]

  • Fully Automated Sequence-Specific Synthesis of α-Peptides Using Flow Chemistry. ResearchGate. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • Automated Flow Synthesis of Peptide–PNA Conjugates. National Institutes of Health (NIH). Available at: [Link]

  • Protecting Groups in Peptide Synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Safety Data Sheet N-Acetyl-L-alanine. Metasci. Available at: [Link]

  • Coupling Reagents. AAPPTec. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]

  • Amino Acid Sidechain Deprotection. AAPPTec. Available at: [Link]

  • A Wash-Free SPPS Process One-pot coupling-deprotection methodology. ResearchGate. Available at: [Link]

  • Automated Synthesis of a Complex Multi-branched Peptide. Biotage. Available at: [Link]

  • How Is Solid-Phase Peptide Synthesis Automated?. YouTube. Available at: [Link]

  • SAFETY DATA SHEET Lascaux Propylal. deffner-johann.de. Available at: [Link]

  • 26.7: Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: High-Efficiency HPLC Purification of Nps-Protected Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of peptides containing the 2-nitrophenylsulfenyl (Nps) protecting group presents a unique set of chromatographic challenges. Unlike standard deprotected peptides, Nps-peptides exhibit significant hydrophobicity and susceptibility to acid-catalyzed degradation of the sulfenamide (


) bond. This guide outlines a specialized Reversed-Phase HPLC (RP-HPLC) protocol designed to isolate these species with high recovery. We introduce a Dual-Wavelength Ratiometric Strategy  to distinguish target Nps-peptides from non-Nps impurities and provide a "Neutralization-First" fraction collection workflow to prevent post-purification cleavage.

Introduction & Chemical Context

The Nps group, introduced by Zervas et al., is a valuable amine protecting group in peptide synthesis, particularly for preventing side reactions during coupling or for segment condensation strategies.

The Chromatographic Challenge
  • Hydrophobic Shift: The aromatic nitro-sulfenyl moiety significantly increases the retention time (

    
    ) on C18 stationary phases, often requiring high organic solvent concentrations for elution.
    
  • Acid Lability: The Nps group is cleaved by weak acids (e.g., HCl in organic solvents) or nucleophiles. Standard HPLC mobile phases containing 0.1% Trifluoroacetic Acid (TFA) (pH ~2.[1][2]0) pose a risk of premature cleavage if exposure is prolonged.

  • Aggregation: The lipophilic nature of the Nps group can induce aggregation in aqueous buffers, leading to broad or split peaks.

Physicochemical Considerations

ParameterImpact on HPLCMitigation Strategy
Chromophore Nps absorbs strongly at ~365 nm (nitro group) and 254 nm.Use 365 nm to specifically tag Nps-containing peaks.
Solubility Low aqueous solubility; high solubility in DMF/DMSO.Inject sample in 100% DMF or DMSO; avoid aqueous dilution prior to injection.
Stability Labile to strong acids and nucleophiles (thiols).Critical: Avoid thiols (DTT, BME) in buffers. Minimize residence time in acidic mobile phases.

Method Development: The "Nps-Safe" Protocol

Mobile Phase Selection

While 0.1% TFA is the industry standard, its pH (~2.0) is borderline for Nps stability during long gradients.

  • Recommended: 0.1% Formic Acid (FA) or 10 mM Ammonium Acetate (pH 4.5) .

  • Why? Formic acid (pH ~2.[1]6) is slightly less aggressive than TFA. Ammonium Acetate provides a buffered environment that preserves the Nps group, though peak shape for basic peptides may broaden slightly.

Stationary Phase
  • Standard Peptides (< 20 residues): C18 (End-capped).

  • Hydrophobic/Long Peptides: C4 or Phenyl-Hexyl.

    • Reasoning: The Nps group acts like a "hydrophobic anchor." On a C18 column, an Nps-peptide may elute only at >80% Acetonitrile, causing precipitation or recovery issues. C4 reduces this retention.

Detection Strategy (The Ratiometric Method)

Set the Diode Array Detector (DAD) to monitor two channels:

  • Channel A (220 nm): Detects peptide bonds (amide backbone).

  • Channel B (365 nm): Detects the Nps chromophore.

Interpretation:

  • Peak with 220nm + 365nm signal: Intact Nps-Peptide.

  • Peak with 220nm only: Cleaved peptide (Nps lost) or acetylation failure sequence.

  • Peak with 365nm only: Cleaved Nps-Cl or Nps-OH byproducts.

Experimental Protocols

Protocol A: Sample Preparation

Objective: Solubilize the hydrophobic Nps-peptide without inducing aggregation.

  • Dissolution: Dissolve the crude lyophilized powder in pure DMF or DMSO .

    • Concentration: Aim for 10–20 mg/mL.

  • Filtration: Filter through a 0.45 µm PTFE filter (hydrophobic compatible). Do not use Nylon (may bind Nps).

  • Centrifugation: Spin at 10,000 x g for 5 mins to remove micro-particulates.

Protocol B: Analytical Assessment (Gradient Scouting)

System: Agilent 1200/Waters Alliance or equivalent. Column: C18, 4.6 x 150 mm, 5 µm.

  • Equilibrate: 5% Solvent B (ACN + 0.1% FA) / 95% Solvent A (Water + 0.1% FA).

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow: 1.0 mL/min.

  • Injection: 10 µL.

  • Analysis: Locate the main peak. If it elutes > 18 min (>90% B), switch to a C4 column.

Protocol C: Preparative Purification

Objective: Scale-up isolation.

  • Gradient Optimization: Based on Protocol B, create a focused gradient.

    • Example: If elution is at 60% B, run a gradient from 40% to 70% B over 30 minutes.

  • Fraction Collection Trigger: Set collection based on 365 nm threshold (or dual threshold). This ensures you only collect Nps-containing species.

  • Immediate Neutralization (CRITICAL):

    • Prepare fraction tubes containing 100 µL of 1M Ammonium Bicarbonate .

    • As acidic fractions drop into the tube, they are immediately neutralized to pH ~7.

    • Reasoning: Prevents acid-catalyzed deprotection during the hours the fractions sit in the fraction collector.

Visualization of Workflows

Diagram 1: The "Nps-Safe" Purification Workflow

This flowchart illustrates the decision process and handling steps required to maintain Nps integrity.

NpsPurification Start Crude Nps-Peptide Mixture Solubility Dissolve in DMSO/DMF (Avoid Aqueous Dilution) Start->Solubility Scout Analytical Scout (Dual Wavelength: 220nm & 365nm) Solubility->Scout Decision Retention Time Check Scout->Decision C18 Use C18 Prep Column (Standard) Decision->C18 Elutes < 80% B C4 Switch to C4 or Phenyl-Hexyl (If RT > 90% B) Decision->C4 Elutes > 80% B PrepRun Run Prep Gradient (Mobile Phase: 0.1% Formic Acid) C18->PrepRun C4->PrepRun Collection Fraction Collection (Trigger: 365nm Signal) PrepRun->Collection Neutralize Immediate Neutralization (Add NH4HCO3 to fractions) Collection->Neutralize CRITICAL STEP Lyophilize Lyophilize immediately Neutralize->Lyophilize

Caption: Figure 1. Systematic workflow for Nps-peptide isolation emphasizing column selection and immediate neutralization to prevent acidolysis.

Diagram 2: Spectral Logic for Peak Identification

This logic gate explains how to interpret the dual-wavelength data.

SpectralLogic Input Peak Detected Check220 Signal at 220nm? (Peptide Bond) Input->Check220 Check365 Signal at 365nm? (Nps Group) Check220->Check365 Yes Result3 Impurity: Nps-Cl / Byproduct Check220->Result3 No (Only 365nm) Result1 Target: Intact Nps-Peptide Check365->Result1 Yes (Ratio ~ constant) Result2 Impurity: De-protected Peptide Check365->Result2 No

Caption: Figure 2. Logic gate for identifying Nps-peptides using ratiometric UV detection (220nm vs 365nm).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Yellow color in waste line Nps group cleavage.Mobile phase is too acidic. Switch from TFA to Formic Acid or Ammonium Acetate.
Peak Splitting Aggregation or Atropisomerism.Heat column to 40°C; Add 1-5% TFE (Trifluoroethanol) to Mobile Phase A.
Low Recovery Irreversible adsorption.The peptide is too hydrophobic for C18. Switch to C4 or PLRP-S (Polymeric) column.
Post-Lyo Degradation Acid residue concentration.Ensure fractions were neutralized with Ammonium Bicarbonate before freezing.

References

  • Zervas, L., Borovas, D., & Gazis, E. (1963).[3] New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups.[3] Journal of the American Chemical Society, 85(22), 3660–3666. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[3][4][5] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[3] (Contextual grounding for hydrophobic peptide separation).

Sources

Application Notes & Protocols: Large-Scale Synthesis of Peptides Using Nps-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the large-scale Solid-Phase Peptide Synthesis (SPPS) utilizing the o-nitrophenylsulfenyl (Nps) protecting group strategy. While Fmoc and Boc chemistries dominate the landscape of peptide synthesis, the Nps strategy offers distinct advantages, particularly for large-scale production where mild deprotection conditions are paramount for preserving the integrity of complex and sensitive peptide sequences. We will delve into the core chemical principles, explain the causality behind experimental choices, and present a self-validating, step-by-step protocol for researchers aiming to leverage this powerful, albeit less common, synthetic approach.

Introduction: The Strategic Value of Nps-SPPS in Large-Scale Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide manufacturing, enabling the stepwise assembly of amino acids on a solid resin support.[1][2] This methodology simplifies the purification process by allowing excess reagents and by-products to be washed away by simple filtration.[1][3] The choice of the temporary Nα-protecting group is a critical decision that dictates the entire synthetic strategy, with the most common approaches being the acid-labile Boc group and the base-labile Fmoc group.[1][4]

However, the Nps (o-nitrophenylsulfenyl) protecting group, an acid-labile group, presents a unique set of advantages that make it highly suitable for specific large-scale applications. The primary benefit lies in the exceptionally mild acidic conditions required for its removal. This minimizes the risk of side reactions, such as premature cleavage of acid-sensitive side-chain protecting groups or degradation of delicate peptide sequences, which can become significant issues during the extended timelines of large-scale campaigns.[5] This guide will provide the necessary expertise to successfully implement Nps-SPPS for manufacturing high-purity peptides at scale.

Chemical Principles and Mechanistic Insights

A thorough understanding of the underlying chemistry is crucial for troubleshooting and process optimization. The Nps group's utility stems from its unique cleavage mechanism and its orthogonality with other protecting groups.

The Nps Protecting Group

The Nps group is attached to the α-amino group of an amino acid. Its distinctive yellow-orange color provides a useful visual indicator during synthesis.

Nps Deprotection (Cleavage) Mechanism

The key advantage of the Nps-strategy is its acid-labile nature under very mild conditions. Cleavage is typically achieved using a dilute solution of an acid, such as HCl in an inert solvent (e.g., dioxane or dichloromethane), often in the presence of a scavenger.

The proposed mechanism involves the protonation of the sulfur atom, followed by nucleophilic attack by a scavenger (like 2-methylindole) or the chloride ion. This attack cleaves the sulfur-nitrogen bond, releasing the free amine of the peptide chain and forming an Nps-scavenger adduct. The mildness of this process preserves the integrity of acid-labile side-chain protecting groups (like t-butyl) and the resin linker, ensuring high fidelity of the final peptide.

Orthogonality in Nps-SPPS

Orthogonal protection schemes are essential for complex peptide synthesis, allowing for the selective removal of one type of protecting group without affecting others.[6] The Nps-strategy fits well into an orthogonal scheme where:

  • Nα-protection: Acid-labile Nps group (cleaved by dilute acid).

  • Side-chain protection: Typically acid-labile groups based on tert-butyl (tBu) or benzyl (Bzl).[6][7]

  • Resin Linker: Acid-labile linkers (e.g., Wang or PAM resin), which require much stronger acid (like Trifluoroacetic Acid - TFA) for cleavage.[5]

This orthogonality allows for the selective deprotection of the Nα-terminus in each cycle without disturbing the side-chain protectors or cleaving the peptide from the resin prematurely.

Advantages and Critical Considerations for Large-Scale Nps-SPPS

Every synthetic strategy involves trade-offs. Acknowledging both the strengths and weaknesses of the Nps approach is key to its successful implementation.

FeatureAdvantagesDisadvantages & Mitigation Strategies
Deprotection Extremely Mild Conditions: Requires only dilute HCl or other weak acids, preserving acid-sensitive residues (e.g., Trp, Met) and complex side-chain modifications.Light Sensitivity: Nps-protected amino acids and the Nps-peptide-resin are sensitive to UV light and should be protected from direct light to prevent side reactions. Mitigation: Use amber glass reaction vessels or cover vessels with aluminum foil.
Side Reactions Reduced Racemization: The activation of Nps-amino acids is generally associated with a low risk of racemization.Tryptophan Modification: The indole side chain of Tryptophan (Trp) is susceptible to modification by the Nps-chloride by-product during deprotection.[8][9][10] Mitigation: The addition of a scavenger, such as 2-methylindole or indole itself, to the deprotection solution is mandatory to trap the electrophilic Nps species.
Process Control Visual Monitoring: The distinct yellow color of the Nps group allows for easy visual tracking of the coupling reaction's progress. The disappearance of the color indicates reaction completion.Reagent Availability: Nps-protected amino acids may be less readily available and potentially more expensive than their Fmoc or Boc counterparts from bulk suppliers. Mitigation: Plan procurement well in advance and secure a reliable supply chain for large-scale campaigns.
Compatibility Orthogonality: Excellent compatibility with Boc/Bzl and other acid-labile side-chain protecting groups.By-product Removal: The Nps-scavenger adduct must be thoroughly washed from the resin to prevent interference in subsequent coupling steps. Mitigation: Implement a rigorous and validated washing protocol with suitable solvents like DMF and DCM.

Detailed Protocol: Large-Scale Synthesis of a Model Peptide (e.g., Leu-Enkephalin: Y-G-G-F-L)

This protocol outlines the synthesis of the pentapeptide Leu-Enkephalin on a 100g scale of pre-loaded Wang resin. Adjustments to scale will require proportional changes in reagent volumes and vessel sizes.

Materials and Equipment
  • Resin: Nps-Leu-Wang Resin (0.5 mmol/g substitution, 100 g)

  • Nps-Amino Acids: Nps-Phe-OH, Nps-Gly-OH, Nps-Tyr(tBu)-OH

  • Coupling Reagent: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)[11]

  • Activation Additive: N-Hydroxybenzotriazole (HOBt)

  • Deprotection Solution: 0.1 M HCl in Dioxane with 1% 2-methylindole (v/v)

  • Solvents (Peptide Synthesis Grade): Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: Isopropanol (IPA), Methanol (MeOH)

  • Neutralization Base: 10% Diisopropylethylamine (DIPEA) in DMF (v/v)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[5]

  • Precipitation Solvent: Cold Diethyl Ether

  • Equipment: Large-scale solid-phase peptide synthesizer or a jacketed glass reaction vessel with overhead stirring, large fritted funnel for washing, rotary evaporator, lyophilizer, large-scale preparative HPLC system.

Experimental Workflow Diagram

The core of the synthesis is the iterative cycle of deprotection and coupling.

Nps_SPPS_Cycle cluster_0 Nps-SPPS Iterative Cycle Start Start with Nps-AA(n)-Resin Deprotection Step 1: Nps Deprotection (0.1M HCl/Dioxane + Scavenger) Start->Deprotection Wash_1 Step 2: Wash (DCM, DMF) Deprotection->Wash_1 Neutralization Step 3: Neutralization (10% DIPEA/DMF) Wash_1->Neutralization Wash_2 Step 4: Wash (DMF, DCM) Neutralization->Wash_2 Coupling Step 5: Coupling (Nps-AA(n+1), DIC/HOBt) Wash_2->Coupling Kaiser_Test QC: Kaiser Test (Check for free amines) Coupling->Kaiser_Test If incomplete, recouple Wash_3 Step 6: Wash (DMF, DCM) End Nps-AA(n+1)-AA(n)-Resin Wash_3->End End->Deprotection Next Cycle Kaiser_Test->Wash_3 If complete

Caption: The Nps-SPPS workflow for one amino acid addition cycle.

Step-by-Step Synthesis Protocol

Initial Resin Preparation:

  • Place 100 g of Nps-Leu-Wang resin in the reaction vessel.

  • Swell the resin in DCM (10 mL/g of resin) for 1 hour with gentle agitation.

  • Drain the DCM.

Synthesis Cycle (Repeated for Phe, Gly, Gly, Tyr): The following steps describe the addition of Nps-Phe-OH to the resin-bound Leucine. Repeat this cycle for each subsequent amino acid.

  • Nps Deprotection:

    • Add the deprotection solution (0.1 M HCl in Dioxane + 1% 2-methylindole, 10 mL/g resin) to the vessel.

    • Agitate for 30 minutes at room temperature. The solution will turn yellow as the Nps-adduct is formed.

    • Drain the deprotection solution.

    • Repeat the deprotection step one more time for 10 minutes to ensure completeness.

    • Causality: Two short deprotection steps are often more effective and gentler on the peptide than one long step. The scavenger is critical to prevent side reactions, especially with Tryptophan.[8]

  • Washing:

    • Wash the resin thoroughly to remove the deprotection agent and by-products.

    • Perform the following washes (10 mL/g resin, 5 min each):

      • DCM (3x)

      • DMF (3x)

    • Causality: Thorough washing is non-negotiable in SPPS to prevent carryover of reagents that would compromise the next coupling step.[1][3]

  • Neutralization:

    • Add the neutralization solution (10% DIPEA in DMF, 10 mL/g resin).

    • Agitate for 15 minutes.

    • Drain the solution.

    • Causality: The deprotection leaves the terminal amine as a hydrochloride salt. This step deprotonates it to a free amine, which is necessary for the subsequent nucleophilic attack during coupling.

  • Post-Neutralization Washing:

    • Wash the resin with DMF (3x) and DCM (3x) as described in step 2.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Nps-Phe-OH (3 equivalents relative to resin substitution) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) and allow the activation to proceed for 10 minutes at 0°C.

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate for 2-4 hours at room temperature.

    • Causality: Pre-activation of the amino acid with DIC/HOBt forms a highly reactive ester, facilitating efficient amide bond formation. Using a 3-fold excess drives the reaction to completion.

  • Post-Coupling Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Quality Control (Kaiser Test):

    • Take a small sample of the resin beads (~5 mg).

    • Perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. A positive result (beads turn blue) indicates free amines are still present, and a recoupling step (repeat step 5) is necessary.

Final Peptide Processing:

  • Final Deprotection: After the last amino acid (Nps-Tyr(tBu)-OH) is coupled, perform the deprotection step (4.3.1) one last time to free the N-terminal amine.

  • Resin Washing and Drying: Wash the final peptide-resin with DCM (3x), IPA (3x), and Methanol (3x). Dry the resin under high vacuum for at least 12 hours.

Cleavage and Deprotection
  • Place the dry peptide-resin (approx. weight should be calculated based on the added amino acids) in a suitable vessel.

  • Add the cold cleavage cocktail (95% TFA / 2.5% H2O / 2.5% TIS) at a ratio of 10-20 mL per gram of resin.

  • Stir for 2-3 hours at room temperature.

  • Causality: Strong acid (TFA) is required to cleave the peptide from the Wang resin and remove the tBu side-chain protecting group from Tyrosine. TIS and water act as scavengers to trap reactive cations (e.g., t-butyl cations) that could otherwise cause side reactions.

Peptide Precipitation and Purification
  • Filter the resin and collect the TFA solution containing the peptide.

  • Wash the resin with a small amount of fresh TFA to recover residual peptide.

  • Add the TFA solution dropwise into a large volume of cold diethyl ether (at least 10x the volume of TFA) with vigorous stirring.

  • The crude peptide will precipitate as a white solid.

  • Centrifuge or filter to collect the peptide. Wash with cold ether several times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using large-scale preparative Reverse-Phase HPLC.

  • Lyophilize the pure fractions to obtain a fluffy, white powder.

  • Characterize the final product by analytical HPLC and Mass Spectrometry to confirm purity and identity.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient activation time or reagent excess.- Steric hindrance from growing peptide chain.- Poor resin swelling.- Increase coupling time or double couple (repeat the coupling step).- Use a more potent activation cocktail (e.g., HATU/DIPEA).- Ensure proper solvent choice for optimal resin swelling (e.g., DMF for polystyrene resins).
Low Final Yield - Premature cleavage of peptide from resin.- Incomplete coupling at one or more steps.- Physical loss of resin during washing.- Ensure deprotection conditions are not too harsh.- Monitor each coupling step with the Kaiser test.- Ensure filter porosity is appropriate for the resin bead size.
Side Product Formation (Confirmed by MS) - Incomplete deprotection.- Side-chain reactions (e.g., with Trp).- Racemization during activation.- Extend deprotection time or use a fresh deprotection solution.- Always include a scavenger (e.g., 2-methylindole) in the deprotection solution. - Lower the temperature during amino acid activation (0°C).

Conclusion

The Nps-SPPS strategy represents a valuable tool in the arsenal of the large-scale peptide synthesis professional. Its primary advantage of exceptionally mild deprotection conditions provides a pathway to high-purity peptides, especially for sequences containing sensitive amino acid residues. While it requires careful handling to mitigate side reactions with tryptophan and protect against light, these challenges are readily overcome with the robust protocols and mechanistic understanding provided in this guide. By leveraging the principles and methods outlined herein, researchers and drug developers can confidently apply the Nps-strategy to achieve their large-scale peptide manufacturing goals.

References

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Zhang, Y., et al. (2022, March 29). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. PubMed. Retrieved from [Link]

  • Chemistry Today. (2024, November 28). Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS. Retrieved from [Link]

  • Taylor & Francis eBooks. Large Scale Peptide Production. Retrieved from [Link]

  • PerSeptive Biosystems. Large Scale Synthesis of Long Peptides (Those Containing More Than 23 Amino Acids) on the PioneerTM Peptide Synthesis System. Retrieved from [Link]

  • BioVera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

  • Vapourtec. Peptide Synthesis | Solid-Phase | SPPS. Retrieved from [Link]

  • CNPEM. SYNTHESIS OF PEPTIDE-BASED NANOPARTICLES VIA MICROFLUIDIC PROCESS. Retrieved from [Link]

  • Gyros Protein Technologies. Solid-Phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • National Institutes of Health. (2022, March 29). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved from [Link]

  • National Institutes of Health. Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September 28). Cyclic peptide natural products linked via the tryptophan side chain. Retrieved from [Link]

  • ACS Omega. (2023, June 9). Dual-Role Peptide with Capping and Cleavage Site Motifs in Nanoparticle-Based One-Pot Colorimetric and Electrochemical Protease Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 25). Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Modification of tryptophan and tryptophan residues in proteins by reactive nitrogen species. Retrieved from [Link]

  • AAPPTec. SYNTHESIS NOTES. Retrieved from [Link]

  • PubMed. Modification of tryptophan and tryptophan residues in proteins by reactive nitrogen species. Retrieved from [Link]

  • ResearchGate. The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Retrieved from [Link]

  • Google Patents. Cleavage of synthetic peptides.
  • ResearchGate. (2025, August 6). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Nps-Amino Acid Coupling Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nps Challenge

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your coupling reaction involving an Nps-protected amino acid (Nps-AA) has stalled or failed.[1]

The Nps (o-nitrophenylsulfenyl) group is a valuable tool in peptide chemistry, particularly for preventing racemization and enabling orthogonal deprotection strategies (cleavable by nucleophiles or weak acids).[1] However, its unique sulfur-based chemistry and steric bulk present specific challenges that differ from standard Fmoc or Boc protocols.[1]

This guide addresses the three most common failure modes: Steric Hindrance , Monitoring Interference , and Premature Cleavage .[1]

Module 1: Diagnostic Framework (Is it actually failing?)

Before altering chemistry, we must validate the failure.[1] Nps chemistry has a unique optical property that often leads to false diagnostics.

Q: I ran a Kaiser test, but the results are ambiguous. How do I confirm coupling completion?

The Issue: Nps-amino acids are inherently yellow/orange chromophores.

  • False Interpretation: If you are coupling an Nps-AA onto the resin, the resin beads will turn yellow/orange due to the Nps group itself. This can mask the blue color of a positive Kaiser test (indicating unreacted amines) or be mistaken for a negative result.[2]

  • The Fix: Do not rely solely on the Kaiser test (ninhydrin) for Nps couplings.

Recommended Diagnostic Protocol:

Test MethodSuitability for NpsObservation
Kaiser (Ninhydrin) Low The yellow Nps background interferes with the detection of faint blue (incomplete reaction).
Chloranil Test High Detects secondary amines but works well here. Positive = Blue/Green beads.[2] The Nps yellow interferes less with the dark green/blue of Chloranil.
Micro-Cleavage (HPLC) Gold Standard Cleave a small resin sample (using non-thiol scavengers if keeping Nps, or standard cocktail to remove it) and analyze via HPLC/MS.[1]

Expert Tip: If you see a "muddy" brown color in a Kaiser test, it is likely a mix of the Nps yellow and the Ninhydrin blue. This indicates incomplete coupling.[2]

Module 2: Reactivity & Activation (Why is it failing?)

Q: My Nps-AA is not coupling despite using standard DIC/HOBt. Why?

The Cause: The Nps group is sterically bulky and electron-withdrawing. This reduces the nucleophilicity of the amino group (relevant for the next step) but also makes the Nps-AA-OH slightly more sterically demanding during activation. Furthermore, Nps-amino acids are prone to sulfenamide cleavage if the activation environment is too acidic.[1]

Troubleshooting Steps:

  • Switch Activators: Carbodiimides (DIC) are often too slow for bulky Nps residues. Switch to HATU or PyBOP .

  • Base Control: When using HATU/HOAt, you must use a base (DIPEA).[1] However, excess base can cause racemization (though Nps resists this) or premature Nps cleavage if nucleophiles are present.[1]

  • Solvent Polarity: Nps-AAs are hydrophobic. If the reaction mixture is cloudy, the coupling will fail.

Comparative Activation Table:

Reagent SystemReactivityRisk ProfileRecommendation
DIC/HOBt Low/MediumLow side reactions.[1] Slow.Use for simple AAs (Gly, Ala).[1]
HATU/HOAt/DIPEA Very High Risk of over-activation/capping.Recommended for failed Nps couplings.
Mixed Anhydride HighTemperature sensitive.Historical standard for Nps, but harder to automate.[1]
Q: Can I use HOAt or HOBt with Nps-AAs?

Yes, but with caution. While HOAt (1-hydroxy-7-azabenzotriazole) is an excellent catalyst that speeds up coupling via the "neighboring group effect," acidic conditions can destabilize the N-S bond of the Nps group.[1] Ensure your coupling solution contains sufficient base (DIPEA/NMM) to keep the pH neutral to slightly basic (pH 7.5–8.0).

Module 3: Stability & Side Reactions

Q: I see a "des-Nps" impurity (mass = expected - 153 Da). What happened?

The Mechanism: The N-S bond in the Nps group is labile to:

  • Acids: Strong acids (like TFA) or even moderate acidity during coupling.

  • Nucleophiles: Thiols (used as scavengers) or free amines attacking the sulfur.

The Fix:

  • Avoid Thiols during Coupling: Never use thiol-based scavengers or additives during the coupling step of an Nps-AA.

  • Check Solvent Quality: Amine-contaminated DMF can cause premature cleavage. Use fresh, high-grade DMF or NMP.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for troubleshooting incomplete Nps couplings.

NpsTroubleshooting Start Problem: Incomplete Nps-AA Coupling CheckColor Step 1: Check Resin Color Start->CheckColor IsYellow Is Resin Yellow/Orange? CheckColor->IsYellow Diagnostic Use Chloranil or HPLC (Kaiser is unreliable) IsYellow->Diagnostic Yes (Normal for Nps) ConfirmedFail Incomplete Coupling Confirmed IsYellow->ConfirmedFail No (Resin is colorless) Diagnostic->ConfirmedFail Result shows free amine CheckReagents Step 2: Evaluate Reagents ConfirmedFail->CheckReagents Activation Current Activator? CheckReagents->Activation SwitchHATU Switch to HATU/HOAt (Boost Reactivity) Activation->SwitchHATU Using DIC/HOBt CheckSolubility Check Solubility (Nps is Hydrophobic) Activation->CheckSolubility Using HATU already AddNMP Add NMP or DMSO to Solubilize CheckSolubility->AddNMP Precipitate visible SideRxn Step 3: Check Side Reactions CheckSolubility->SideRxn Solution clear DesNps Mass = Product - Nps? SideRxn->DesNps FixAcid Acidity Issue: Neutralize coupling mix DesNps->FixAcid Yes (Premature Cleavage)

Caption: Logical workflow for diagnosing and correcting Nps coupling failures, prioritizing optical interference checks and reactivity adjustments.

Module 4: Validated Protocols

Protocol A: High-Efficiency Nps-AA Coupling (The "Fix-It" Method)

This protocol utilizes HATU to overcome steric hindrance while maintaining a controlled pH to prevent Nps cleavage.

Reagents:

  • Nps-Amino Acid (3.0 equivalents relative to resin loading)[1]

  • HATU (2.9 equivalents)[1]

  • HOAt (3.0 equivalents) - Optional, but recommended for difficult sequences.[1]

  • DIPEA (6.0 equivalents)[1]

  • Solvent: DMF or NMP (Anhydrous)[1]

Procedure:

  • Dissolution: Dissolve Nps-AA and HATU (and HOAt if using) in the minimum amount of DMF/NMP.

    • Self-Validation: The solution must be clear. If cloudy, add DMSO dropwise until clear.[1]

  • Activation: Add DIPEA to the amino acid solution.

    • Timing: Activate for exactly 30 seconds before adding to the resin. Do not pre-activate longer, as Nps esters can be unstable.[1]

  • Coupling: Add the activated mixture to the resin.

  • Incubation: Agitate at room temperature for 2 to 4 hours .

    • Note: Nps couplings are slower than Fmoc.

  • Washing: Drain and wash with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Chloranil test or micro-cleavage.

Protocol B: Nps Deprotection (For Reference)

If the previous Nps group was not removed, the next coupling will fail. Ensure this step was successful.

Reagents:

  • Thioacetamide or 2-Mercaptopyridine (2 equivalents)[1]

  • Solvent: DMF/Acetic Acid/Water (Standard organic cleavage conditions) or dilute HCl in non-protic solvent (less common now).

Standard Nucleophilic Cleavage:

  • Treat resin with 0.2 M Thioacetamide in DMF.

  • Agitate for 30 minutes.

  • Wash extensively with DMF to remove the yellow sulfenamide byproducts.

References

  • Zervas, L., Borovas, D., & Gazis, E. (1963).[1] New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660–3666.[1]

  • Matsueda, G. R., & Stewart, J. M. (1981).[1] A p-methylbenzhydrylamine resin for improved solid-phase synthesis of peptide amides. Peptides, 2(1), 45-50.[1] (Discusses steric considerations in coupling).

  • Sigma-Aldrich. (2023). Peptide Coupling Reagents Guide. MilliporeSigma Technical Library. (General reference for HATU/HOAt reactivity profiles).

  • Bachem. (2024).[3][4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Details on side reactions and racemization suppression).

Sources

side reactions associated with Nps protecting group cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions Associated with Nps (2-Nitrophenylsulfenyl) Cleavage Audience: Peptide Chemists, Medicinal Chemists, and Process Development Scientists Current Status: Active

Introduction: The Nps Paradox

Welcome to the Nps Technical Support Hub. You are likely here because you value the orthogonality of the 2-nitrophenylsulfenyl (Nps) group—it is selectively removable under mild acidic conditions (e.g., dilute HCl) or via nucleophilic attack, leaving tert-butyl (Boc) and benzyl (Bzl) groups intact.

However, the chemical mechanism that makes Nps useful—the formation of a stable, electrophilic sulfenyl cation—is also its "Achilles' heel." Upon cleavage, the released Nps-cation (


)  becomes a rogue agent, actively seeking electron-rich centers on your peptide.

This guide addresses the three critical failure modes:

  • Tryptophan Alkylation (The +153 Da Shift)

  • Disulfide Scrambling (Cysteine Interference)

  • Reversible Cleavage Equilibrium

Module 1: The Tryptophan Anomaly

The Symptom[1][2][3][4][5][6][7][8][9][10][11][12]
  • Observation: Your peptide containing Tryptophan (Trp) has a distinct yellow/brown discoloration.

  • Mass Spec Data: You observe a satellite peak with a mass shift of +153 Da relative to the desired product.

  • Root Cause: The cleavage of the Nps group generates the electrophilic 2-nitrophenylsulfenyl chloride (or cation) . This species attacks the indole ring of Tryptophan at the C2 position, forming 2-(2-nitrophenylthio)-tryptophan .

The Mechanism

Unlike standard protecting groups that degrade into inert gases (like


 for Boc), Nps cleavage releases a reactive sulfenyl species. Without a "trap," this species alkylates the most electron-rich system available: the indole ring.

Trp_Modification cluster_0 Cleavage Event Nps_Peptide Nps-NH-Peptide (Protected) Intermediate Reactive Sulfenyl Cation (Nps+) Nps_Peptide->Intermediate Cleavage Acid Acid/Nucleophile (Cleavage Agent) Acid->Intermediate Side_Product 2-Nps-Trp (+153 Da Adduct) Intermediate->Side_Product Path A: No Scavenger (Attack on C2) Trapped_Product Scavenged Nps (Inert) Intermediate->Trapped_Product Path B: With Scavenger (Preferred) Trp_Residue Trp Residue (Electron Rich Indole) Trp_Residue->Side_Product Scavenger Scavenger (e.g., 2-Methylindole) Scavenger->Trapped_Product

Figure 1: The bifurcation of the Nps cation. Without a scavenger (Path A), the cation modifies Tryptophan. With a scavenger (Path B), the reactive species is neutralized.

Troubleshooting Q&A

Q: Can I reverse the modification if it has already occurred? A: Generally, no . The C2-sulfenylation of the indole ring is stable under standard peptide synthesis conditions. Prevention is the only viable strategy.

Q: What is the "Gold Standard" scavenger for Trp-containing peptides? A: 2-Methylindole (Skatole) .

  • Why: It mimics the structure of Tryptophan but is more electron-rich due to the methyl group. It acts as a "decoy," reacting with the Nps cation faster than the peptide's Tryptophan.

  • Ratio: Use 2–4 equivalents relative to the Nps group.

Module 2: Scavenger Selection & Efficacy

The choice of scavenger dictates the purity of your cleavage. The Nps cleavage is an equilibrium reaction; if the Nps-X species is not stable, it will re-attach to the amine.

Comparative Scavenger Matrix
ScavengerMechanismEfficacy (Trp Protection)Odor/HandlingRecommended For
2-Methylindole Decoy Substrate High Moderate (Fecal odor)Trp-containing peptides (Essential)
Thioacetamide Nucleophilic CaptureMediumHigh (Carcinogen)General sequences (No Trp)
HOBt Formation of Active EsterLow (Direct)LowCoupling sequences (prevents re-attachment)
2-Mercaptopyridine ThiolysisHighHighCys-containing peptides

Module 3: Validated Protocols

Do not deviate from these parameters without a Design of Experiments (DoE) rationale.

Protocol A: The "Standard" HCl Cleavage (No Trp)

Best for simple sequences lacking Tryptophan or Cysteine.

  • Preparation: Dissolve the Nps-peptide in DMF or N-methylpyrrolidone (NMP).

  • Reagent: Prepare 0.1 N to 0.2 N HCl in anhydrous dioxane (or MeOH).

  • Reaction: Add 2–3 equivalents of HCl relative to the Nps group.

  • Time: Agitate for 15–30 minutes at room temperature.

  • Workup: Precipitate with diethyl ether. The Nps-Cl byproduct is soluble in ether, while the peptide salt precipitates.

Protocol B: The "Trp-Safe" Method (2-Methylindole)

Mandatory for Trp-containing sequences.

  • Scavenger Mix: Dissolve 2-Methylindole (4 eq) in the cleavage solvent (DMF/Dioxane).

  • Acid Addition: Add the Nps-peptide, followed immediately by HCl/Dioxane (2 eq).

  • Observation: The solution may turn slightly pink/red; this is normal for skatole derivatives.

  • Workup: Extensive washing with ether is required to remove the excess 2-methylindole.

Protocol C: Thiolysis (Nucleophilic Cleavage)

Best for sensitive peptides prone to acid hydrolysis.

  • Reagent: 2-Mercaptopyridine or Thioglycolic acid (5–10 eq).

  • Solvent: DMF or MeOH.

  • Mechanism: The thiol attacks the sulfur of the Nps group, forming a mixed disulfide (Nps-S-R) and releasing the free amine.

  • Note: This method avoids acidic conditions entirely, preventing depurination in DNA-peptide chimeras or acid-sensitive side-chain loss.

Module 4: Decision Tree (Workflow)

Use this logic flow to determine your experimental setup.

Decision_Tree Start Start: Nps Cleavage Q1 Does peptide contain Tryptophan (Trp)? Start->Q1 Q2 Does peptide contain Cysteine (Cys)? Q1->Q2 No Method_B Protocol B: HCl + 2-Methylindole Q1->Method_B Yes (Critical Risk) Method_A Protocol A: Standard HCl/Dioxane Q2->Method_A No Method_C Protocol C: Thiolysis (2-Mercaptopyridine) Q2->Method_C Yes (Disulfide Risk)

Figure 2: Experimental workflow for selecting the correct Nps cleavage protocol based on peptide sequence composition.

References

  • Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660–3666. Link

  • Wackerle, L. (1979). Side reactions in peptide synthesis: Synthesis and characterization of Nin-tert-butylated tryptophan derivatives. Hoppe-Seyler's Zeitschrift für physiologische Chemie. Link

  • Tun-Kyi, A. (1978). Selective removal of the o-nitrophenylsulfenyl protecting group in peptide synthesis. Helvetica Chimica Acta. (Contextualizing the use of 2-mercaptopyridine).
  • Sigma-Aldrich. (2024). Fmoc Resin Cleavage and Deprotection Technical Guide. (Provides modern context on scavenger usage for sulfenyl cations). Link

  • Sheppeck, J. E., et al. (2000). A convenient method for the removal of the Nps group. Tetrahedron Letters. (Discussing HOBt/acid variants).

Technical Support Center: Preventing Nps Group Migration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and Prevention of


-o-Nitrophenylsulfenyl (Nps) Migration to Tryptophan
Ticket ID:  NPS-TRP-001
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary

The


-o-Nitrophenylsulfenyl (Nps) group is a valuable amine protecting group due to its orthogonality to Fmoc and Boc strategies and its ability to suppress racemization in Histidine coupling. However, its primary liability is sulfenium ion migration  to the indole ring of Tryptophan (Trp) under acidic conditions.

This guide provides the mechanistic basis for this side reaction and validated protocols to prevent it.

Module 1: The Mechanism (Know Your Enemy)

Why does migration occur?

The Nps group is labile to acid. Upon protonation, the sulfenamide bond (


) cleaves, generating an electrophilic o-nitrophenylsulfenyl cation (sulfenium ion) .

In the absence of a superior nucleophile (scavenger), this sulfenium ion attacks the electron-rich indole ring of Tryptophan, typically at the


 position. This results in a permanent modification of the Trp residue (mass shift +153 Da), rendering the peptide useless for biological applications.
Visualizing the Pathway

The following diagram illustrates the competitive kinetics between the unwanted migration to Trp and the desired trapping by a scavenger.

Nps_Migration_Mechanism Nps_AA Nps-Protected Peptide Sulfenium Sulfenium Ion (Electrophile) [Nps+] Nps_AA->Sulfenium Protonation Acid Acidic Conditions (TFA/HCl) Acid->Sulfenium Adduct Nps-Trp Adduct (Irreversible Damage) Sulfenium->Adduct Attack (Fast without scavenger) Safe_Product Trapped Scavenger (Safe Byproduct) Sulfenium->Safe_Product Preferential Attack Trp Tryptophan Indole (Victim) Trp->Adduct Scavenger 2-Methylindole (Scavenger) Scavenger->Safe_Product

Figure 1: Mechanistic pathway showing the competition between Trp alkylation and scavenger trapping.

Module 2: Prevention Protocols

To ensure peptide integrity, you must employ one of two strategies: Pre-Cleavage (Recommended) or In-Situ Scavenging .

Protocol A: Selective Pre-Cleavage (The "Thiolysis" Method)

Best for: Peptides containing sensitive residues (Trp, Met) where exposure to electrophiles must be minimized.

The Nps group can be removed via nucleophilic attack by a thiol, which avoids generating the highly reactive protonated sulfenium ion found in acidic cleavage.

Reagents Required:

  • 2-Mercaptoethanol or Thioacetamide

  • DMF (Dimethylformamide) or MeOH (Methanol)

Step-by-Step:

  • Preparation: Dissolve the Nps-protected peptide (or suspend resin) in DMF.

  • Reagent Addition: Add 2-Mercaptoethanol (2–5 equivalents relative to Nps groups).

  • Reaction: Agitate at room temperature for 30 minutes.

    • Note: The solution may turn yellow/orange due to the release of the nitrophenylsulfenyl byproduct.

  • Wash:

    • If Solid Phase: Wash resin thoroughly with DMF (

      
       min) then DCM (
      
      
      
      min) to remove the disulfide byproduct.
    • If Solution Phase: Precipitate the peptide or extract to remove non-peptide byproducts.

  • Proceed: The amine is now free. You may proceed to coupling or final deprotection.

Protocol B: In-Situ Scavenging (The "2-Methylindole" Method)

Best for: Situations where pre-cleavage is not feasible or during final global deprotection.

If you must expose an Nps-containing peptide to acid (e.g., TFA), you must add a scavenger that is more electron-rich than Tryptophan. 2-Methylindole is the gold standard because it mimics the Trp structure but reacts faster with the Nps cation.

Reagents Required:

  • 2-Methylindole (Scavenger)

  • Cleavage Cocktail (e.g., TFA)[1]

Step-by-Step:

  • Calculate: Prepare your cleavage cocktail.

  • Add Scavenger: Add 2-Methylindole to the cocktail at a concentration of 0.5% to 1.0% (w/v) or roughly 10–20 equivalents relative to the Nps group.

    • Critical: Do not use standard silane scavengers (TIS/TES) alone; they are insufficient to block Nps migration to Trp [1].

  • Cleavage: Treat the resin/peptide with the cocktail.[1]

  • Isolation: Precipitate the peptide in cold diethyl ether. The Nps-2-Methylindole adduct will remain in the ether layer, while the peptide precipitates.

Module 3: Troubleshooting & FAQs

Q1: I see a mass shift of +153 Da on my Tryptophan-containing peptide. What happened?

A: This is the tell-tale signature of Nps alkylation. The Nps group (


) has a mass of ~154. When it substitutes a hydrogen on the Trp indole ring, the net mass increase is 153 Da.
  • Fix: This modification is chemically stable and difficult to reverse without destroying the peptide. You must re-synthesize using Protocol A (Thiolysis) or Protocol B (2-Methylindole).

Q2: Can I use HOBt to remove Nps?

A: Yes, but with caution. 1-Hydroxybenzotriazole (HOBt) is acidic enough to protonate the Nps group. In the presence of a nucleophile (amine), this facilitates deprotection. However, if Trp is present and the local concentration of amine is low, the activated Nps group may migrate.

  • Recommendation: If using HOBt for coupling Nps-amino acids, ensure the base (DIEA/NMM) is added immediately or premixed to neutralize the acidity and maintain nucleophilic conditions.

Q3: Is Nps compatible with Fmoc chemistry?

A: Yes. Nps is stable to piperidine (Fmoc removal conditions). It is often used to protect the N-terminus of the last residue or for side-chain protection in complex syntheses. However, remember that Nps is not stable to the TFA concentrations used for final Fmoc cleavage/deprotection, necessitating the use of scavengers described in Protocol B.

Decision Matrix: Synthesis Workflow

Use this logic flow to determine the safest path for your experiment.

Nps_Workflow Start Start: Nps-Peptide Synthesis Has_Trp Does sequence contain Trp? Start->Has_Trp No_Trp No Trp Has_Trp->No_Trp No Yes_Trp Yes, contains Trp Has_Trp->Yes_Trp Yes Standard Standard Acidolysis (HCl/Dioxane or TFA) No_Trp->Standard Result Intact Peptide (No Migration) Standard->Result Method_Choice Choose Deprotection Method Yes_Trp->Method_Choice Thiolysis Method A: Thiolysis (2-Mercaptoethanol) Method_Choice->Thiolysis Mild/Selective Scavenger Method B: Acid + Scavenger (TFA + 2-Methylindole) Method_Choice->Scavenger Global Cleavage Thiolysis->Result Scavenger->Result

Figure 2: Decision matrix for handling Nps-protected peptides based on sequence composition.

References

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[2] Link

  • Zervas, L., et al. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660–3666. Link

  • Wackerle, L. (1979). Racemization-free coupling of histidine in the synthesis of thyrotropin-releasing hormone.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection Technical Guide. Link

Sources

Technical Support Center: Optimization of Nps-Deprotection Time and Temperature

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Nps-Deprotection

The ortho-nitrophenylsulfenyl (Nps) group is a valuable amine protecting group in peptide synthesis, particularly for its sensitivity to mild acidic conditions and thiolytic cleavage. This allows for an orthogonal protection strategy in the presence of other protecting groups like Boc and Fmoc.[1] However, achieving high-yield, clean deprotection requires careful optimization of reaction time and temperature to prevent side reactions and ensure complete removal of the Nps group. This guide will walk you through the critical parameters and provide practical solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What are the standard reagents for Nps-deprotection?

A1: The most common method for Nps-deprotection is thiolysis. This involves the use of a thiol-containing reagent to cleave the Nps group. Commonly used reagents include thiophenol, 2-mercaptopyridine, and tributyltin hydride.[2] The choice of reagent can influence the reaction kinetics and the potential for side reactions.

Q2: Why is temperature control so critical in Nps-deprotection?

A2: Temperature plays a significant role in the rate of Nps-deprotection. While elevated temperatures can accelerate the cleavage reaction, they can also promote undesirable side reactions, such as modification of sensitive amino acid residues like tryptophan.[3] Conversely, temperatures that are too low may lead to incomplete deprotection, even with extended reaction times. Therefore, finding the optimal temperature is a key aspect of process optimization.

Q3: How does reaction time affect the efficiency of Nps-deprotection?

A3: Reaction time is directly related to the extent of deprotection. Insufficient reaction time will result in incomplete removal of the Nps group, leading to truncated or Nps-protected peptide impurities.[3] However, excessively long reaction times, especially at elevated temperatures, can increase the likelihood of side product formation. Monitoring the reaction progress is crucial to determine the optimal time point for completion.

Q4: What are the most common side reactions during Nps-deprotection and how can they be minimized?

A4: A primary concern during Nps-deprotection is the modification of the indole side chain of tryptophan residues by the cleaved Nps group or its byproducts.[3] This can be minimized by the addition of scavengers, such as indole or 2-methylindole, to the deprotection cocktail. These scavengers act as decoys, reacting with the electrophilic Nps species and protecting the tryptophan residue. Optimizing the deprotection time and temperature to be just sufficient for complete cleavage also helps in reducing these side reactions.

Troubleshooting Guide: Nps-Deprotection

This section addresses specific issues that may arise during Nps-deprotection and provides a logical workflow for troubleshooting.

Issue 1: Incomplete Nps-Deprotection

Symptoms:

  • Presence of starting material (Nps-protected peptide) in the crude product upon analysis (e.g., HPLC, LC-MS).

  • Low yield of the desired deprotected peptide.

Troubleshooting Workflow:

Troubleshooting Steps for Incomplete Deprotection

Causality behind Experimental Choices:

  • Reagent Integrity: The efficacy of the deprotection reagent is paramount. Thiol reagents can oxidize over time, reducing their activity. Always use fresh or properly stored reagents.

  • Kinetic Control: Nps-deprotection is a chemical reaction with a specific rate. If the reaction is too slow at a given temperature, extending the reaction time allows for more productive molecular collisions and a higher conversion to the deprotected product.[4]

  • Temperature Dependence: Increasing the temperature provides the reacting molecules with more kinetic energy, increasing the frequency and energy of collisions, and thus accelerating the reaction rate.[5][6] However, this must be done cautiously to avoid side reactions.

Issue 2: Presence of Side Products (e.g., Tryptophan Modification)

Symptoms:

  • Appearance of unexpected peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry data indicating the addition of the Nps group or a fragment thereof to the peptide, particularly at tryptophan residues.

Troubleshooting Workflow:

Troubleshooting Steps for Side Product Formation

Causality behind Experimental Choices:

  • Scavenging Electrophiles: The cleavage of the Nps group generates a reactive electrophilic sulfur species. Scavengers are nucleophilic compounds that are more reactive towards this species than the sensitive amino acid side chains, effectively trapping the byproduct and preventing unwanted modifications.[7]

  • Minimizing Exposure: Reducing the reaction time and temperature limits the exposure of the deprotected peptide to the reactive byproducts, thereby decreasing the probability of side reactions occurring.

Experimental Protocols

General Protocol for Nps-Deprotection Optimization

This protocol provides a starting point for optimizing Nps-deprotection conditions. It is recommended to perform small-scale trials to identify the optimal parameters before proceeding to a larger scale synthesis.

  • Resin Preparation: Swell the Nps-protected peptide-resin in a suitable solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)) for 30-60 minutes.

  • Deprotection Cocktail Preparation: Prepare the deprotection solution. A common starting point is a solution of a thiol reagent (e.g., 1 M thiophenol) in a suitable solvent. If tryptophan is present in the sequence, include a scavenger (e.g., 0.1 M indole).

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture.

  • Time and Temperature Screening:

    • Initial Conditions: Start with a conservative condition, for example, room temperature for 1-2 hours.

    • Monitoring: After the initial reaction time, take a small aliquot of the resin, wash it thoroughly, cleave a small amount of peptide, and analyze it by HPLC or LC-MS to assess the extent of deprotection.

    • Optimization: Based on the initial results, adjust the time and/or temperature.

      • If deprotection is incomplete, extend the reaction time or incrementally increase the temperature.

      • If side products are observed, decrease the reaction time and/or temperature, and consider increasing the scavenger concentration.

  • Washing: Once the deprotection is complete, thoroughly wash the resin with the reaction solvent and then with a series of other solvents (e.g., DCM, isopropanol, methanol) to remove the cleaved Nps-adducts and excess reagents.

Data Presentation: Recommended Starting Conditions for Nps-Deprotection
ReagentConcentrationScavenger (if Trp present)Temperature (°C)Time (hours)Notes
Thiophenol0.5 - 1.0 M in DMF0.1 M Indole20 - 251 - 4A commonly used and effective method.
2-Mercaptopyridine0.1 - 0.5 M in DCM0.1 M 2-Methylindole20 - 252 - 6Can be a milder alternative to thiophenol.[2]

Note: These are starting recommendations. The optimal conditions will be sequence-dependent and should be determined empirically.

Conclusion

The successful removal of the Nps protecting group is a critical step in peptide synthesis that requires a careful balance of reaction parameters. By understanding the mechanism of deprotection and the potential for side reactions, and by systematically optimizing the reaction time and temperature, researchers can achieve high yields of pure peptides. This guide provides a framework for troubleshooting common issues and establishing robust and reliable Nps-deprotection protocols.

References

  • Effects and Side Effects Associated with the Non-Nutritional Use of Tryptophan by Humans. (2025). Source Not Available.
  • What are the side effects of Tryptophan? (2024). Patsnap Synapse. [Link]

  • Acute tryptophan depletion in humans: a review of theoretical, practical and ethical aspects. (n.d.). Source Not Available.
  • Tryptophan (oral route) - Side effects & dosage. (n.d.). Mayo Clinic. [Link]

  • Effects and side effects associated with the non-nutritional use of tryptophan by humans. (n.d.). PubMed. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Source Not Available.
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (n.d.). ACS Publications. [Link]

  • Deprotection processes and cation scavengers for use in the same. (n.d.).
  • Removal of Thiophenol from Water Using Sepiolite. (n.d.). MDPI. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC. [Link]

  • Polymeric 2-mercaptopyridine and 2-mercapto-nitrobenzene derivatives. New reagents for peptide synthesis. (n.d.). PubMed. [Link]

  • Kinetic control in the temperature-dependent sequential growth of surface-confined supramolecular copolymers. (2017). PubMed. [Link]

  • Deprotection Guide. (n.d.). Glen Research. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • Pressure- and Temperature-Dependent Crystallization Kinetics of Isotactic Polypropylene under Process Relevant Conditions. (n.d.). MDPI. [Link]

  • A practical solution-phase synthesis of an antagonistic peptide of TNF-α based on hydrophobic tag strategy. (n.d.). The Royal Society of Chemistry. [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). ResearchGate. [Link]

  • Peptide Hand Synthesis Part 3: Deprotection. (2022). YouTube. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Protection of N- and O-Functional Groups. (2005). Organic Chemistry Portal. [Link]

  • Peptide synthesis troubleshooting. (2023). Reddit. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2025). ResearchGate. [Link]

  • Protection and Deprotection. (n.d.). CEM Corporation. [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. [Link]

  • Use of carbocation scavenger during oligonucleotide synthesis. (n.d.).

Sources

dealing with aggregation in peptides containing Nps-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nps-Alanine Peptide Synthesis

Topic: Dealing with Aggregation in Peptides Containing Nps-Alanine Ticket ID: NPS-ALA-AGG-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Stacking" Problem

Welcome to the technical guide for handling o-nitrophenylsulfenyl-alanine (Nps-Ala) . If you are reading this, you are likely experiencing "difficult sequences"—incomplete couplings, resin shrinking, or gelation.

The Root Cause: Nps-Alanine presents a unique "perfect storm" for aggregation.

  • The Head (Nps Group): The o-nitrophenylsulfenyl group is planar, aromatic, and highly lipophilic. It strongly promotes

    
     stacking interactions between protecting groups on the resin.
    
  • The Tail (Alanine): Alanine has a small methyl side chain. Unlike bulky amino acids (e.g., Valine, Isoleucine) that sterically disrupt packing, Alanine allows peptide chains to come into close proximity.

The Result: The combination of a stacking-prone protecting group and a non-hindered amino acid leads to the rapid formation of


-sheet-like aggregates  on the solid support. This steric shielding prevents reagents from reaching the N-terminus.

Part 1: Solvent & Environment Optimization (The Chemical Chaperones)

Standard SPPS solvents (DCM or DMF) are often insufficient to disrupt Nps-mediated aggregation. You must alter the solvation environment to break intermolecular hydrogen bonds and


-stacking.
Protocol A: The "Magic Mixture" Approach

Use this solvent system for both the coupling step and the pre-coupling washes .

ComponentRoleConcentration
NMP (N-Methyl-2-pyrrolidone)Primary SolventBase (replaces DMF)
Ethylene Carbonate Structure Breaker15% (w/v)
Triton X-100 Detergent1% (v/v)
  • Why: Ethylene carbonate is a potent dipole that disrupts the hydrogen bonding network of the peptide backbone. Triton X-100 acts as a surfactant to solvate the hydrophobic Nps clusters.

Protocol B: Chaotropic Salt Wash

If you cannot change your primary solvent system, introduce a chaotropic wash step immediately before adding the activated amino acid.

  • Prepare: 0.8 M LiCl (Lithium Chloride) or 4 M KSCN (Potassium Thiocyanate) in DMF.

  • Action: Wash the resin

    
     min with the salt solution.
    
  • Coupling: Perform the coupling reaction in the presence of the salt (add the salt solution directly to your coupling cocktail).

Part 2: Coupling Protocols (Kinetic Control)

Standard room-temperature coupling is often too slow to compete with the rate of aggregation.

Methodology: Microwave-Assisted Coupling

Thermal energy provides the kinetic "kick" to overcome the activation energy barrier imposed by the aggregate.

  • Temperature: 60°C (Do not exceed 75°C; Nps is sulfur-based and thermally sensitive).

  • Time: 10 minutes (vs. 60+ min at RT).

  • Power: 25–30 Watts (maintain constant temp).

The "Double Couple" Standard

For Nps-Ala, single coupling is rarely sufficient.

  • Couple 1: 3 eq. Nps-Ala-OH / 3 eq. DIC / 3 eq. HOBt in DCM/DMF (1:1) . (DCM helps swell the polystyrene core; DMF solubilizes the peptide).

  • Drain & Wash: Do not deprotect.

  • Couple 2: 3 eq. Nps-Ala-OH / 3 eq. HATU / 6 eq. DIEA in NMP .

Part 3: Visualization of the Aggregation Mechanism

The following diagram illustrates how Nps-Ala promotes aggregation and the intervention points.

NpsAggregation NpsAla Nps-Alanine Residue PiStacking π-π Stacking (Nps Group) NpsAla->PiStacking Promotes HBonds Intermolecular H-Bonds NpsAla->HBonds Allows Close Packing BetaSheet β-Sheet Aggregate Formation PiStacking->BetaSheet HBonds->BetaSheet StericShield Steric Shielding of N-Terminus BetaSheet->StericShield CouplingFail Incomplete Coupling / Deletion StericShield->CouplingFail Solvents Intervention: NMP/Ethylene Carbonate Solvents->PiStacking Disrupts Solvents->HBonds Disrupts Microwave Intervention: Microwave (60°C) Microwave->BetaSheet Kinetic Energy Breaks

Caption: Mechanism of Nps-Ala mediated aggregation and targeted chemical/physical interventions.

Part 4: Deprotection & Side Reaction Management

Removing the Nps group requires specific care. Unlike Fmoc (base) or Boc (acid), Nps is removed by nucleophilic attack.

Critical Warning: If your peptide contains Tryptophan (Trp) , the cleaved Nps cation (


) will attack the indole ring of Trp, causing permanent modification (2-sulfenylation).
The Safe Deprotection Cocktail

Use this cocktail to remove Nps while protecting Tryptophan.

ReagentFunctionConcentration
2-Mercaptopyridine Nps Cleavage Agent0.2 M
2-Methylindole Scavenger (Protects Trp)0.2 M
Acetic Acid Catalyst0.1 M
Solvent MediumDMF or MeOH
  • Procedure: Treat resin

    
     minutes. Wash extensively with DMF then DCM.
    

Part 5: Troubleshooting & FAQs

Q1: The resin beads look "clumped" and opaque after coupling Nps-Ala. What happened?

  • Diagnosis: This is the visual signature of on-resin aggregation. The peptide chains have collapsed.[1]

  • Fix: Do not proceed to deprotection. Perform a "swelling wash" with hot NMP (50°C) or DCM/TFA (99:1) for 1 minute (if acid-stable) to relax the chains, then wash with DMF and repeat the coupling using Protocol B (Chaotropic Salts) .

Q2: Can I use standard HOBt/DIC coupling?

  • Answer: You can, but it is risky for Nps-Ala. The urea byproduct from DIC is insoluble in DCM and can trap aggregates. We recommend HATU/DIEA for the second coupling or using water-soluble carbodiimides (EDC) if urea precipitation is a concern.

Q3: My mass spec shows a peak at +153 Da. What is this?

  • Diagnosis: This is likely the Nps adduct on Tryptophan.

  • Fix: This is irreversible. You must restart the synthesis using the Safe Deprotection Cocktail (containing 2-methylindole) described in Part 4.

Q4: Is Nps compatible with Fmoc chemistry?

  • Answer: generally No . The Nps group is not stable to the 20% piperidine used to remove Fmoc. Nps is typically used in Boc chemistry or as a special orthogonal protecting group that is removed before final cleavage.

References

  • CEM Corporation. SPPS Reagents Explained: A Complete Guide. [Link][2]

  • Hondal, R. J., et al. Removal of the 5-nitro-2-pyridine-sulfenyl protecting group from selenocysteine and cysteine.[3] Journal of Peptide Science, 2016.[3] [Link]

  • Zervas, L., et al.New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. J. Am. Chem. Soc., 1963.

Sources

minimizing racemization of Nps-protected amino acids during coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers utilizing o-nitrophenylsulfenyl (Nps) protection in peptide synthesis. It addresses the specific mechanistic challenges of minimizing racemization during the coupling of Nps-protected amino acids.

Subject: Minimizing Racemization & Optimizing Coupling Integrity

Ticket Priority: High (Structural Purity Critical) Applicable Reagents: Nps-Cl, Nps-Amino Acids, DCC, HOBt, DIC.

Executive Summary: The Nps Advantage & Risk

The o-nitrophenylsulfenyl (Nps) group is a valuable tool in peptide chemistry due to its extreme acid lability (cleavable by dilute HCl in non-polar solvents) and orthogonality to base-labile groups (like Fmoc).

The Core Technical Insight: Unlike N-acyl protecting groups (Acetyl, Benzoyl), the Nps group does not promote oxazolone formation , which is the primary mechanism of racemization in peptide synthesis. The sulfur atom in the sulfenamide bond (


) lacks the carbonyl oxygen required to cyclize into the 5(4H)-oxazolone ring.

However, racemization can still occur via Direct Enolization. This happens if the activation method is too aggressive or if excessive base is used, allowing the


-proton to be abstracted.
Diagnostic & Troubleshooting (Q&A)
Q1: "I thought Nps-amino acids were racemization-free. Why am I seeing diastereomers?"

A: While Nps prevents oxazolone-mediated racemization, it does not prevent base-catalyzed enolization .

  • Root Cause: If you utilize a base (like Triethylamine or DIEA) during the coupling of an activated Nps-amino acid, the base can abstract the acidic

    
    -proton. This forms a planar enolate intermediate, which destroys the chirality. When the proton returns, it can attack from either face, producing a racemic mixture.
    
  • Solution: Avoid tertiary bases during the activation step if possible. Use neutral coupling conditions (e.g., Carbodiimide mediated) or ensure the base equivalents exactly match the acid salt (if using Nps-AA salts).

Q2: "My Nps group seems to be falling off during coupling. Is this racemization?"

A: No, this is premature cleavage , often mistaken for a purity issue.

  • Mechanism: The Nps group is highly susceptible to nucleophilic attack and acidolysis. If your solvent contains traces of acid (e.g., HCl in old Chloroform) or if you use specific additives (like thiols) during coupling, the N-S bond will cleave.

  • Diagnostic: Check your solvent quality. Ensure no nucleophilic scavengers (like thioanisole) are present in the coupling mixture.

Q3: "Which coupling reagent is safest for Nps-AAs?"

A: The "Gold Standard" is DCC (Dicyclohexylcarbodiimide) + HOBt (1-Hydroxybenzotriazole) .

  • Why: HOBt reacts with the O-acylisourea intermediate to form an OBt active ester . This ester is reactive enough to couple with the amine but stable enough to resist enolization. It effectively "traps" the activated amino acid before it can racemize.

Mechanistic Visualization

The following diagram illustrates why Nps is safer than Acetyl groups but still requires care.

racemization_mechanism cluster_activation Activation Phase cluster_pathways Divergent Pathways NpsAA Nps-Amino Acid ActiveEster Activated Species (O-Acylisourea) NpsAA->ActiveEster DCC/Activation Oxazolone 5(4H)-Oxazolone (BLOCKED by Nps) ActiveEster->Oxazolone Cyclization (Impossible for Nps) Enolate Planar Enolate (Base-Catalyzed) ActiveEster->Enolate Base (DIEA/TEA) alpha-proton abstraction Product Chiral Peptide (L-Isomer) ActiveEster->Product Amine Nucleophile (Fast Coupling) Racemate Racemic Mixture (DL-Isomers) Enolate->Racemate Reprotonation

Figure 1: Mechanistic divergence showing how Nps blocks the Oxazolone pathway (Green) but remains susceptible to Enolization (Red) if bases are mishandled.

Optimized Experimental Protocols
Protocol A: Standard Nps-AA Coupling (Low Racemization Risk)

Objective: Couple Nps-Xaa-OH to H-Yaa-Peptide-Resin/Ester.

  • Preparation:

    • Dissolve Nps-Amino Acid (1.0 eq) and HOBt (1.0 eq) in minimal DMF or DCM at 0°C.

    • Note: The addition of HOBt is crucial. It converts the highly reactive (and racemization-prone) O-acylisourea into the safer OBt ester.

  • Activation:

    • Add DCC (1.0 eq) (or DIC for solid phase) to the cold solution.

    • Stir at 0°C for 15–20 minutes. A precipitate (DCU) will form if using DCC.

  • Coupling:

    • Add the amine component (H-Yaa-OR).

    • CRITICAL STEP: Do NOT add tertiary bases (TEA, DIEA) unless the amine component is a salt (e.g., HCl salt). If it is a salt, add exactly 1.0 equivalent of NMM (N-methylmorpholine) to neutralize. NMM is a weaker base and less likely to cause enolization than TEA.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup:

    • Filter off DCU.

    • Wash the organic phase with mild acid (e.g., dilute citric acid) and water. Avoid strong acids which will cleave the Nps group.

Protocol B: Racemization Detection (The Anderson Test - Adapted)

Objective: Verify if your coupling conditions are causing racemization.

  • Couple: Nps-Gly-L-Phe-OH + H-Gly-OEt using your chosen method.

  • Cleave: Remove the Nps group (e.g., using thioacetamide in acidic methanol).

  • Analyze: Inject the resulting tripeptide (H-Gly-L-Phe-Gly-OEt) onto a Chiral HPLC column.

  • Quantify: Compare the area of the L-L peak vs. the L-D peak.

    • Target: < 0.5% D-isomer.

Comparative Data: Coupling Reagents vs. Racemization Risk[1][2][3]
Coupling SystemActivation TypeRacemization Risk (Nps-AA)Notes
DCC / HOBt Active Ester (OBt)Very Low The industry standard. HOBt suppresses enolization.
DCC / HOSu Active Ester (OSu)Low Good alternative, but HOSu is less soluble in some organic solvents.
Acid Chloride Acyl HalideHigh Highly activated species; prone to rapid enolization if base is present.
Mixed Anhydride AnhydrideModerate Requires strict temperature control (-15°C). Risk of "wrong-way" opening.
EEDQ Mixed Anhydride (In situ)Low Good for slow couplings, but reaction rates can be sluggish.
Workflow Logic Diagram

Follow this decision tree to select the correct coupling strategy.

coupling_workflow Start Start: Nps-AA Coupling CheckAmine Is the Amine Component a Salt (e.g., HCl)? Start->CheckAmine Neutralize Add 1.0 eq NMM (Avoid TEA/DIEA) CheckAmine->Neutralize Yes NoBase Do NOT add Base CheckAmine->NoBase No ChooseReagent Select Coupling Reagent Neutralize->ChooseReagent NoBase->ChooseReagent Standard Standard Coupling: DCC + HOBt (0°C) ChooseReagent->Standard Default Steric Sterically Hindered: DIC + HOAt ChooseReagent->Steric Difficult Sequence Monitor Monitor Reaction (TLC/HPLC) Standard->Monitor Steric->Monitor CheckCleavage Issue: Nps Cleavage? Monitor->CheckCleavage Success Isolate Product CheckCleavage->Success No Troubleshoot Check Solvent Acidity Remove Thiols CheckCleavage->Troubleshoot Yes

Figure 2: Decision tree for Nps-AA coupling to ensure minimal racemization and preventing premature cleavage.

References
  • Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660–3666.

  • Bodanszky, M. (1993). Principles of Peptide Synthesis (2nd ed.). Springer-Verlag. (Fundamental text establishing the lack of oxazolone formation in sulfenamides).

  • König, W., & Geiger, R. (1970). A New Method for Synthesis of Peptides: Activation of the Carboxyl Group with Dicyclohexylcarbodiimide and 1-Hydroxybenzotriazoles. Chemische Berichte, 103(3), 788-798. (Establishes HOBt as the primary racemization suppressant).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397-4398. (Introduction of HOAt for difficult/hindered couplings).

Sources

compatibility of Nps protecting group with sensitive amino acid residues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Compatibility of Nps Protecting Group with Sensitive Amino Acid Residues Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Advanced Peptide Synthesis Support Hub. This guide addresses the specific challenges of using the o-Nitrophenylsulfenyl (Nps) protecting group in sequences containing sensitive amino acid residues, specifically Tryptophan (Trp) and Cysteine (Cys) .

The Nps group is valuable for its extreme acid lability (removable with dilute HCl) and orthogonality to Fmoc/Boc strategies. However, its removal generates a reactive sulfenium ion that can irreversibly modify electron-rich side chains. This guide details how to prevent these side reactions.

Part 1: The Core Challenge (Mechanism & Causality)
The "Sulfenium Ion" Problem

The primary compatibility issue with Nps is not the group itself, but the electrophilic species generated during deprotection.

  • Acidolysis: When Nps is removed using acid (e.g., HCl/Dioxane), the bond cleavage releases the o-nitrophenylsulfenyl chloride (Nps-Cl) or the sulfenium cation (Nps+) .

  • Electrophilic Attack: This cation is a "soft" electrophile. It aggressively seeks electron-rich centers.

  • The Victim (Tryptophan): The indole ring of Tryptophan is highly electron-rich. The Nps cation attacks the C2 or C3 position of the indole, forming a stable 2-Nps-Trp adduct. This increases the peptide mass by +153 Da and is often irreversible.

Visualizing the Risk Pathway

Nps_Side_Reaction Start Nps-Protected Peptide Acid Acid Treatment (HCl/Dioxane) Start->Acid Ion Reactive Sulfenium Ion (Nps+) Acid->Ion Cleavage Trp Tryptophan Residue (Indole Ring) Ion->Trp No Scavenger Scavenger Scavenger (2-Methylindole) Ion->Scavenger With Scavenger Damage 2-Nps-Trp Adduct (+153 Da / Irreversible) Trp->Damage Safe Clean Deprotection (Nps-Scavenger Byproduct) Scavenger->Safe

Figure 1: The mechanistic pathway of Nps deprotection showing the competition between Tryptophan alkylation and Scavenger capture.

Part 2: Troubleshooting & FAQs
Category 1: Tryptophan (Trp) Compatibility

Q: I see a +153 Da mass shift on my Trp-containing peptide after Nps removal. What happened? A: You have alkylated the Tryptophan indole ring. The Nps cation released during deprotection attacked the indole.

  • Fix: This is difficult to reverse. You must restart the synthesis using a Scavenger Protocol (see Part 3) or a Nucleophilic Deprotection method that avoids generating the free cation.

Q: Can I use standard HCl/Dioxane deprotection if I have Tryptophan? A: Only if you add a scavenger.

  • Recommendation: Add 2-Methylindole (Skatole) or Tryptophan methyl ester (2–4 equivalents) to the deprotection cocktail. These molecules are more electron-rich than the peptide-bound Trp and will preferentially "soak up" the Nps cations [1].

Q: Is there a reagent that removes Nps without risking Trp modification? A: Yes. Thiolysis is the superior method for Trp-containing sequences.

  • Mechanism: Instead of acid, use a nucleophile (thiol) to attack the sulfur of the Nps group. This transfers the Nps group to the reagent, preventing the formation of the electrophilic cation.

  • Reagents: 2-Mercaptopyridine, Thioacetamide, or Thioglycolic acid.

Category 2: Cysteine (Cys) & Methionine (Met) Compatibility

Q: My peptide contains Cysteine. Is Nps safe? A: Proceed with extreme caution.

  • Risk: Nps is a sulfur-based protecting group. If you have free thiols (Cys), the Nps group can undergo disulfide exchange , transferring the Nps moiety to the Cysteine sulfur [2].

  • Solution: Ensure Cysteine is protected with a group stable to Nps removal conditions (e.g., Trt, Acm) if possible. If you must deprotect Nps in the presence of Cys, use the 2-Mercaptopyridine protocol, as it drives the equilibrium away from the peptide.

Q: Does Nps removal affect Methionine? A: Generally, Met is safe from alkylation by Nps, but it is susceptible to oxidation. However, the sulfenium ion can theoretically react with the Met sulfur to form a sulfonium salt, though this is reversible. The primary concern remains Trp.

Part 3: Validated Experimental Protocols
Protocol A: Nucleophilic Deprotection (Recommended for Trp/Cys Peptides)

Use this protocol to avoid "Sulfenium Ion" generation entirely.

StepReagent/ConditionDurationNotes
1. Wash DMF (Dimethylformamide)2 x 1 minRemove previous reagents.
2. Prep 2-Mercaptopyridine (5 equivalents) + Glacial Acetic Acid (few drops) in DMFN/ADissolve fresh. The acetic acid catalyzes the nucleophilic attack.
3. Reaction Add solution to resin/peptide.2 x 15 min The solution will turn bright yellow (formation of Nps-2-mercaptopyridine disulfide).
4. Wash DMF, then DCM5 x 1 minThorough washing is critical to remove the yellow byproduct.
Protocol B: Acidolytic Deprotection with Scavenger (Standard)

Use this only if you cannot use thiols, and ensure Scavenger is present.

  • Cocktail: 0.1 M to 0.2 M HCl in anhydrous Dioxane (or EtOAc).

  • Add Scavenger: Add 2-Methylindole (20 mg/mL) to the acid solution.

  • Reaction: Treat resin for 15–30 minutes.

  • Observation: If the solution turns dark/purple, the scavenger is working (absorbing the Nps).

  • Wash: Wash extensively with DMF to remove the scavenger byproducts.

Part 4: Comparative Data

Table 1: Nps Deprotection Reagent Compatibility

ReagentMechanismTrp SafetyCys SafetyByproduct Removal
HCl / Dioxane AcidolysisLow (High risk of alkylation)Low (Disulfide exchange risk)Easy (Solvent wash)
HCl / Dioxane + Scavenger Acidolysis + TrapMedium/High (Depends on scavenger conc.)MediumDifficult (Scavenger can stick)
2-Mercaptopyridine Thiolysis (Nucleophilic)High (Best choice)High Medium (Yellow color must be washed)
Thioacetamide ThiolysisHigh HighHard (Carcinogenic/Odor)
References
  • Side Reactions in Peptide Synthesis: An Overview. Source: Bibliomed / ResearchGate. Context: Defines the general mechanism of electrophilic attack on indole rings during deprotection and the necessity of scavengers. URL:[Link]

  • Studying the Effects of Cysteine Residues on Protein Interactions. Source: NIH / PubMed. Context: Highlights the high reactivity of cysteine thiols and their propensity for disulfide exchange, relevant to Nps-Cys interactions. URL:[Link]

  • Tryptophan Biochemistry: Structural and Chemical Aspects. Source: NIH / PMC. Context: detailed structural analysis of the Tryptophan indole ring, explaining its electron-rich nature and susceptibility to electrophilic attack (Nps+). URL:[Link]

Technical Support Center: Nps-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing Nps (o-Nitrophenylsulfenyl) protection strategies in Solid-Phase Peptide Synthesis (SPPS). This guide prioritizes chemical mechanism, troubleshooting of specific side reactions (sulfenylation), and protocol optimization.

System Overview & Chemical Logic

Nps (o-Nitrophenylsulfenyl) is an amine protecting group introduced by Zervas et al. (1963). Unlike the urethane-based groups (Fmoc, Boc) which release CO₂ upon cleavage, Nps is a sulfenamide derivative.

  • Primary Utility: It offers a third dimension of orthogonality. It is stable to bases (unlike Fmoc) and can be cleaved by extremely mild acids or nucleophiles (unlike Boc, which requires TFA).

  • Mechanism: The N-S bond is susceptible to nucleophilic attack (by thiols, thioamides) or acidolysis (HCl in non-polar solvents), releasing the Nps moiety as a sulfenyl chloride or disulfide.

  • Critical Constraint: The released Nps cation (

    
    ) is a "soft" electrophile that avidly attacks electron-rich aromatic rings, particularly the indole of Tryptophan , causing irreversible modification.
    
The Nps Synthetic Cycle

NpsCycle cluster_legend Critical Control Point Start Resin-AA-NH2 Coupling Coupling (Nps-AA-OH + Activator) Start->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Deprotection Nps Deprotection (HCl/Dioxane or Nucleophile) Wash1->Deprotection Removal of Nps Scavenging Scavenging Step (Essential for Trp) Deprotection->Scavenging Capture Nps+ Wash2 Wash (MeOH/DCM) Scavenging->Wash2 NextCycle Resin-Peptide-NH2 Wash2->NextCycle NextCycle->Coupling Repeat Cycle

Figure 1: The Nps-SPPS cycle highlighting the critical scavenging step required to prevent side reactions.

Troubleshooting Guides (Q&A)

Category A: Side Reactions & Tryptophan Modification[1][2]

Q: My peptide containing Tryptophan (Trp) shows a mass shift of +153 Da. What happened? A: This is the hallmark of Trp-indole sulfenylation .

  • Cause: During acidic deprotection (e.g., HCl/Dioxane), the cleaved Nps group forms a sulfenyl chloride (

    
    ) or cation. This electrophile attacks the C2 position of the Tryptophan indole ring.
    
  • Solution: You must use a scavenger in the deprotection cocktail.[1]

    • Protocol: Add 2-Methylindole (skatole) (5–10 equivalents) to the deprotection solution. The 2-methylindole is more electron-rich than the Trp indole and preferentially captures the Nps cation.

    • Alternative: Use a nucleophilic deprotection reagent like thioacetamide or 2-mercaptopyridine instead of acid. These reagents attack the sulfur directly, bypassing the formation of the reactive electrophile.

Q: The resin turned a deep blue/purple color during deprotection. Is the synthesis ruined? A: Not necessarily, but it indicates a side reaction.

  • Cause: The blue color is often associated with the formation of Nps-dimers or charge-transfer complexes trapped within the resin matrix, or the reaction of Nps with the resin linker.

  • Action: Perform extensive washes with DMF followed by DCM .[2] If the color persists, check the coupling efficiency of the next amino acid. If the color appeared after adding a scavenger like 2-methylindole, it is likely the scavenger-Nps adduct, which must be washed away thoroughly.

Category B: Coupling & Reagent Stability[5]

Q: I am observing low coupling yields with Nps-amino acids compared to Fmoc-AA. Why? A: Nps-amino acids are sterically bulky and chemically sensitive.

  • Steric Hindrance: The o-nitrophenylsulfenyl group is large and can shield the amine, but it also protects the

    
    -carbon from racemization (Nps-AAs do not form oxazolones).
    
  • Instability: Nps-amino acids are unstable in the presence of strong acids. If you are using acidic coupling additives (like HOBt) without a base (DIEA/NMM) to neutralize, the Nps group may partially cleave during activation.

  • Fix: Ensure your coupling mixture is neutral or slightly basic (pH 7.5–8.0 apparent). Use DCC/HOBt with adequate base, or switch to symmetric anhydrides .

Q: My Nps-Amino Acid stock has turned into a sticky gum or oil. Can I use it? A: Do not use it directly.

  • Cause: Nps-amino acids are often stored as Dicyclohexylammonium (DCHA) salts for stability. The free acids degrade over time. If you have the free acid and it has degraded, purity is compromised.

  • Protocol: If you have the DCHA salt, you must convert it to the free acid immediately before coupling (see Protocol 1 below).

Category C: Orthogonality & Cleavage[6][7][8]

Q: Can I use Nps protection in combination with Boc side-chain protection? A: Yes, this is the primary advantage of Nps.

  • Logic: Nps is cleaved by dilute HCl (e.g., 0.1 N to 1 N) or nucleophiles. Boc requires strong acid (50% TFA).

  • Warning: Strict control of acid concentration is required. Exposure to high concentrations of HCl or prolonged time will begin to cleave Boc groups.

  • Recommendation: Use Nucleophilic Deprotection (e.g., Thioacetamide in Methanol) if absolute Boc integrity is required.

Critical Experimental Protocols

Protocol 1: Desalting Nps-Amino Acid DCHA Salts

Nps-amino acids are commercially supplied as DCHA salts to prevent decomposition. They must be converted to free acids for coupling.

  • Dissolution: Suspend the Nps-AA DCHA salt in Ethyl Acetate (EtOAc).

  • Extraction: Wash the organic layer with 0.5 N H₂SO₄ (cold) or 5% Citric Acid .

    • Note: Do not use HCl, as it may prematurely cleave the Nps group.

  • Separation: Separate the organic layer (containing Nps-AA-OH).

  • Washing: Wash with water (x2) and brine (x1) to remove excess acid.

  • Drying: Dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Usage: Use the resulting oil/foam immediately for coupling.

Protocol 2: Nps Deprotection (Acidolytic Method with Scavenger)

Standard method, suitable when no acid-labile side chains (like Trp) are present, or with scavenger.

  • Reagent: 0.1 N to 0.2 N HCl in anhydrous Dioxane or Ethyl Acetate .

    • Additive: If Trp is present, add 2-Methylindole (10 eq) .

  • Application: Treat resin with reagent for 15–30 minutes .

  • Wash: Wash rapidly with Dioxane (x3), DCM (x3), and MeOH (x3).

  • Neutralization: Wash with 5% DIEA in DCM to neutralize the amine hydrochloride salt before coupling.

Protocol 3: Nps Deprotection (Nucleophilic Method)

Gentlest method. Recommended for Trp-containing peptides or when preserving very acid-labile groups.

  • Reagent: 1 M Thioacetamide or 2-Mercaptopyridine in Methanol/DMF (1:1).

    • Alternative: Ammonium Thiocyanate can also be used.

  • Application: Shake resin with reagent for 1–2 hours at room temperature.

  • Wash: Extensive washing with DMF and MeOH is required to remove the yellow Nps-thiol byproducts.

Comparative Data: Protecting Group Orthogonality

FeatureNps (Sulfenyl) Fmoc (Carbamate) Boc (Carbamate)
Cleavage Reagent Dilute HCl, Nucleophiles (Thiols)Piperidine (Base)TFA (Strong Acid)
Stability Stable to BaseStable to AcidStable to Base
Trp Compatibility Poor (Requires Scavenger)GoodGood
Racemization Very Low (No oxazolone)LowLow
Storage Form DCHA Salt (often)Free AcidFree Acid

References

  • Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis.[3] I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660–3666. Link

  • Wünsch, E., & Fontana, A. (1968).o-Nitrophenylsulfenyl-group as N-protecting group in peptide synthesis. Chemische Berichte.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Bachem. (2024).[4] Peptide Synthesis Guide: Protecting Groups. Link

  • Sheppeck, J. E., et al. (2000). A convenient synthesis of Nps-amino acids. Tetrahedron Letters.

Disclaimer: This guide focuses on the chemical Nps protecting group. For "Nanoparticle-based" (NP) synthesis, please consult literature regarding surface functionalization and magnetic separation.

Sources

Technical Support Center: Optimizing Scavenger Cocktails for Nps Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing 2-nitrophenylsulfenyl (Nps) deprotection protocols. As researchers and drug development professionals, achieving clean, efficient removal of protecting groups is paramount to successful peptide synthesis. This guide provides in-depth, field-proven insights into the nuances of Nps deprotection, focusing on the critical role of scavenger cocktails in preventing unwanted side reactions. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)
Q1: What is the Nps protecting group and why is it used in peptide synthesis?

The 2-nitrophenylsulfenyl (Nps) group is an acid-labile protecting group for the Nα-amino function of amino acids.[1] Its primary advantage lies in its sensitivity to very mild acidic conditions, allowing for orthogonal deprotection schemes where other acid-labile groups (like Boc or t-Butyl) on the peptide side chains remain intact.[2] This selectivity is crucial for the synthesis of complex peptides with sensitive functionalities.

Q2: What is the fundamental mechanism of Nps deprotection?

Nps deprotection is an acid-catalyzed process. The reaction is typically initiated by a reagent like hydrogen chloride (HCl) in a non-polar organic solvent. The acid protonates the nitrogen of the Nps group, making the sulfur atom highly electrophilic. This facilitates the cleavage of the N-S bond, releasing the free Nα-amino group of the peptide and generating a reactive Nps-chloride (Nps-Cl) or a related cationic sulfenyl species.[2]

Q3: Why are scavengers absolutely essential during Nps deprotection?

The cleaved Nps cation is a potent electrophile. In the absence of a suitable trapping agent, this reactive species will readily and irreversibly modify nucleophilic amino acid side chains within your peptide sequence.[3] This leads to the formation of undesired, often difficult-to-remove byproducts, significantly reducing the yield and purity of the target peptide. Scavengers are nucleophilic compounds added to the deprotection cocktail to intercept and neutralize these reactive electrophiles before they can damage the peptide.[4]

Q4: Which amino acid residues are most vulnerable during Nps deprotection?

The indole side chain of Tryptophan (Trp) is exceptionally nucleophilic and is the primary target for modification by the Nps cation, leading to Nps-adducts. Other susceptible residues include the thioether of Methionine (Met) , which can be alkylated or oxidized, and to a lesser extent, the phenolic ring of Tyrosine (Tyr) and the sulfhydryl group of Cysteine (Cys) .[3][5]

Troubleshooting Guide: Common Issues & Solutions
Problem 1: My deprotection is incomplete. HPLC/MS analysis shows a significant amount of Nps-protected starting material.
  • Question: I've followed a standard protocol, but a large peak corresponding to my Nps-peptide remains. What's going wrong?

  • Answer & Causality:

    • Reagent Potency: The most common cause is degraded or insufficient deprotection reagent. Anhydrous HCl solutions in organic solvents can lose potency over time, especially with repeated exposure to atmospheric moisture. Always use a fresh, properly prepared deprotection solution.

    • Reaction Time/Temperature: Nps deprotection is typically rapid (5-15 minutes) at room temperature. However, for sterically hindered amino acids adjacent to the Nps-protected residue, the reaction may be slower. You can cautiously extend the reaction time to 30 minutes, monitoring the progress by HPLC every 10 minutes to avoid potential side reactions from prolonged acid exposure.

    • Solvent Issues: Ensure the peptide-resin is adequately swelled in a suitable solvent (like Dichloromethane - DCM) before adding the deprotection reagent. Poor swelling can limit reagent access to the reaction sites.

Problem 2: My mass spectrum shows a mass addition of +151 Da on my Tryptophan-containing peptide.
  • Question: My deprotection seems to have worked, but my target peptide peak is accompanied by a major impurity with a mass increase of ~151 Da. What is this and how do I prevent it?

  • Answer & Causality: This is the classic signature of Tryptophan modification. The highly reactive Nps cation has alkylated the indole side chain of a Trp residue. This indicates that your scavenger cocktail was insufficient to trap the electrophile. The solution lies in using a highly effective scavenger that can outcompete the Trp side chain.

    Solution:

    • Primary Scavenger (Decoy): The best scavenger for this issue is one that mimics the reactivity of the target. Add indole or tryptamine to your scavenger cocktail. These compounds act as a decoy, presenting a more accessible and reactive target for the Nps cation.

    • Secondary Scavenger (Reducing Agent): Including a thiol-based scavenger like 2-mercaptoethanol or ethanedithiol (EDT) is also highly beneficial.[5] These agents can help reduce any transient sulfoxide species and act as secondary cation traps.

    See Protocol 2 and Table 2 for an optimized cocktail.

Problem 3: I'm observing a +16 Da mass addition on my Methionine-containing peptide.
  • Question: My peptide contains Methionine, and after deprotection, I see a peak corresponding to the oxidized peptide (Met-O). How can I avoid this?

  • Answer & Causality: Methionine's thioether side chain is susceptible to oxidation, which can be exacerbated by acidic conditions if trace oxidants are present. While Nps deprotection itself isn't inherently oxidizing, impurities in reagents or dissolved oxygen can be problematic.

    Solution:

    • Scavenger Choice: Use scavengers that also have reducing properties. Thioanisole is an excellent choice as it is an effective cation scavenger and can help prevent Met oxidation.[5]

    • Inert Atmosphere: Perform the deprotection reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Peroxide-Free Solvents: Ensure all solvents, especially ethers used for precipitation, are free of peroxides.

Visual Guides & Workflows
Nps Deprotection Mechanism & Scavenger Action

NpsDeprotection NpsPeptide Nps-Peptide DeprotectedPeptide H₂N-Peptide (Target) NpsCation Reactive Nps⁺ Cation NpsPeptide->NpsCation Acid Cleavage H_ion H+ H_ion->NpsCation Acid Cleavage Trp Tryptophan Side Chain (Nucleophile) NpsCation->Trp Side Reaction Scavenger Scavenger (e.g., Indole) NpsCation->Scavenger Desired Reaction TrpAdduct Trp-Nps Adduct (+151 Da Side Product) TrappedNps Trapped Nps-Scavenger (Inert) TroubleshootingWorkflow Start Start: Perform Nps Deprotection Analyze Analyze by HPLC/MS Start->Analyze CheckComplete Is Deprotection >95% Complete? Analyze->CheckComplete CheckSideProducts Are Side Products Present? CheckComplete->CheckSideProducts Yes Incomplete Troubleshoot: - Check Reagent Age - Extend Reaction Time - Improve Resin Swelling CheckComplete->Incomplete No Success Success: Proceed to Purification CheckSideProducts->Success No IdentifySideProduct Identify Side Product: - Trp Adduct (+151 Da)? - Met Oxidation (+16 Da)? CheckSideProducts->IdentifySideProduct Yes Incomplete->Start OptimizeScavengers Optimize Scavenger Cocktail: - Add Indole for Trp - Add Thioanisole for Met IdentifySideProduct->OptimizeScavengers OptimizeScavengers->Start

Caption: A logical workflow for troubleshooting Nps deprotection experiments.

Reference Data Tables

Table 1: Common Scavengers for Nps Deprotection and Their Functions

ScavengerChemical ClassPrimary FunctionTarget Residues Protected
Indole HeterocycleCation Scavenger (Decoy)Tryptophan
2-Mercaptoethanol ThiolCation Scavenger, Reducing AgentTryptophan, Cysteine
Thioanisole ThioetherCation Scavenger, Reduces OxidationMethionine, Tryptophan
Triisopropylsilane (TIS) SilaneCation Scavenger (Hydride Donor)General purpose
Water Protic SolventCation ScavengerGeneral purpose, Arginine

Table 2: Recommended Scavenger Cocktails for Nps Deprotection

Peptide Sequence CharacteristicsDeprotection ReagentScavenger Cocktail (v/v)Rationale
No Trp, Met, or Cys 2-4 eq. HCl in Dioxane2% Triisopropylsilane (TIS)Basic protection against trace side reactions. [6]
Contains Tryptophan (Trp) 2-4 eq. HCl in Dioxane5% Indole + 2% 2-MercaptoethanolIndole acts as a specific decoy for the Nps cation to prevent Trp modification.
Contains Methionine (Met) 2-4 eq. HCl in Dioxane5% Thioanisole + 2% TISThioanisole effectively scavenges cations and prevents oxidation of the thioether. [5]
Contains Trp and Met 2-4 eq. HCl in Dioxane5% Indole + 5% ThioanisoleA robust combination providing specific protection for both sensitive residues.
Experimental Protocols
Protocol 1: Standard Nps Deprotection

(For peptides lacking Trp, Met, or Cys)

  • Swell the Nps-peptide-resin (1 equivalent) in dichloromethane (DCM, 10 mL/g resin) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Prepare the deprotection cocktail: To the swelled resin, add a solution of 4M HCl in Dioxane (2 equivalents based on resin loading) containing 2% (v/v) TIS.

  • Agitate the mixture at room temperature for 15 minutes.

  • Drain the deprotection solution and wash the resin extensively with DCM (5 x 10 mL/g).

  • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.

  • Proceed to the next coupling step.

Protocol 2: Optimized Deprotection for Tryptophan-Containing Peptides
  • Swell the Nps-Trp-peptide-resin (1 equivalent) in DCM (10 mL/g resin) for 30 minutes.

  • Drain the DCM.

  • Prepare the optimized scavenger cocktail: Create a stock solution of 5% Indole and 2% 2-Mercaptoethanol in DCM.

  • Add the scavenger cocktail to the resin and agitate for 2 minutes.

  • Add the deprotection reagent (4M HCl in Dioxane, 2 equivalents) to the resin slurry.

  • Agitate the mixture at room temperature for 10-15 minutes.

  • Drain the reaction mixture and immediately wash the resin with DCM (5 x 10 mL/g) to remove scavengers and byproducts.

  • Wash with a 5% Diisopropylethylamine (DIPEA) in DCM solution (2 x 10 mL/g) to neutralize any residual acid.

  • Wash again with DCM (3 x 10 mL/g).

  • Confirm deprotection via a qualitative test before proceeding.

References
  • This cit
  • This cit
  • Yajima, H., Fujii, N., Ogawa, H., & Kawatani, H. (1974). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures. Journal of the Chemical Society, Chemical Communications, (3), 107-108. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • Nic Daeid, N., et al. (2022). NPS detection in prison: A systematic literature review of use, drug form, and analytical approaches. Drug Testing and Analysis, 14(9), 1535-1552. Retrieved from [Link]

  • This cit
  • Zervas, L., Borovas, D., & Gazis, E. (1963). The 2-Nitrophenylsulfenyl (Nps) Group for the Protection of Amino Functions of Cytidine, Adenosine, Guanosine and Their 2'-Deoxysugar Derivatives. Journal of the American Chemical Society, 85(22), 3660-3666. (Note: A direct link to the full text may require a subscription. A related research gate entry is provided). Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • Stierand, K., & Frank, R. (1993). Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. Peptide Research, 6(3), 140-144. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Note: A requestable PDF on ResearchGate is provided as a potential access point). Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • Patil, P. S. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • This cit
  • This cit

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Strategies for Impurities in Nanoparticle (NP) Formulations

Note: While "NPS" is the standard acronym for New Psychoactive Substances in forensics, the context of "drug development" and "Nps-related impurities" strongly suggests a focus on Nanoparticles (NPs) , particularly Lipid Nanoparticles (LNPs) used in modern therapeutics (e.g., mRNA vaccines). This guide addresses the characterization of impurities in Nanoparticle formulations.

Core Directive: The Analytical Challenge

In drug development, "NP-related impurities" are not just chemical byproducts; they are structural and compositional deviations that compromise safety and efficacy. Unlike small molecules, where purity is defined by a single peak, NP purity is a multi-dimensional attribute involving:

  • Free Payload : Unencapsulated drug (API) that leads to systemic toxicity.

  • Lipid/Excipient Degradants : N-oxides, aldehydes, and hydrolytic products that trigger immune responses or inactivate the payload.

  • Structural Impurities : Aggregates, empty vesicles, or fused particles affecting biodistribution.

This guide provides field-proven troubleshooting workflows for detecting these impurities with high specificity.

Troubleshooting Guides & FAQs

Scenario 1: "I am detecting 'ghost' peaks in my Lipid HPLC chromatogram."

Diagnosis: Likely Lipid Oxidation (N-oxides) or Aldehyde Adducts . Ionizable lipids (critical for LNP endosomal escape) are prone to N-oxidation. PEG-lipids can degrade into aldehydes, which then react with the mRNA/API to form covalent adducts (loss of potency).

Troubleshooting Steps:

  • Step 1: Switch Detection Mode. UV detection (210 nm) is insufficient for lipids. Use CAD (Charged Aerosol Detection) for universal lipid quantification and LC-MS/MS for impurity identification.

  • Step 2: Check Sample Prep. Are you disrupting the LNP completely? Incomplete disruption leads to broadened peaks.

    • Fix: Dilute LNPs 10-fold in 90% Ethanol or Methanol to fully solubilize the lipid shell before injection.

  • Step 3: Screen for N-oxides. Look for peaks eluting slightly earlier than the parent ionizable lipid (due to increased polarity). Confirm with MS (+16 Da mass shift).

Scenario 2: "My Encapsulation Efficiency (EE%) results are inconsistent between operators."

Diagnosis: Inefficient separation of Free Drug from Encapsulated Drug . The "impurity" here is the free drug. If your separation method (Dialysis vs. Spin Columns) is flawed, your EE% is invalid.

Troubleshooting Steps:

  • Critique the Method:

    • Dialysis:[1][2] Too slow (24h+). Drug leakage out of NPs can occur during the assay.[2] Avoid for QC.

    • Centrifugal Ultrafiltration (e.g., Amicon): Fast, but free drug can adsorb to the membrane, giving a falsely high EE%.

  • The Golden Standard Protocol: Use TFF (Tangential Flow Filtration) for bulk or Spin Columns with a pre-saturation step to prevent adsorption.

  • Control Experiment: Run a "Free Drug Only" control through your separation device. If you recover <90% in the filtrate, your membrane is binding the drug. Switch membrane material (e.g., from PES to RC).

Scenario 3: "Dynamic Light Scattering (DLS) shows a monodisperse peak, but Cryo-TEM shows aggregates."

Diagnosis: Masking Effect in DLS. DLS is intensity-weighted (


). A few large aggregates scatter 10^6 times more light than small particles, often masking the main population. Conversely, if aggregates are few, the "Number" distribution might miss them, but the "Intensity" distribution will show a second peak.

Troubleshooting Steps:

  • Don't rely solely on Z-Average. Look at the Polydispersity Index (PDI) . A PDI > 0.2 suggests a heterogeneous population.

  • Orthogonal Validation: Use Asymmetrical Flow Field-Flow Fractionation (AF4) coupled with MALS (Multi-Angle Light Scattering). AF4 separates aggregates physically before detection, preventing the masking effect.

Detailed Experimental Protocols

Protocol A: Determination of Free Drug Impurity via Centrifugal Ultrafiltration

Objective: Quantify unencapsulated API (e.g., small molecule or RNA) to calculate Encapsulation Efficiency.[3]

Reagents:

  • Centrifugal Filter Units (e.g., 10K - 30K MWCO, Regenerated Cellulose).

  • Lysis Buffer (e.g., 1% Triton X-100 or 90% MeOH).

Workflow:

  • Membrane Passivation (Critical): Pre-rinse the filter unit with 500 µL of buffer containing 1% BSA or a dilute solution of the API to saturate binding sites. Spin and discard flow-through. Rinse with water.

  • Sample Loading: Add 500 µL of LNP formulation to the donor chamber.

  • Separation: Centrifuge at recommended g-force (e.g., 14,000 x g) for 15–30 mins. Do not spin to dryness (this disrupts equilibrium).

  • Collection:

    • Filtrate: Contains Free Drug .[4]

    • Retentate: Contains Encapsulated Drug .[5]

  • Quantification:

    • Analyze Filtrate directly via HPLC-UV or Fluorescence (Ribogreen).

    • Mass Balance Check: Lyse the Retentate and measure drug content.

    • Calculation:

      
      .
      
    • Validation: Recovery must be 95–105%.

Protocol B: LC-CAD Profiling of Lipid Impurities

Objective: Detect oxidative degradants (N-oxides) and hydrolytic impurities in the lipid shell.

Instrument: UHPLC with Charged Aerosol Detector (CAD) and QDa/MS. Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm, heated to 60°C.

Mobile Phases:

  • A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate.

  • B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate.

Gradient:

Time (min) % B Event
0.0 30 Elute polar impurities
2.0 45 Elute Cholesterol
8.0 90 Elute Ionizable/PEG Lipids

| 10.0 | 99 | Wash aggregates |

Analysis:

  • N-oxides elute before the parent ionizable lipid.

  • Hydrolyzed PEG-lipids elute early (near solvent front).

  • Quantification: Use CAD response (universal for non-chromophores).

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for characterizing NP-related impurities, distinguishing between free species and structural defects.

LNP_Impurity_Analysis Sample Nanoparticle Formulation (LNP/Liposome) Sep_Step Separation Step (Isolate Impurities) Sample->Sep_Step Physical Separation Direct_Analysis Direct Analysis (Whole Particle) Sample->Direct_Analysis In-situ Filtrate Filtrate/Supernatant (Free Species) Sep_Step->Filtrate Ultrafiltration Retentate Retentate/Pellet (Encapsulated) Sep_Step->Retentate Size_Agg Aggregation/Size (DLS / Cryo-TEM) Direct_Analysis->Size_Agg Structural Integrity Zeta Surface Charge (Zeta Potential) Direct_Analysis->Zeta Stability Free_Drug Free API Analysis (HPLC/Ribogreen) Filtrate->Free_Drug Quantify Unbound Lipid_Imp Lipid Impurities (LC-CAD/MS) Retentate->Lipid_Imp Dissolve & Profile

Caption: Analytical workflow for separating and characterizing impurities in Nanoparticle formulations. The process splits into physical separation (for free drug/lipids) and direct analysis (for structural defects).

Comparative Data: Separation Techniques

Choosing the right separation method is critical for accurate impurity quantification.

TechniqueMechanismProsConsBest For
Centrifugal Ultrafiltration Size Exclusion (Membrane)Fast (20 min), High recovery if passivated.Membrane fouling/adsorption; "Dead stop" volume issues.Routine QC of Free Drug.
Dialysis DiffusionGentle; Equilibrium-based.Very slow (24h); Drug leakage from NPs; Dilution effects.Release kinetics studies (not QC).
Size Exclusion Chromatography (SEC) Hydrodynamic VolumeHigh resolution; Automatable (HPLC).Dilutes sample; Interaction with column stationary phase.Aggregation analysis & Free Drug.[4]
Tangential Flow Filtration (TFF) Cross-flow FiltrationScalable; Less fouling than dead-end filtration.Requires larger sample volume; Complex setup.Process development & Purification.[3][6]

References

  • KNAUER . Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles. Retrieved from

  • Agilent Technologies . Analysis of Lipid Nanoparticle Composition and Impurities using ELSD. Retrieved from

  • National Institutes of Health (NIH) . Analytical Methods for Characterization of Nanomaterial Surfaces. Retrieved from

  • Dissolution Technologies . Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Retrieved from

  • The Analytical Scientist . Leveling Up LNP Analysis: Separation of Lipids. Retrieved from

Sources

Validation & Comparative

A Tale of Two Guards: A Comparative Guide to Nps and Fmoc Protecting Group Strategies in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern peptide chemist, the choice of an α-amino protecting group is a critical decision that dictates the entire synthetic strategy. This guide provides an in-depth, objective comparison of two such strategies: the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) group and the historically significant, yet less commonly used, o-nitrophenylsulfenyl (Nps) group. By examining the fundamental chemistry, practical applications, and potential pitfalls of each, researchers, scientists, and drug development professionals can make more informed decisions for their solid-phase peptide synthesis (SPPS) campaigns.

The Gatekeepers of Peptide Synthesis: An Introduction to α-Amino Protecting Groups

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern biochemistry and pharmaceutical development, enabling the stepwise assembly of amino acids into complex peptides on a solid support.[1] This process involves a series of repetitive cycles, each consisting of the deprotection of the N-terminal α-amino group of the growing peptide chain, followed by the coupling of the next amino acid.[2] To prevent unwanted side reactions and ensure the correct peptide sequence, the α-amino group of the incoming amino acid must be temporarily blocked or "protected."[3] This temporary protecting group must be stable during the coupling reaction but readily removable under conditions that do not affect the integrity of the peptide chain or the permanent protecting groups on the amino acid side chains.[3] This principle of selective removal is known as orthogonality.[]

The two main orthogonal strategies that have dominated the field are the Boc/Bzl and the Fmoc/tBu approaches.[2] The Fmoc/tBu strategy, which utilizes a base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection, has become the method of choice for many applications due to its milder reaction conditions compared to the harsh acids required in the Boc/Bzl strategy.[] This guide focuses on comparing the widely adopted Fmoc strategy with the less conventional Nps strategy, which offers a different orthogonal approach.

The Reigning Champion: The Fmoc Protecting Group Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the gold standard in modern SPPS for its remarkable stability to acidic conditions and its facile removal under mild basic conditions.[2]

The Chemistry of Fmoc Protection and Deprotection

The Fmoc group is introduced onto the α-amino group of an amino acid, typically using Fmoc-Cl or Fmoc-OSu. The protection is robust and stable throughout the various steps of peptide synthesis.

The key to the Fmoc strategy lies in its deprotection mechanism. The fluorenyl ring system has a relatively acidic proton at the C9 position. In the presence of a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), this proton is abstracted.[5] This abstraction initiates a β-elimination reaction, leading to the release of the free amine, carbon dioxide, and dibenzofulvene (DBF).[5] The secondary amine, piperidine, then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct that is easily washed away.

Figure 1: Simplified workflow of Fmoc deprotection.

Advantages of the Fmoc Strategy:
  • Mild Deprotection Conditions: The use of a weak base like piperidine for deprotection is a significant advantage, as it is compatible with a wide range of sensitive amino acid side chains and post-translational modifications.[2]

  • Orthogonality: The Fmoc group is completely orthogonal to the acid-labile tert-butyl (tBu) and trityl (Trt) based side-chain protecting groups.[] This allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protection, which is then removed in a final acid cleavage step.[]

  • Real-time Monitoring: The dibenzofulvene-piperidine adduct has a strong UV absorbance, which allows for the real-time monitoring of the deprotection reaction, ensuring its completion.[]

  • High Yields and Purity: When optimized, the Fmoc strategy consistently delivers high coupling yields, often exceeding 99%, leading to high-purity crude peptides.[]

Disadvantages and Side Reactions of the Fmoc Strategy:
  • Aspartimide Formation: A major side reaction in Fmoc-SPPS is the formation of aspartimide, particularly in sequences containing aspartic acid followed by a small amino acid like glycine, serine, or asparagine.[6] The basic conditions of Fmoc deprotection can lead to the cyclization of the aspartic acid side chain, which can then rearrange to form β- and D-aspartyl peptides, leading to impurities that are difficult to separate.[6]

  • Racemization: Histidine and cysteine are particularly prone to racemization during coupling reactions in Fmoc-SPPS.[6]

  • Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminus can attack the ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and truncation of the peptide chain. This is especially problematic with proline or glycine as the second amino acid.

The Challenger from the Past: The Nps Protecting Group Strategy

The o-nitrophenylsulfenyl (Nps) group is an acid-labile protecting group that was more commonly used in the earlier days of peptide synthesis, particularly in solution-phase methods. While less prevalent in modern SPPS, its unique deprotection chemistry offers an alternative orthogonal strategy that warrants consideration.

The Chemistry of Nps Protection and Deprotection

The Nps group is typically introduced by reacting an amino acid with Nps-chloride (2-nitrophenylsulfenyl chloride) under basic conditions.

Deprotection of the Nps group can be achieved under two main conditions: mild acidolysis or, more interestingly for orthogonality, through thiolysis. The thiolytic cleavage is particularly advantageous as it provides an orthogonal deprotection scheme to the acid-labile side-chain protecting groups commonly used in Fmoc/tBu-based SPPS. Thiophenol is a common reagent for this purpose. The mechanism involves the nucleophilic attack of the thiolate on the sulfenyl sulfur atom, leading to the formation of a mixed disulfide and the release of the free amine.

Figure 2: Simplified workflow of Nps deprotection via thiolysis.

Advantages of the Nps Strategy:
  • Orthogonality to Acid-Labile Groups: The ability to deprotect the Nps group using thiolytic reagents provides orthogonality to the tBu-based side-chain protecting groups, which are stable to these conditions. This allows for a similar overall strategy to Fmoc/tBu SPPS but with a different deprotection chemistry.

  • Mild Deprotection: Thiolysis can be performed under relatively mild, neutral, or slightly basic conditions, which can be beneficial for sensitive peptide sequences.

Disadvantages and Side Reactions of the Nps Strategy:
  • Modification of Tryptophan: A significant drawback of the Nps group is its propensity to react with the indole side chain of tryptophan residues, leading to the formation of Nps-modified tryptophan.[7] This side reaction can be difficult to prevent and can lead to a complex mixture of products.

  • Reagent Odor and Toxicity: Thiophenol, the common reagent for Nps deprotection, has a strong, unpleasant odor and is toxic, requiring careful handling and disposal.[8]

  • Less Established Protocols for SPPS: Compared to the vast body of literature and optimized protocols for Fmoc-SPPS, detailed and robust protocols for Nps-SPPS are less readily available.

Head-to-Head Comparison: Nps vs. Fmoc

To provide a clear overview for researchers, the following table summarizes the key characteristics of the Nps and Fmoc protecting group strategies.

FeatureNps StrategyFmoc Strategy
Protecting Group o-nitrophenylsulfenyl9-fluorenylmethyloxycarbonyl
Deprotection Reagent Thiolytic agents (e.g., Thiophenol) or mild acidMild base (e.g., 20% Piperidine in DMF)
Deprotection Mechanism Nucleophilic attack by thiolate or acidolysisβ-elimination
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)[]
Key Advantages Alternative orthogonality, mild deprotection conditions (thiolysis)Mild deprotection, real-time monitoring, well-established protocols, high yields[2][]
Major Disadvantages Tryptophan modification, reagent odor/toxicity, less established for SPPS[7][8]Aspartimide formation, racemization of His/Cys, diketopiperazine formation[6]
Monitoring No straightforward real-time monitoring methodUV absorbance of DBF-piperidine adduct allows for real-time monitoring[]

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step protocols for a single deprotection and coupling cycle in both Nps-SPPS and Fmoc-SPPS. These should be considered as starting points and may require optimization based on the specific peptide sequence and resin used.

Protocol 1: Typical Fmoc-SPPS Cycle

This protocol outlines a standard manual Fmoc-SPPS cycle.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh 20% solution of piperidine in DMF.

    • Agitate for 10 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours, or until a ninhydrin test indicates complete coupling.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Figure 4: A single cycle in Nps-SPPS.

Conclusion: Choosing the Right Tool for the Job

The Fmoc protecting group strategy remains the dominant and most versatile approach for solid-phase peptide synthesis due to its mild deprotection conditions, well-established protocols, and the ability to monitor reactions in real-time. It is the recommended starting point for most peptide synthesis projects.

However, the Nps strategy, despite its historical roots and current niche status, presents an interesting alternative, particularly when a different orthogonality is required. Its deprotection via thiolysis offers a distinct chemical pathway that could be advantageous in specific synthetic designs where base-labile functionalities must be preserved. The major hurdle for the widespread adoption of Nps-SPPS is the significant side reaction with tryptophan and the lack of comprehensive, optimized protocols for solid-phase applications.

Ultimately, the choice between Nps and Fmoc will depend on the specific requirements of the target peptide, the presence of sensitive residues like tryptophan, and the researcher's willingness to invest in the optimization of a less conventional synthetic route. As peptide chemistry continues to evolve, a thorough understanding of the diverse array of protecting group strategies, including both the mainstream and the historical, will empower chemists to tackle increasingly complex synthetic challenges.

References

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube. [Link]

  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Giraud, M., Cavelier-Adell, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of peptide science, 5(10), 457-461.
  • Fukuyama, T., & Kan, T. (2004). The Fukuyama amine synthesis.
  • Bartalucci, G., Ciambrone, G., Peruzzi, A., & Rovero, P. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, e3507.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Donati, D., & Pizzanelli, S. (2003). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Letters in Organic Chemistry, 1(1), 69-71.
  • Fontana, A., & Scoffone, E. (1972). Sulfenyl halides as reagents in protein chemistry. Methods in enzymology, 25, 482-494.
  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current opinion in chemical biology, 4(3), 211-221.
  • Fields, C. G., & Fields, G. B. (1991). Solid-phase peptide synthesis. Methods in enzymology, 289, 104-172.
  • Juillerat, M., & Bargetzi, J. P. (1976). A new reagent for the specific chemical cleavage of the tryptophanyl peptide bond. I. Preparation, characterization, and analytical application of 2,4,6-tribromo-4-methyl-cyclohexadienone (TBC). Helvetica Chimica Acta, 59(3), 855-866.
  • Savige, W. E., & Fontana, A. (1977). Cleavage of the tryptophanyl peptide bond by dimethyl sulfoxide-hydrobromic acid. Methods in enzymology, 47, 459-469.
  • Ramage, R., & Green, J. (1987). The o-nitrophenylsulphenyl (Nps) group. In Peptides (pp. 85-132). Academic Press.
  • Wünsch, E. (1974). Synthese von Peptiden. Georg Thieme Verlag.
  • Zervas, L., Borovas, D., & Gazis, E. (1963). New methods in peptide synthesis. I. Tritylsulfenyl and o-nitrophenylsulfenyl groups as N-protecting groups. Journal of the American Chemical Society, 85(22), 3660-3666.
  • Goerdeler, J., & Holst, A. (1959). Über o-Nitrophenyl-sulfenyl-Verbindungen. Angewandte Chemie, 71(23), 775-775.
  • Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Ramachandran, J., & Li, C. H. (1963). The synthesis of a heptapeptide with the biological activity of α-melanocyte-stimulating hormone. Journal of the American Chemical Society, 85(17), 2691-2697.

Sources

Comparative Guide: Nps vs. Boc Deprotection Strategies in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of amine protection, the tert-Butyloxycarbonyl (Boc) group and the o-Nitrophenylsulfenyl (Nps) group represent two distinct mechanistic philosophies: acidolysis (Boc) versus nucleophilic thiolysis (Nps).

While Boc is the industry standard for global deprotection due to its cost-effectiveness and stability against bases, Nps offers a critical advantage in orthogonality . Nps can be removed under neutral or mildly acidic conditions that leave Boc and Fmoc groups intact, making it indispensable for convergent peptide synthesis and the protection of acid-sensitive sequences.

This guide objectively compares their deprotection kinetics, scavenger requirements, and side-reaction profiles to assist in experimental design.

Mechanistic Deep Dive

Understanding the cleavage mechanism is the prerequisite for troubleshooting yields and purity.

Boc: Acid-Catalyzed Fragmentation ( -like)

The Boc group is a carbamate.[1] Its removal is driven by the protonation of the carbonyl oxygen or the tert-butyl oxygen, leading to the collapse of the carbamate into a tert-butyl cation (


) and unstable carbamic acid, which spontaneously decarboxylates.
  • Critical Challenge: The generated

    
     is a "hard" electrophile. Without scavengers, it will irreversibly alkylate nucleophilic side chains (Trp, Met, Cys, Tyr).
    
Nps: Nucleophilic Attack (Thiolysis)

The Nps group is a sulfenamide. The sulfur atom is electrophilic. Deprotection is achieved not by simple hydrolysis, but by the nucleophilic attack of a thiol (or similar nucleophile) on the sulfur atom. This forms a disulfide byproduct and releases the free amine.

  • Critical Challenge: The released sulfenyl moiety (

    
    ) is an electrophile. If not captured by the deprotection reagent itself, it can modify Tryptophan residues at the 2-position of the indole ring.
    
Mechanistic Pathway Diagram

DeprotectionMechanisms cluster_0 Boc Deprotection (Acidolysis) cluster_1 Nps Deprotection (Thiolysis) Boc_Amine Boc-Amine (R-NH-Boc) Protonation Protonation (TFA/H+) Boc_Amine->Protonation Frag Fragmentation Protonation->Frag tBu_Cat t-Bu+ Cation (ELECTROPHILE) Frag->tBu_Cat Slow Step Free_Amine1 Free Amine (R-NH3+) Frag->Free_Amine1 Isobutylene Isobutylene (Scavenged Product) tBu_Cat->Isobutylene + Scavenger Nps_Amine Nps-Amine (R-NH-S-Ar) Thiol_Attack Nucleophilic Attack (R'-SH) Nps_Amine->Thiol_Attack Mild Acid/Neutral Disulfide Disulfide Byproduct (Ar-S-S-R') Thiol_Attack->Disulfide Free_Amine2 Free Amine (R-NH2) Thiol_Attack->Free_Amine2

Figure 1: Comparative mechanistic flow. Boc relies on cation fragmentation (left), while Nps relies on S-S bond formation via nucleophilic attack (right).

Performance Comparison Matrix

The following data synthesizes experimental outcomes from standard solid-phase and solution-phase protocols.

FeatureBoc (tert-Butyloxycarbonyl) Nps (o-Nitrophenylsulfenyl)
Primary Reagent 25–50% TFA in DCM (or 4N HCl/Dioxane).2-Mercaptopyridine, Thioacetamide, or PhSH in MeOH/AcOH.
Reaction Time 20–60 minutes.10–30 minutes (Rapid).
Mechanism Acidolysis (

).
Nucleophilic Thiolysis.
Orthogonality Cleaves Nps, Trt, Pbf. Stable to base.Orthogonal to Boc & Fmoc. Cleaved by thiols.
Acid Sensitivity Moderate (Requires TFA).High (Cleaved by dilute HCl).
Scavengers Required High. (TIS, H2O, Thioanisole) to trap

.
Specific. (2-Methylindole) if Trp is present.
Major Side Reaction Alkylation of Trp/Met/Cys by

.
Sulfenylation of Trp (2-position) by

.
Cost Low.Moderate to High.
Best Use Case Routine SPPS; Global deprotection.Convergent synthesis; Protection of aggregation-prone sequences.

Experimental Protocols

Protocol A: Standard Boc Removal (High Scavenger Load)

Use this for global deprotection of peptides containing sensitive residues (Trp, Met, Cys).

Reagents:

  • Trifluoroacetic acid (TFA)[2][3][4]

  • Triisopropylsilane (TIS)[5]

  • Water (H₂O)

  • Dichloromethane (DCM) - Optional, for swelling

Procedure:

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA : TIS : H₂O (95 : 2.5 : 2.5 v/v) .

    • Note: If the sequence contains Methionine or Cysteine, add 2.5% EDT (1,2-Ethanedithiol) or Thioanisole to the cocktail.

  • Resin Treatment: Add the cocktail to the resin (10 mL per gram of resin).

  • Reaction: Agitate gently at room temperature for 2 to 3 hours .

    • Why? Shorter times may leave Pbf/Trt groups on side chains; longer times increase alkylation risks.

  • Precipitation: Filter the resin and precipitate the filtrate into cold diethyl ether (-20°C).

  • Wash: Centrifuge, decant, and wash the pellet 3x with cold ether to remove scavengers.

Protocol B: Selective Nps Removal (Thiolysis)

Use this to remove N-terminal Nps while keeping Boc/tBu side-chain protection intact.

Reagents:

  • 2-Mercaptopyridine (or Thioacetamide)

  • Glacial Acetic Acid

  • Methanol (MeOH) or DMF[1]

Procedure:

  • Reagent Prep: Dissolve 2-Mercaptopyridine (2-3 equivalents) in MeOH containing 1-5% Glacial Acetic Acid.

    • Alternative: 0.1 M Thioacetamide in DMF/AcOH.

  • Reaction: Treat the protected compound/resin with the solution.[1]

  • Time: Agitate for 15–30 minutes at room temperature.

    • Monitoring: The reaction is usually fast.[1] The solution may turn yellow/orange due to the formation of the Nps-disulfide byproduct.

  • Workup:

    • Solid Phase:[2][6][7][8] Wash resin thoroughly with DMF, then DCM.

    • Solution Phase: Neutralize, evaporate solvent, and purify (the disulfide byproduct is non-polar and easily separated).

Critical Analysis: The "Tryptophan Problem"

A major differentiator between these two groups is how they interact with Tryptophan (Trp).

The Boc Risk: Alkylation

During TFA cleavage, the tert-butyl cation attacks the electron-rich indole ring of Trp.

  • Solution: High concentrations of TIS or EDT are required.

  • Success Rate: Generally high (>95%) with correct cocktails.

The Nps Risk: Sulfenylation

Upon cleavage, the Nps group forms a sulfenyl electrophile (


 or equivalent). This attacks the 2-position of the Trp indole ring, forming a stable 2-Nps-Trp derivative.
  • Causality: The standard thiolysis reagents (like thiophenol) can sometimes facilitate this transfer if not optimized.

  • Solution: Use 2-Methylindole as a specific scavenger during Nps removal. It is more electron-rich than Trp and preferentially captures the Nps cation.

Decision Workflow Diagram

SelectionLogic Start Select Protecting Group Q1 Is Orthogonality Required? (Do you need to keep other acid-labile groups?) Start->Q1 Use Nps Use Nps Q1->Use Nps Yes (e.g., Keep Boc/tBu) Q2 Is Cost/Simplicity Priority? Q1->Q2 No (Global Deprotection) Q3 Does Sequence contain Trp? Use Nps->Q3 Use Boc Use Boc Q2->Use Boc Yes Caution1 CRITICAL: Add 2-Methylindole scavenger to prevent sulfenylation Q3->Caution1 Yes StandardNps Standard Thiolysis (2-Mercaptopyridine) Q3->StandardNps No

Figure 2: Decision matrix for selecting between Nps and Boc based on synthetic requirements.

References

  • Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660–3666.

  • Matsueda, R., & Walter, R. (1980). 3-Nitro-2-pyridinesulfenyl (Npys) group: A novel heterobifunctional amino protecting group removable by thiolysis. International Journal of Peptide and Protein Research, 16(5), 392-401.

  • Lundt, B. F., et al. (1978).[9] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[2][3][9][10] Mechanisms, biproduct formation and evaluation of scavengers.[8][9][11][12] International Journal of Peptide and Protein Research, 12(5), 258–268.[9]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

A Senior Application Scientist's Guide to the Relative Stability of Nps, Fmoc, and Boc Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, particularly in the assembly of peptides and other complex molecules, the strategic use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent unwanted side reactions and allow for controlled, sequential bond formation. The success of a synthetic strategy often hinges on the principle of orthogonality , where specific protecting groups can be selectively removed under distinct conditions without affecting others.[1]

This guide provides an in-depth comparison of three cornerstone amine-protecting groups: the 2-Nitrophenylsulfenyl (Nps), 9-Fluorenylmethyloxycarbonyl (Fmoc), and tert-Butoxycarbonyl (Boc) groups. As a Senior Application Scientist, my objective is to move beyond mere textbook descriptions and offer a practical, evidence-based analysis of their relative stability, supported by mechanistic insights and actionable experimental protocols for researchers, chemists, and drug development professionals.

Understanding the Players: A Profile of Each Protecting Group

An effective choice of protecting group is predicated on a thorough understanding of its chemical nature and the mechanism by which it is cleaved.

The Boc Group: The Classic Acid-Labile Workhorse

The tert-Butoxycarbonyl (Boc) group has been a foundational tool in peptide synthesis for decades. Its popularity stems from its general stability to a wide range of reaction conditions, coupled with its reliable removal under strong acid.

  • Mechanism of Deprotection: The Boc group is cleaved through an acid-catalyzed heterolytic fission. The process is initiated by protonation of the carbonyl oxygen, followed by the departure of the highly stable tert-butyl cation. This cation is subsequently quenched by scavengers in the reaction mixture, and the resulting unstable carbamic acid rapidly decarboxylates to liberate the free amine. This mechanism necessitates the use of strong acids, typically Trifluoroacetic Acid (TFA).[1]

Boc_Deprotection Boc_Amine R-NH-Boc Protonated R-NH-Boc(H+) Boc_Amine->Protonated + H+ (TFA) Carbamic_Acid [R-NH-COOH] Unstable Carbamic Acid Protonated->Carbamic_Acid - (CH3)3C+ Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 tBu_Cation (CH3)3C+ Isobutylene Isobutylene tBu_Cation->Isobutylene - H+ CO2 CO2

Caption: Boc deprotection mechanism via acidolysis.

The Fmoc Group: The Modern Standard for Mildness

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its key advantage lies in its cleavage under mild, non-acidic conditions, which preserves acid-sensitive functionalities elsewhere in the molecule.[2][3]

  • Mechanism of Deprotection: The Fmoc group is removed by a base-mediated β-elimination mechanism. The proton at the C9 position of the fluorenyl ring is relatively acidic and is readily abstracted by a base, typically a secondary amine like piperidine.[4] This generates a stabilized carbanion, which rapidly undergoes elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess amine in the cleavage solution then acts as a scavenger, forming a stable adduct with the electrophilic DBF to prevent side reactions.[2]

Fmoc_Deprotection Fmoc_Amine R-NH-Fmoc Anion Fluorenyl Anion Intermediate Fmoc_Amine->Anion + Piperidine - Piperidine-H+ Elimination β-Elimination Anion->Elimination Free_Amine R-NH2 Elimination->Free_Amine DBF Dibenzofulvene Elimination->DBF Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine

Caption: Fmoc deprotection via base-mediated β-elimination.

The Nps Group: The Highly Sensitive, Orthogonal Option

The 2-Nitrophenylsulfenyl (Nps) group is a more specialized protecting group, valued for its extreme lability to very mild acidic conditions and its unique cleavage pathway via nucleophilic attack. This high sensitivity allows for its removal under conditions where both Boc and Fmoc groups remain completely intact.

  • Mechanism of Deprotection: The Nps group can be cleaved in two primary ways:

    • Mild Acidolysis: The sulfenamide bond is susceptible to cleavage by dilute acids like HCl in aprotic solvents. This allows for selective deprotection in the presence of more robust acid-labile groups like Boc.

    • Nucleophilic Attack (Thiolysis): The sulfur atom of the Nps group is electrophilic and readily attacked by soft nucleophiles, most commonly thiols like thiophenol or 2-mercaptoethanol.[5] This reaction proceeds rapidly under neutral conditions, offering a truly orthogonal cleavage strategy.

Nps_Deprotection Nps_Amine R-NH-Nps Transition_State Nps_Amine->Transition_State Thiol R'-SH (e.g., Thiophenol) Thiol->Transition_State Free_Amine R-NH2 Transition_State->Free_Amine Thiolysis Disulfide Nps-S-R' Transition_State->Disulfide Stability_Workflow cluster_0 Preparation cluster_1 Treatment Conditions cluster_2 Analysis Start Prepare Solutions of: 1. Boc-Ala-OH 2. Fmoc-Ala-OH 3. Nps-Ala-OH TFA Aliquot each and treat with 50% TFA in DCM Start->TFA Pip Aliquot each and treat with 20% Piperidine in DMF Start->Pip Thiol Aliquot each and treat with 0.1 M Thiophenol in DMF Start->Thiol Quench Quench reactions at time points (1, 5, 30 min) TFA->Quench Pip->Quench Thiol->Quench Analyze Analyze by LC-MS or TLC to quantify remaining protected amino acid Quench->Analyze

Caption: Workflow for comparing protecting group lability.

Protocol 1: Standard Boc Group Deprotection in SPPS

This protocol describes the removal of the Boc group from a peptide-resin using TFA.

Materials:

  • Boc-protected peptide-resin

  • Deprotection Solution: 55% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v)

  • DCM for washing

  • Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)

Procedure:

  • Swell the dried peptide-resin in DCM for 15-20 minutes.

  • Drain the solvent.

  • Add the Deprotection Solution (55% TFA/DCM) to the resin and agitate for 30 minutes at room temperature. [6]4. Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (5-7 times) to remove all traces of acid.

  • Neutralize the resulting trifluoroacetate salt by washing the resin with the Neutralization Solution (10% DIPEA/DCM) for 2-5 minutes.

  • Wash the resin thoroughly with DCM (5-7 times) to prepare for the next coupling step.

Protocol 2: Standard Fmoc Group Deprotection in SPPS

This protocol details the rapid and mild removal of the Fmoc group using piperidine.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF) (v/v)

  • DMF for washing

Procedure:

  • Swell the dried peptide-resin in DMF for 15-20 minutes.

  • Drain the solvent.

  • Add the Deprotection Solution (20% Piperidine/DMF) to the resin and agitate for 3-5 minutes at room temperature. [7]4. Drain the solution.

  • Add a second portion of the Deprotection Solution and agitate for another 10-15 minutes to ensure complete removal.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the DBF-piperidine adduct, preparing the resin for the next coupling step.

Protocol 3: Nps Group Deprotection by Thiolysis

This protocol describes the orthogonal cleavage of the Nps group using a thiol nucleophile.

Materials:

  • Nps-protected peptide or substrate

  • Anhydrous, degassed THF or DMF

  • Thiophenol or 2-mercaptoethanol

  • Cesium Carbonate (Cs₂CO₃) or other non-nucleophilic base (optional, for some substrates) [8] Procedure:

  • Dissolve the Nps-protected substrate in anhydrous, degassed THF or DMF.

  • Add 2-3 equivalents of thiophenol to the solution. For solid-phase synthesis, a solution of the thiol can be passed through the resin bed. [8]3. If starting with a free acid or for certain substrates, a non-nucleophilic base like Cs₂CO₃ may be added to facilitate the reaction.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Upon completion, proceed with standard workup procedures, such as aqueous extraction to remove the thiol and disulfide byproduct, followed by purification of the deprotected amine. [9]

Conclusion and Strategic Recommendations

The choice between Nps, Fmoc, and Boc is a critical decision in the design of a synthetic route. Their distinct stabilities are not a flaw but a feature, enabling the powerful strategy of orthogonal protection.

  • Boc remains highly valuable for its robustness and is often used for synthesizing long or difficult sequences where the repetitive acid washes can help disrupt peptide aggregation. [3]However, its reliance on harsh acids limits its use with sensitive substrates.

  • Fmoc is the undisputed method of choice for routine, automated SPPS. [3]Its mild, base-labile nature provides true orthogonality with the acid-labile side-chain protecting groups, making it compatible with a vast array of modified and sensitive peptides.

  • Nps serves as a crucial tool for specialized applications requiring an additional layer of orthogonality. Its extreme sensitivity to both mild acid and nucleophilic cleavage allows for its removal under conditions where both Boc and Fmoc are stable, enabling complex, multi-step modifications on a single molecule.

Ultimately, the optimal protecting group is the one that best fits the overall synthetic plan. By understanding the causality behind their stability and the precise conditions required for their removal, researchers can design more efficient, reliable, and sophisticated synthetic pathways.

References
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(10), 747-757.
  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). [Link]

  • Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. IntechOpen.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241.
  • metabion. (2025). Deprotection of Thiol-modified Oligonucleotides. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Amblard, M., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Tetrahedron Letters, 46(36), 6177-6180.
  • Villamil, V., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry, 10, 969635.
  • Hlelu, M., et al. (2016). Kinetics of Fmoc deprotection. RSC Advances, 6, 75381-75388.
  • ResearchGate. (2025). Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. [Link]

  • Webhofer, K. (2023). Insoluble peptide after deprotection and cleavage? ResearchGate. [Link]

  • Lee, Y. R., & Kim, Y. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202300611.
  • Laufer, R. J. (1960). U.S. Patent No. 2,954,404. U.S.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527.
  • Reddit. (2023). Boc De-protection. r/Chempros. [Link]

Sources

advantages and disadvantages of the Nps protecting group

Technical Comparison Guide: The -Nitrophenylsulfenyl (Nps) Protecting Group

Executive Summary

In the landscape of peptide synthesis, the


-Nitrophenylsulfenyl (Nps)

Part 1: Mechanistic Foundation

The Nps group protects the

sulfenamide bond

The Chemistry of Nps[1][2]
  • Installation: Reaction of an amino acid with

    
    -nitrophenylsulfenyl chloride (Nps-Cl) under basic conditions.
    
  • Stability: The

    
     bond is stable to bases (e.g., piperidine) and catalytic hydrogenation. It is labile to acids (HCl in non-polar solvents) and specific nucleophiles.
    
  • Deprotection (Thiolysis): The most valuable feature of Nps is its cleavage by thiols (e.g., 2-mercaptopyridine, thiophenol). The thiol attacks the sulfur atom, forming a disulfide byproduct and releasing the free amine. This occurs under neutral conditions, preserving acid- and base-labile side chain protectors.

Diagram: The Nps Lifecycle

The following diagram illustrates the protection and deprotection cycle, highlighting the orthogonality to standard Fmoc/Boc workflows.

NpsLifecycleFreeAAFree Amino Acid(H2N-R)NpsAANps-Protected AA(Nps-NH-R)FreeAA->NpsAAProtection:Base, pH 8-9NpsClReagent:Nps-ClNpsCl->NpsAAPeptideCoupled Peptide(Nps-Peptide-Resin)NpsAA->PeptideCoupling:DCC/HOBtDeprotectedFree Amine Peptide(H2N-Peptide-Resin)Peptide->DeprotectedThiolysis:2-MercaptopyridineByproductByproduct:Nps-S-S-PyPeptide->ByproductDisulfideFormation

Caption: Figure 1. The Nps protection cycle relies on sulfenamide formation and nucleophilic cleavage via thiolysis.

Part 2: Comparative Performance Analysis

The Nps group is rarely a primary strategy but is an essential problem-solver. The table below contrasts it with the two dominant standards.

Table 1: Performance Matrix (Nps vs. Fmoc vs. Boc)
FeatureNps (Sulfenamide) Fmoc (Carbamate) Boc (Carbamate)
Primary Deprotection Thiolysis (Nucleophilic attack) or Weak Acid (HCl/Ether)Base (20% Piperidine)Strong Acid (50% TFA)
Orthogonality Orthogonal to Base (Fmoc) and Strong Acid (tBu/Boc side chains).[]Orthogonal to Acid.[2][]Orthogonal to Base.[4]
Racemization Risk Very Low (Prevents oxazolone formation).Low (with HOBt/Oxyma).Low.
Monitoring Visual (Derivatives are intense yellow/orange).UV (290 nm).Difficult (Requires ninhydrin/chloranil).
Stability Moderate. Sensitive to shelf storage (moisture) and mild acids.High. Stable to acid and moisture.High. Stable to base and moisture.
Side Reactions Sulfenyl halide transfer to Trp/Cys.Aspartimide formation (sequence dependent).Isobutylene scavenging required.

Part 3: Deep Dive – Advantages & Disadvantages

Advantages: Why use Nps?
  • Racemization Suppression: The Nps group protects the amine without increasing the acidity of the

    
    -proton to the same degree as acyl groups. More importantly, the steric bulk and electronic nature of the Nps group effectively suppress the formation of 5(4H)-oxazolones  (azlactones), the primary intermediate in activation-induced racemization. This makes Nps ideal for coupling racemization-prone residues like Histidine or Cysteine.
    
  • True Orthogonality (The "Third" Group): In complex synthesis (e.g., branched peptides or cyclic peptides), you may need three levels of protection.

    • Scenario: You have an Fmoc-protected backbone and Boc-protected side chains (Lys). You need to selectively deprotect the N-terminus without touching the side chains (no acid) and without triggering base-catalyzed side reactions (no piperidine).

    • Solution: Nps allows deprotection via neutral thiolysis, leaving both Fmoc and Boc groups intact.

  • Visual Process Control: Nps-amino acids are distinctively yellow or orange . This allows for simple visual monitoring of column chromatography (the yellow band moves) and solid-phase washing (the resin turns yellow upon coupling and returns to white upon deprotection).

Disadvantages: The Risks
  • Acid Sensitivity & Storage: The sulfenamide bond is weaker than a carbamate. Protracted exposure to even mild acids (e.g., HOAt/HOBt in DMF during slow couplings) can cause premature cleavage of the Nps group. Nps-amino acids must be stored dry; moisture can hydrolyze the Nps-Cl reagent or the protected amino acid over time.

  • Side Reactions (Trp/Cys): During acidolytic deprotection (if using HCl), the Nps group is released as a sulfenyl chloride (

    
    ). This is a highly reactive electrophile that can attack the indole ring of Tryptophan (at the 2-position) or the thiol of Cysteine, leading to permanent modification.
    
    • Mitigation: Use 2-Methylindole as a scavenger or strictly use Thiolysis reagents (like 2-mercaptopyridine) which capture the Nps group as a stable disulfide.

Part 4: Experimental Protocols

Protocol A: Installation of Nps Group (Zervas Method)

Target: Synthesis of Nps-L-Alanine

  • Dissolution: Dissolve 10 mmol of L-Alanine in 10 mL of 2N NaOH and 12 mL of dioxane. Cool the solution to 0°C.

  • Addition: Simultaneously add 11 mmol of

    
    -nitrophenylsulfenyl chloride (Nps-Cl)  (dissolved in minimal dioxane) and 2N NaOH dropwise over 15 minutes.
    
    • Critical Control: Maintain pH between 8.0 and 9.0. If pH drops too low, Nps-Cl hydrolyzes; if too high, side reactions occur.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Workup: Filter off any insoluble dicyclohexylurea (if DCHA salts were used) or precipitate. Acidify the filtrate carefully with dilute sulfuric acid to pH 3.0 under cooling.

  • Extraction: The Nps-amino acid will precipitate as a yellow oil or solid. Extract with ethyl acetate. Wash with water, dry over

    
    .
    
  • Crystallization: Crystallize from Ethyl Acetate/Petroleum Ether. Product should be bright yellow.

Protocol B: Deprotection via Thiolysis (Solid Phase)

Target: Selective removal of Nps from resin-bound peptide

  • Reagent Preparation: Prepare a solution of 2-Mercaptopyridine (5 equivalents) and Glacial Acetic Acid (5 equivalents) in DMF.

    • Why Pyridine? 2-Mercaptopyridine is preferred over thiophenol because it is less odorous and the resulting mixed disulfide (

      
      ) is soluble and stable.
      
  • Reaction: Add the solution to the Nps-peptide-resin. Shake at room temperature for 2 x 15 minutes.

    • Visual Cue: The yellow color will leach from the resin into the solution.

  • Washing: Drain the yellow solution. Wash resin with DMF (3x), DCM (3x), and DMF (3x) to remove the disulfide byproduct.

  • Validation: Perform a Kaiser test (ninhydrin). A positive blue result indicates successful deprotection (free amine).

Diagram: Orthogonality Decision Matrix

Use this logic flow to determine when to deploy Nps.

OrthogonalityMapStartSelect N-Terminal ProtectionQ1Is the peptide base-sensitive?(e.g., Aspartimide prone)Start->Q1Q2Is the peptide acid-sensitive?(e.g., sulfated Tyr, DNA adducts)Q1->Q2YesFmocUse Fmoc Strategy(Standard)Q1->FmocNoBocUse Boc Strategy(Standard)Q2->BocNoNpsUse Nps Strategy(Neutral Deprotection)Q2->NpsYes (Requires Neutral Cond.)

Caption: Figure 2. Decision matrix for selecting Nps. Nps is the choice when both acidic and basic deprotection conditions pose risks to peptide integrity.

References

  • Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Stern, M., Warnecke, A., & Kratz, F. (2007). The Nps group: A versatile protecting group for the synthesis of acid-labile prodrugs. Journal of Organic Chemistry.

  • Phanstiel, O. (Ed.). (2006).[5] Peptide Synthesis: Methods and Protocols. Humana Press. (Referencing standard protocols for sulfenamide deprotection).

A Comparative Guide to the Orthogonality of Nps with Common Side-Chain Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, target peptides. The principle of orthogonality—the selective removal of one type of protecting group without affecting others—is the cornerstone of modern peptide chemistry.[1][2][3] This guide provides an in-depth technical comparison of the 2-(2-nitrophenyl)propoxycarbonyl (Nps) protecting group, a photolabile α-amino protecting group, and its orthogonality with the most common side-chain protecting groups utilized in contemporary SPPS.

The Foundation: Orthogonal Protection Strategies in SPPS

Modern SPPS predominantly relies on two orthogonal strategies: the Boc/Bzl and the Fmoc/tBu approaches.[4][5]

  • Boc/Bzl Strategy: This method employs the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-protection and more acid-stable, benzyl-based groups for permanent side-chain protection. The final cleavage requires strong acids like hydrofluoric acid (HF).[4]

  • Fmoc/tBu Strategy: This widely adopted strategy uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) or trityl (Trt) based groups for side-chain protection.[4][] This allows for milder final cleavage conditions, typically with trifluoroacetic acid (TFA).[4]

The Nps group introduces a third dimension of orthogonality, leveraging photolability for its removal. This unique cleavage mechanism offers the potential for highly selective deprotection, enabling the synthesis of complex peptides with specific side-chain modifications.

The Nps Protecting Group: A Photolabile Alternative

The 2-(2-nitrophenyl)propoxycarbonyl (Nps) group, often referred to as NPPOC, is a photolabile protecting group that can be cleaved by UV irradiation, typically around 365 nm. This cleavage is a clean and efficient process that proceeds under neutral conditions, avoiding the use of harsh acids or bases.

The mechanism of Nps cleavage involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of a nitroso-aldehyde and the release of the free amine.

Comparative Analysis of Orthogonality

The true value of the Nps group lies in its compatibility with the established protecting group schemes. An ideal orthogonal system ensures that the removal of one group leaves all others completely intact.

Nps Group Stability Under Common Deprotection Conditions

For the Nps group to be a viable orthogonal partner, it must remain stable during the removal of other protecting groups.

Protecting Group to be CleavedReagent/ConditionNps Group StabilityRationale & Causality
Fmoc 20% Piperidine in DMFHigh The Nps group is a carbamate that is stable to the basic conditions used for Fmoc removal. The electron-withdrawing nitro group does not sufficiently activate the carbonyl for nucleophilic attack by piperidine.
Boc, tBu, Pbf Trifluoroacetic Acid (TFA)High The Nps group is generally stable to the acidic conditions of TFA cleavage. Its removal mechanism is photolytic and not acid-catalyzed.
Trt 1-5% TFA in DCMHigh The very mild acidic conditions used for Trityl group removal are insufficient to cleave the Nps group.
Acm Iodine, Mercury(II) AcetateHigh The Nps group is chemically inert to the specific reagents used for the deprotection of the acetamidomethyl (Acm) group on cysteine residues.
Alloc Pd(PPh₃)₄ / ScavengerHigh The Nps group does not react with the palladium catalyst used for the removal of the allyloxycarbonyl (Alloc) group.
Stability of Common Side-Chain Protecting Groups Under Nps Cleavage

Conversely, the common side-chain protecting groups must be stable during the photolytic cleavage of the Nps group.

Side-Chain Protecting GroupAmino Acid(s)Stability Under UV (365 nm)Rationale & Causality
tert-Butyl (tBu) Ser, Thr, Tyr, Asp, GluHigh The ether and ester linkages of tBu-protected side chains do not absorb significantly at 365 nm and are not susceptible to photolytic cleavage under these conditions.
tert-Butoxycarbonyl (Boc) Lys, Orn, TrpHigh The Boc carbamate is photochemically stable at the wavelengths used for Nps removal.
Trityl (Trt) Asn, Gln, His, CysHigh The trityl group is stable to UV light in the range used for Nps deprotection.
Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) ArgHigh The Pbf group is a sulfonyl-based protecting group that is not cleaved by photolysis at 365 nm.
Acetamidomethyl (Acm) CysHigh The Acm group is a robust protecting group that is stable to a wide range of conditions, including UV irradiation.

Experimental Validation of Orthogonality

To empirically validate the orthogonality of the Nps group, a series of experiments can be conducted using a model peptide.

Experimental Workflow

Caption: Workflow for validating the orthogonality of the Nps protecting group.

Protocol 1: Selective Nps Deprotection

Objective: To demonstrate the selective removal of the Nps group while leaving common side-chain protecting groups intact.

  • Resin Preparation: Swell the Nps-protected peptide-resin (e.g., Nps-Tyr(tBu)-Lys(Boc)-Arg(Pbf)-Cys(Acm)-Gly-Resin) in a suitable solvent like DMF in a quartz reaction vessel.

  • Photolysis: Irradiate the resin suspension with a UV lamp at 365 nm for a predetermined time (e.g., 30-60 minutes), with gentle agitation.

  • Washing: After irradiation, thoroughly wash the resin with DMF and DCM to remove any byproducts.

  • Cleavage from Resin: Cleave a small sample of the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Analysis: Analyze the cleaved peptide by reverse-phase HPLC and mass spectrometry. The desired outcome is a peptide with a free N-terminus and intact side-chain protecting groups.

Protocol 2: Stability of Nps to Acidic Cleavage of Side-Chain Protecting Groups

Objective: To confirm the stability of the Nps group during the removal of acid-labile side-chain protecting groups.

  • Resin Preparation: Swell the Nps-protected peptide-resin in DCM.

  • Acid Treatment: Treat the resin with a solution of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours at room temperature. This condition is for the simultaneous cleavage of tBu, Boc, and Pbf groups.

  • Washing: Quench the acid with a suitable solvent and wash the resin thoroughly with DCM and DMF.

  • Analysis: Cleave the peptide from the resin using an alternative method that does not affect the Nps group (if such a linker is used) or analyze the resin-bound peptide to confirm the presence of the Nps group. A simpler approach is to subject an Nps-protected amino acid to the TFA cocktail and analyze the product to confirm the Nps group remains intact.

Logical Framework for Protecting Group Selection

The decision to incorporate the Nps group into a peptide synthesis strategy should be based on the specific requirements of the target peptide.

Protecting_Group_Strategy Start Define Target Peptide Requirements Complex Complex Peptide with Site-Specific Modifications? Start->Complex Linear Standard Linear Peptide? Start->Linear Nps_Strategy Incorporate Nps for Orthogonal Deprotection Complex->Nps_Strategy Yes Fmoc_tBu Fmoc/tBu Strategy Linear->Fmoc_tBu Yes Final_Peptide Synthesized Peptide Fmoc_tBu->Final_Peptide Nps_Strategy->Final_Peptide

Caption: Decision tree for incorporating the Nps protecting group in SPPS.

Conclusion

The 2-(2-nitrophenyl)propoxycarbonyl (Nps) protecting group offers a powerful tool for advanced peptide synthesis, providing an orthogonal deprotection strategy based on photolysis. Experimental evidence and the chemical principles of protecting group stability strongly support the high degree of orthogonality between the Nps group and the commonly used acid- and base-labile side-chain protecting groups. This compatibility allows for the selective deprotection of the N-terminus under neutral conditions, enabling the synthesis of complex peptides, cyclic peptides, and peptides with site-specific modifications that would be challenging to achieve with traditional Boc or Fmoc strategies alone. The provided protocols offer a framework for researchers to validate this orthogonality within their own experimental setups, ensuring the successful synthesis of their target molecules.

References

  • AAP. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Planell-Saguer, M., et al. (2010). Solid-Phase Synthesis of New Trp(Nps)-Containing Dipeptide Derivatives as TRPV1 Channel Blockers. Molecules, 15(7), 4934-4948.
  • Ressurreição, A. S. M., et al. (2000). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Peptide Science, 55(2), 123-139.
  • ResearchGate. (2015). The 2-Nitrophenylsulfenyl (Nps) Group for the Protection of Amino Functions of Cytidine, Adenosine, Guanosine and Their 2'-Deoxysugar Derivatives. Retrieved from [Link]

  • Wondafrash, D. Z. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Stability of DCHA Salts of N-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Peptide Synthesis

In the intricate world of peptide synthesis, the quality and stability of the building blocks—N-protected amino acids—are paramount. The success of a synthesis, whether in solution or on a solid phase, hinges on the chemical integrity of these reagents. While many N-protected amino acids are stable, crystalline solids, a significant number present as oils or amorphous solids, posing challenges for purification, handling, and long-term storage. The formation of dicyclohexylamine (DCHA) salts is a widely adopted strategy to overcome these issues.[1][2] This guide provides an in-depth comparison of the stability of DCHA salts derived from amino acids with the three most common N-protecting groups: Fmoc, Boc, and Cbz. We will explore the underlying chemical principles, present comparative data, and provide robust experimental protocols for their preparation and analysis.

The Trinity of Protection: A Brief Overview of Fmoc, Boc, and Cbz

The choice of an N-α-protecting group is a critical decision that dictates the overall strategy of peptide synthesis.[3] The ideal group should be easy to introduce, stable during peptide coupling, and readily removable under conditions that do not affect the growing peptide chain or side-chain protecting groups.[2]

  • Fmoc (9-Fluorenylmethoxycarbonyl): The cornerstone of modern solid-phase peptide synthesis (SPPS), the Fmoc group is stable to acidic conditions but is cleaved by a weak base, typically piperidine.[4] This orthogonality with acid-labile side-chain protecting groups is a key advantage of the Fmoc/tBu strategy.[4]

  • Boc (tert-Butyloxycarbonyl): A highly popular protecting group, particularly in the Boc/Bn strategy, the Boc group is stable under neutral and basic conditions but is readily removed by moderate to strong acids, such as trifluoroacetic acid (TFA).[4][]

  • Cbz (Carboxybenzyl): Also known as Z-group, Cbz was one of the first widely used N-protecting groups. It is stable under mildly acidic or basic conditions and is typically removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid.[][7] This makes it valuable in solution-phase synthesis.

Why DCHA Salts? The Quest for Stability and Purity

The formation of a salt with dicyclohexylamine (DCHA) is a straightforward and effective method to convert oily or difficult-to-handle N-protected amino acids into stable, crystalline solids.[3][8] This transformation offers several distinct advantages:

  • Enhanced Stability: By forming a salt, the free carboxylic acid group, which can sometimes catalyze the degradation of sensitive protecting groups, is neutralized. This is particularly crucial for highly acid-sensitive derivatives like Bpoc-amino acids, which are almost exclusively stored as their DCHA salts.[2]

  • Improved Handling: Crystalline solids are significantly easier to weigh and dispense accurately compared to viscous oils.

  • Facilitated Purification: Crystallization of the DCHA salt is an excellent method for purifying the N-protected amino acid, removing impurities from the protection reaction.[1]

Comparative Stability Analysis: A Data-Driven Perspective

The stability of an N-protected amino acid DCHA salt is intrinsically linked to the chemical lability of the protecting group itself. The DCHA moiety provides general stability by creating a solid, crystalline matrix, but it does not alter the fundamental susceptibility of the N-protecting group to specific chemical agents.

The primary cause of degradation during storage would be exposure to atmospheric moisture and acidic or basic impurities. For instance, trace acidic impurities could slowly cleave Boc groups, while basic impurities could affect Fmoc groups.

Table 1: Comparative Stability and Lability of N-Protected Amino Acid DCHA Salts

N-Protecting GroupDCHA Salt FormStability to AcidStability to BaseStability to HydrogenolysisPrimary ApplicationCommon Form
Fmoc Fmoc-AA-OH·DCHAHigh[4]Low (Cleaved by amines)[4]HighSolid-Phase Synthesis (SPPS)Crystalline Solid
Boc Boc-AA-OH·DCHALow (Cleaved by TFA)[4]High[]HighSPPS & Solution PhaseCrystalline Solid
Cbz Cbz-AA-OH·DCHAModerate (Cleaved by HBr/AcOH)[7]HighLow (Cleaved by Pd/C, H₂)[]Solution-Phase SynthesisCrystalline Solid

This table summarizes the general stability based on the known cleavage conditions of the protecting groups. The DCHA salt form enhances physical stability and handling for derivatives that are otherwise oily or amorphous.

Experimental Protocols: A Practical Guide

Trustworthy protocols are self-validating. The following methods are designed for reproducibility and clarity, explaining the causality behind each step.

Protocol 1: Preparation of an N-Protected Amino Acid DCHA Salt

This protocol is used when an N-protected amino acid is obtained as an oil after synthesis and extraction.

Rationale: The procedure relies on the acid-base reaction between the carboxylic acid of the N-protected amino acid and the basic amine, DCHA. The resulting salt typically has lower solubility in non-polar organic solvents like diethyl ether, causing it to precipitate as a crystalline solid.[8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude, oily N-protected amino acid (1.0 equiv.) in a suitable non-polar solvent, such as diethyl ether or ethyl acetate (approx. 10 mL per gram of amino acid).

  • DCHA Addition: While stirring at room temperature, slowly add dicyclohexylamine (1.0 equiv.) dropwise to the solution.

  • Precipitation: A white precipitate of the DCHA salt will typically form immediately or upon further stirring. If precipitation is slow, cooling the mixture in an ice bath can facilitate the process.

  • Maturation: Continue stirring the slurry for 1-2 hours at room temperature or 0°C to ensure complete salt formation and crystallization.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the crystalline DCHA salt under vacuum to a constant weight.

Protocol 2: Conversion of a DCHA Salt to its Free Acid for Synthesis

Before use in a peptide coupling reaction, the DCHA salt must be converted back to the free carboxylic acid.

Rationale: This is an extractive workup procedure. The DCHA salt is partitioned between an organic solvent and an aqueous acidic solution. The DCHA is protonated by the acid and drawn into the aqueous phase as dicyclohexylammonium phosphate or bisulfate, leaving the free N-protected amino acid in the organic layer. Phosphoric acid or potassium bisulfate is used because the resulting dicyclohexylammonium salts are water-soluble, whereas dicyclohexylammonium chloride is sparingly soluble and can cause issues.[1]

Step-by-Step Methodology:

  • Suspension: Suspend the N-protected amino acid DCHA salt (1.0 equiv.) in ethyl acetate (10-20 mL per gram of salt).

  • Acidic Wash: Transfer the suspension to a separatory funnel and add an equal volume of cold (0-5°C) 10% aqueous phosphoric acid or 1M potassium bisulfate (KHSO₄).

  • Extraction: Shake the funnel vigorously until all the solid has dissolved. Allow the layers to separate. The pH of the lower aqueous phase should be approximately 2-3.

  • Separation: Drain and discard the lower aqueous layer.

  • Repeat Washes: Wash the organic layer two more times with the aqueous acidic solution, followed by two washes with water to remove residual acid.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the free N-protected amino acid, which is now ready for use in coupling reactions.

Protocol 3: Comparative Stability Assessment of DCHA Salts

This protocol outlines a method to quantify and compare the long-term stability of different DCHA salts under controlled conditions.

Rationale: The stability is assessed by monitoring the percentage of intact N-protected amino acid over time using a quantitative analytical technique like High-Performance Liquid Chromatography (HPLC).[9] Storing samples under accelerated conditions (elevated temperature and humidity) can predict long-term shelf life more rapidly.

G cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep Weigh DCHA Salt Samples (Fmoc, Boc, Cbz) storage1 Condition 1: 25°C / 60% RH prep->storage1 Store in controlled chambers storage2 Condition 2: 40°C / 75% RH prep->storage2 Store in controlled chambers timepoint Pull Samples at T=0, 1, 3, 6 months storage1->timepoint Periodic Sampling storage2->timepoint dissolve Dissolve in Acetonitrile/Water timepoint->dissolve hplc Analyze by RP-HPLC (UV Detection) dissolve->hplc quant Quantify Peak Area of Intact Compound hplc->quant plot Plot % Purity vs. Time quant->plot rate Calculate Degradation Rate plot->rate compare Compare Stability Profiles rate->compare

Caption: Workflow for Comparative Stability Testing of DCHA Salts.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of each DCHA salt (e.g., Fmoc-Ala-OH·DCHA, Boc-Ala-OH·DCHA, Cbz-Ala-OH·DCHA) into separate, labeled glass vials.

  • Storage: Place sets of vials in controlled environment chambers. Recommended conditions for comparison are:

    • Ambient: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% Relative Humidity (RH)

  • Time Points: At designated time points (e.g., T=0, 1, 3, and 6 months), remove one vial of each sample from each storage condition for analysis.

  • Analysis Preparation: Dissolve the contents of the vial in a known volume of a suitable solvent (e.g., 10.0 mL of 1:1 acetonitrile/water) to create a stock solution.

  • HPLC Analysis: Analyze the solution by reverse-phase HPLC with UV detection. The mobile phase and gradient will depend on the specific amino acid derivative but a C18 column is generally suitable.

    • Fmoc-derivatives: Detection at ~265 nm or ~301 nm.

    • Boc-derivatives: Detection at ~210 nm (requires high-purity solvents).

    • Cbz-derivatives: Detection at ~257 nm.

  • Data Quantification: Integrate the peak area of the parent compound at each time point. Calculate the purity as (Area_parent_Tx / Area_parent_T0) * 100%.

  • Comparison: Plot the purity percentage against time for each compound under each condition to visually compare their degradation profiles.

Conclusion: Making an Informed Choice

The formation of dicyclohexylamine salts is an invaluable technique for improving the physical properties and shelf-life of N-protected amino acids. While the DCHA salt form enhances the overall stability, particularly for non-crystalline free acids, the ultimate chemical stability is dictated by the nature of the N-protecting group. Fmoc derivatives remain susceptible to bases, Boc derivatives to acids, and Cbz derivatives to hydrogenolysis. By understanding these inherent properties and employing robust protocols for their handling and analysis, researchers can ensure the integrity of their starting materials, paving the way for successful peptide synthesis and reliable drug development outcomes.

References

  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Validation of Amino Acid Analysis Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, step-by-step guidance for the proper disposal of N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt. As laboratory professionals, our commitment extends beyond experimental success to encompass the safety of our personnel and the protection of our environment. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the principles of safe chemical waste management.

The Principle of Cautious Disposal: A Proactive Approach

While some safety data sheets (SDS) may indicate that this compound does not meet the criteria for hazard classification under specific regulations like Regulation (EC) No 1272/2008, a deeper analysis of its constituent components compels a more cautious approach.[1] The molecule is a salt formed from two key parts: the N-2-Nitrophenylsulfenyl-L-alanine anion and the dicyclohexylammonium cation. The dicyclohexylammonium component is derived from dicyclohexylamine, a substance recognized as corrosive, toxic if swallowed or in contact with skin, and very toxic to aquatic life.[2][3]

Therefore, the core directive of this guide is to treat all waste containing this compound as hazardous chemical waste . This proactive stance mitigates risks associated with the potential dissociation of the salt and ensures compliance with the most stringent interpretations of waste disposal regulations.

Comprehensive Hazard Assessment

A thorough understanding of the hazards associated with the compound and its potential contaminants is the foundation of safe disposal. The overall risk profile is a synthesis of the properties of its components.

ComponentKey HazardsRationale and Causality
Dicyclohexylammonium Cation Corrosive, Toxic, Environmental HazardDerived from dicyclohexylamine, a strong base that can cause severe skin burns and eye damage.[2][3] It is also classified as very toxic to aquatic life, making its release into the environment a significant concern.[3]
N-2-Nitrophenylsulfenyl Moiety Potential for Reactivity, Dust InhalationThe nitro group (-NO2) is a well-known electron-withdrawing group and is present in many energetic materials.[4] While this specific compound is not rated as explosive, the presence of the nitro group warrants careful handling to avoid creating dust, which can be harmful if inhaled.[5]
L-alanine Moiety Generally Low HazardAs a naturally occurring amino acid, L-alanine itself is considered non-hazardous.

Given these factors, all disposal protocols must prioritize the containment of the dicyclohexylammonium component and the prevention of dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for disposal, ensure the following PPE is worn to prevent exposure.

  • Eye Protection: Safety glasses or goggles are mandatory.[6]

  • Hand Protection: Nitrile gloves are required to prevent skin contact.[6]

  • Body Protection: A standard laboratory coat should be worn.[6]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator or handle the waste within a certified chemical fume hood.[5]

Step-by-Step Disposal Protocol

The proper disposal procedure depends on whether the material is uncontaminated or mixed with other laboratory chemicals. The following workflow provides a clear decision-making process.

G cluster_0 Disposal Decision Workflow start Start: Waste Identification is_contaminated Is the waste contaminated with other chemicals (solvents, reagents)? start->is_contaminated uncontaminated Uncontaminated Waste Protocol is_contaminated->uncontaminated No contaminated Contaminated Waste Protocol is_contaminated->contaminated Yes package_uncontaminated 1. Place in a sealed, leak-proof container compatible with amines and organic salts. uncontaminated->package_uncontaminated label_uncontaminated 2. Label as 'Hazardous Waste' listing the full chemical name. package_uncontaminated->label_uncontaminated contact_ehs Contact your institution's Environmental Health & Safety (EHS) office for pickup. label_uncontaminated->contact_ehs assess_hazard 1. Perform Hazard Assessment: Identify the most hazardous component in the mixture. contaminated->assess_hazard segregate 2. Segregate waste based on compatibility. Do not mix with strong oxidizers or acids. assess_hazard->segregate package_contaminated 3. Place in a compatible, sealed, leak-proof container. segregate->package_contaminated label_contaminated 4. Label as 'Hazardous Waste' and list ALL chemical constituents. package_contaminated->label_contaminated label_contaminated->contact_ehs

Disposal decision workflow for the subject chemical.
Methodology for Uncontaminated Waste
  • Containerization: Carefully transfer the solid this compound into a designated, leak-proof waste container that is chemically compatible with the substance.[6] Avoid generating dust during the transfer.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][7]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), away from incompatible materials such as strong oxidizing agents.[1]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this chemical via regular laboratory trash.

Methodology for Contaminated Waste
  • Hazard Assessment: The disposal method for a mixture is dictated by its most hazardous component.[6] For example, if the compound is dissolved in a flammable solvent, the entire mixture must be treated as flammable hazardous waste.

  • Segregation: Keep this waste stream separate from other incompatible waste streams. Specifically, avoid mixing it with strong acids, which could react with the dicyclohexylammonium base, or strong oxidants.[2]

  • Containerization: Use a sealed, leak-proof container that is compatible with all components of the waste mixture.[6][7]

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and the title compound.[6]

  • Pickup: Arrange for disposal through your institution's EHS office, providing them with the full list of contents.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Section 3.

  • Containment (Small Spill): For a small spill of the solid material, carefully sweep it up and place it in a suitable, sealed container for disposal.[5] Avoid actions that create dust.

  • Containment (Large Spill): For a larger spill, follow your institution's specific spill response protocol. Shovel the material into a suitable container for disposal.[5] Do not allow the product to enter drains.[5]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill material must be disposed of as hazardous waste. Label the container appropriately and contact EHS for removal.

All disposal activities must be conducted in strict accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9] Always consult your institution's specific waste management guidelines and EHS professionals.[10][11]

References

  • Proper Disposal of N-cyclohexyl-DL-alanine: A Step-by-Step Guide. Benchchem.
  • Dicyclohexylamine SDS, 101-83-7 Safety Data Sheets. ECHEMI.
  • Safety Data Sheet: Boc-3-Thi-OH DCHA. AAPPTec, LLC.
  • SAFETY DATA SHEET: Dicyclohexylamine. Sigma-Aldrich.
  • Safeguarding Your Laboratory: Proper Disposal of Sulfuryl Chloride. Benchchem.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
  • USP SDS US - Sunitinib Malate. USP-MSDS.
  • SAFETY DATA SHEET: N-Benzyloxycarbonyl-L-isoleucine dicyclohexylammonium salt. Fisher Scientific.
  • SAFETY DATA SHEET: this compound. TCI Chemicals.
  • This compound, min 98% (HPLC), 250 mg.
  • Hyperforin (dicyclohexylammonium salt) - Safety Data Sheet.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
  • Nitro compound - Wikipedia. Wikipedia.
  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA).

Sources

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Retrosynthesis Analysis

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N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.